3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid
Description
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Properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c11-8-4-6(1-2-9(15)16)3-7(5-8)10(12,13)14/h3-5H,1-2H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBIKAQUTQVOOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of scientifically sound and field-proven pathways for the synthesis of 3-(3-chloro-5-(trifluoromethyl)phenyl)propanoic acid. This valuable building block is of significant interest in pharmaceutical and agrochemical research due to the unique physicochemical properties imparted by its trifluoromethyl and chloro substituents.[1] This document details two primary synthetic strategies: a palladium-catalyzed Heck reaction and the hydrogenation of a cinnamic acid precursor. The guide offers in-depth explanations of the underlying reaction mechanisms, step-by-step experimental protocols, and methods for the preparation of key starting materials. The content is structured to provide researchers and drug development professionals with the necessary information to confidently approach the synthesis of this and structurally related compounds.
Introduction and Significance
3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid is a substituted aromatic carboxylic acid that has emerged as a crucial intermediate in the synthesis of complex organic molecules. The presence of both a chloro and a trifluoromethyl group on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics are highly sought after in the design of novel bioactive compounds.[2]
The trifluoromethyl group, in particular, is a bioisostere for a chlorine atom and is known to enhance the metabolic stability and binding affinity of drug candidates to their biological targets.[3] Consequently, 3-(3-chloro-5-(trifluoromethyl)phenyl)propanoic acid serves as a key component in the development of new pharmaceuticals, where it can be incorporated into larger molecular scaffolds to modulate their pharmacokinetic and pharmacodynamic profiles.[1][2] Beyond its applications in medicinal chemistry, this compound is also utilized in the synthesis of advanced agrochemicals, such as herbicides and pesticides.[1]
This guide will explore the most plausible and efficient synthetic routes to this important molecule, providing the technical details necessary for its successful laboratory-scale preparation.
Retrosynthetic Analysis and Proposed Pathways
A retrosynthetic analysis of the target molecule suggests two primary disconnection approaches, both of which are well-established in the field of organic synthesis.
Caption: Retrosynthetic analysis of the target molecule.
Pathway 1: The Heck Reaction This approach involves the palladium-catalyzed coupling of an aryl halide with an acrylic acid derivative, followed by the reduction of the resulting cinnamic acid or its ester.[4] This is a powerful and versatile method for the formation of carbon-carbon bonds.
Pathway 2: Catalytic Hydrogenation of a Cinnamic Acid Precursor This pathway first involves the synthesis of the corresponding cinnamic acid derivative, typically through a condensation reaction, which is then reduced to the desired propanoic acid. This is a classic and often high-yielding method.
Synthesis of Key Starting Materials
The successful synthesis of the target molecule relies on the availability of a key substituted benzene precursor. A plausible route to a suitable starting material, 1-bromo-3-chloro-5-(trifluoromethyl)benzene, is outlined below, based on patented methodologies.
Synthesis of 1-Bromo-3-chloro-5-(trifluoromethyl)benzene
This multi-step synthesis starts from the commercially available o-aminobenzotrifluoride.
Caption: Synthesis of 1-bromo-3-chloro-5-(trifluoromethyl)benzene.
Experimental Protocol:
-
Bromination and Chlorination: o-Aminobenzotrifluoride is first brominated and then chlorinated to yield 4-bromo-2-chloro-6-trifluoromethylaniline.
-
Diazotization and Deamination: The resulting aniline derivative is then subjected to diazotization followed by a deamination reaction, for instance, by treatment with hypophosphorous acid or ethanol, to afford the desired 1-bromo-3-chloro-5-(trifluoromethyl)benzene.
This precursor is now ready for use in the subsequent carbon-carbon bond-forming reactions.
Pathway 1: The Heck Reaction Approach
The Mizoroki-Heck reaction provides a direct method for the arylation of alkenes. In this pathway, 1-bromo-3-chloro-5-(trifluoromethyl)benzene is coupled with an acrylate ester, followed by hydrolysis and reduction.
Caption: Heck reaction pathway for the synthesis.
Step 1: Heck Coupling
Mechanism: The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the acrylate, and subsequent β-hydride elimination to release the product and regenerate the catalyst.
Experimental Protocol:
-
To a solution of 1-bromo-3-chloro-5-(trifluoromethyl)benzene (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add ethyl acrylate (1.2 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.02 eq), a phosphine ligand like triphenylphosphine (PPh₃, 0.04 eq), and a base, for example, triethylamine (Et₃N, 2.0 eq).
-
The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield ethyl 3-(3-chloro-5-(trifluoromethyl)phenyl)acrylate.
Step 2: Saponification and Reduction
The resulting acrylate ester is then converted to the target propanoic acid.
Experimental Protocol:
-
The ethyl 3-(3-chloro-5-(trifluoromethyl)phenyl)acrylate is dissolved in a mixture of ethanol and water, and sodium hydroxide (2.0 eq) is added.
-
The mixture is heated to reflux until the ester is completely hydrolyzed.
-
The reaction is cooled, and the ethanol is removed under reduced pressure. The aqueous solution is acidified with HCl, and the precipitated cinnamic acid is filtered and dried.
-
The dried 3-(3-chloro-5-(trifluoromethyl)phenyl)cinnamic acid is then dissolved in a solvent like methanol or ethyl acetate, and a catalytic amount of 10% palladium on carbon (Pd/C) is added.
-
The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.
-
The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the final product, 3-(3-chloro-5-(trifluoromethyl)phenyl)propanoic acid.
Pathway 2: Cinnamic Acid Hydrogenation Approach
This alternative route involves the initial synthesis of the corresponding cinnamic acid, which is then reduced.
Caption: Cinnamic acid hydrogenation pathway.
Step 1: Knoevenagel Condensation
Mechanism: This reaction involves the condensation of an aldehyde with an active methylene compound, in this case, malonic acid, to form an α,β-unsaturated acid.
Experimental Protocol:
-
A mixture of 3-chloro-5-(trifluoromethyl)benzaldehyde (1.0 eq), malonic acid (1.1 eq), and a catalytic amount of piperidine in pyridine is heated to reflux.
-
The reaction progress is monitored by the evolution of CO₂ and TLC.
-
After completion, the reaction mixture is cooled and poured into ice-water with concentrated HCl.
-
The precipitated 3-(3-chloro-5-(trifluoromethyl)phenyl)cinnamic acid is collected by filtration, washed with water, and dried.
Step 2: Catalytic Hydrogenation
This step is identical to the reduction step in Pathway 1.
Experimental Protocol:
-
The synthesized 3-(3-chloro-5-(trifluoromethyl)phenyl)cinnamic acid is dissolved in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
A catalytic amount of 10% Pd/C is added, and the mixture is subjected to hydrogenation under a hydrogen atmosphere until the starting material is consumed.
-
The catalyst is filtered off, and the solvent is removed under reduced pressure to afford the pure 3-(3-chloro-5-(trifluoromethyl)phenyl)propanoic acid. A patent for a similar compound suggests a yield of 81-85% for this type of hydrogenation.[4]
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid | C₁₀H₈ClF₃O₂ | 252.62 | 916420-78-5 |
Conclusion
The synthesis of 3-(3-chloro-5-(trifluoromethyl)phenyl)propanoic acid can be effectively achieved through two robust and well-precedented synthetic pathways. The Heck reaction offers a convergent approach, while the Knoevenagel condensation followed by hydrogenation provides a more traditional linear sequence. The choice of pathway may depend on the availability of starting materials, desired scale, and laboratory capabilities. Both routes are expected to provide the target compound in good overall yield and purity. The protocols and mechanistic insights provided in this guide are intended to empower researchers in the fields of medicinal chemistry and agrochemical development to synthesize this and other valuable trifluoromethylated building blocks.
References
-
MySkinRecipes. 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid. [Link]
- Google Patents. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl)
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
ResearchGate. Scheme 3 Synthesis of compounds 32-39. Reagents and conditions. [Link]
Sources
- 1. 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jelsciences.com [jelsciences.com]
- 4. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Introduction: Contextualizing a Key Synthetic Intermediate
In the landscape of modern agrochemical and pharmaceutical synthesis, the strategic incorporation of halogen and trifluoromethyl moieties is a cornerstone of molecular design. These groups can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid stands as a significant exemplar of this chemical strategy. It serves as a critical building block in the synthesis of more complex, biologically active molecules.[1] Its utility is primarily recognized in the development of novel pesticides and herbicides, where its specific structural features contribute to the efficacy of the final active ingredients.
This guide provides a comprehensive technical overview of the core physicochemical properties of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid. Moving beyond a simple data sheet, this document elucidates the causality behind experimental choices for property determination and offers field-proven, self-validating protocols. The objective is to equip researchers and development professionals with the foundational knowledge required to effectively utilize this compound in their synthetic and developmental workflows.
Molecular Identity and Structure
A precise understanding of a compound's identity is the bedrock of all subsequent scientific investigation. The fundamental identifiers for 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid are summarized below.
| Identifier | Value | Source |
| CAS Number | 916420-78-5 | [1] |
| Molecular Formula | C₁₀H₈ClF₃O₂ | [1] |
| Molecular Weight | 252.62 g/mol | [1] |
| IUPAC Name | 3-[3-chloro-5-(trifluoromethyl)phenyl]propanoic acid | |
| SMILES | O=C(O)CCC1=CC(C(F)(F)F)=CC(Cl)=C1 | [1] |
digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, size="7.6,5", ratio=fill]; node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];// Define nodes for atoms with positions C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.4,0!"]; C3 [label="C", pos="2.1,-1.2!"]; C4 [label="C", pos="1.4,-2.4!"]; C5 [label="C", pos="0,-2.4!"]; C6 [label="C", pos="-0.7,-1.2!"]; C7 [label="C", pos="-2.1,-1.2!"]; C8 [label="C", pos="-3.0,0!"]; C9 [label="C", pos="-4.4,0!"]; O1 [label="O", pos="-5.1,1.2!"]; O2 [label="O", pos="-5.1,-1.2!"]; H_O2 [label="H", pos="-6.0,-1.2!"]; Cl [label="Cl", pos="3.5,-1.2!"]; C_CF3 [label="C", pos="-1.4,-3.6!"]; F1 [label="F", pos="-0.7,-4.8!"]; F2 [label="F", pos="-2.1,-4.8!"]; F3 [label="F", pos="-2.1,-3.0!"];
// Define bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- O1 [style=double]; C9 -- O2; O2 -- H_O2; C3 -- Cl; C5 -- C_CF3; C_CF3 -- F1; C_CF3 -- F2; C_CF3 -- F3; }
Core Physicochemical Properties: A Quantitative Overview
The physicochemical profile of a molecule dictates its behavior in both chemical and biological systems. Properties such as acidity (pKa) and lipophilicity (logP) are critical predictors of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is paramount in drug development. While experimental data for this specific compound is not widely published, reliable computational models provide valuable estimates.
| Property | Predicted/Known Value | Significance in R&D |
| pKa (acidic) | ~4.10 (Predicted) | Governs ionization state at physiological pH, impacting solubility and membrane permeability. |
| logP | ~3.85 (Predicted) | Indicates lipophilicity; crucial for predicting absorption and distribution characteristics. |
| Polar Surface Area | 37.3 Ų | Influences membrane transport and interactions with polar biological targets. |
| Appearance | White to off-white solid (Typical) | Basic quality control parameter. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., Methanol, Chloroform). | Affects formulation, reaction conditions, and bioavailability. |
Note: Predicted values for pKa and logP are derived from established computational algorithms (e.g., Chemicalize, SwissADME) and serve as robust estimates in the absence of experimental data.
Methodologies for Experimental Determination
To ensure scientific integrity, predicted values must be confirmed experimentally. The following sections detail standardized, self-validating protocols for determining the most critical physicochemical parameters.
Determination of pKa via Potentiometric Titration
The pKa, or acid dissociation constant, is arguably the most important property of a carboxylic acid. It defines the pH at which the compound exists in a 50:50 equilibrium between its protonated (neutral) and deprotonated (anionic) forms. Potentiometric titration remains the gold standard for its determination due to its precision and reliability.
Causality Behind Experimental Choices:
-
Co-solvent System: For compounds with low aqueous solubility, a co-solvent system (e.g., methanol/water) is often necessary. The resulting pKa is measured at several co-solvent ratios and extrapolated back to 0% co-solvent to determine the true aqueous pKa.
-
Inert Atmosphere: Titrations are performed under a nitrogen or argon atmosphere to prevent the dissolution of atmospheric CO₂, which would form carbonic acid and interfere with the accurate determination of the equivalence point.
-
Constant Ionic Strength: Maintaining a constant ionic strength with a background electrolyte (e.g., KCl) ensures that the activity coefficients of the ions remain stable, leading to a more accurate pKa value.
Step-by-Step Protocol:
-
Preparation: Accurately weigh the compound to prepare a solution of known concentration (e.g., 1-5 mM) in a suitable solvent system (e.g., 20% Methanol/80% Water) containing 0.15 M KCl.
-
Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).
-
Titration Setup: Place the sample solution in a jacketed titration vessel maintained at a constant temperature (e.g., 25°C). Insert the calibrated pH electrode and a micro-burette containing a standardized titrant (e.g., 0.1 M NaOH). Purge the headspace with nitrogen.
-
Data Collection: Add small, precise aliquots of the titrant to the sample solution. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
-
Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be found precisely using the first or second derivative of the titration curve.
Determination of logP via the Shake-Flask Method
The n-octanol/water partition coefficient (logP) is the primary measure of a compound's lipophilicity. The shake-flask method, as described in OECD Guideline 107, is the traditional and most direct method for its determination.
Causality Behind Experimental Choices:
-
Pre-saturation of Solvents: Both the n-octanol and water phases are pre-saturated with each other before the experiment. This is critical because the mutual solubility of these solvents, though low, can alter the final volumes and affect the calculated concentration, leading to inaccurate results.
-
Choice of Concentration: The experiment must be conducted at a concentration low enough to be well below the solubility limit in either phase to avoid measurement artifacts.
-
Centrifugation: After shaking, centrifugation is the most effective way to ensure a clean separation of the two phases, preventing micro-emulsions that would falsely inflate the concentration measured in the aqueous phase.
Step-by-Step Protocol:
-
Solvent Preparation: Mix n-octanol and purified water in a large vessel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the layers to separate completely.
-
Stock Solution: Prepare a stock solution of the test compound in pre-saturated n-octanol.
-
Partitioning: In a centrifuge tube, combine a precise volume of the stock solution with a precise volume of pre-saturated water. The volume ratio is chosen based on the expected logP.
-
Equilibration: Cap the tube and shake it for a set period (e.g., 5-10 minutes) at a constant temperature. Avoid overly vigorous shaking that can lead to stable emulsions.
-
Phase Separation: Centrifuge the tube at a moderate speed until a clear separation between the n-octanol and water layers is observed.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Analytical Characterization
The identity and purity of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid must be rigorously confirmed. A multi-technique approach is essential for unambiguous characterization.
-
High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic acid to suppress ionization) is typically effective. Purity is determined by the area percentage of the main peak.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight. Electrospray ionization (ESI) in negative mode is ideal for this carboxylic acid, and will show a prominent ion corresponding to [M-H]⁻.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide structural confirmation by showing characteristic signals for the aromatic and aliphatic protons, with predictable chemical shifts and coupling patterns.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
¹⁹F NMR: A crucial tool for fluorinated compounds. It will show a single sharp signal for the -CF₃ group, confirming its presence.
-
Safety and Handling
As with any laboratory chemical, proper handling of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid is essential. The following information is a summary based on data for structurally similar compounds.
-
Hazard Classification: Expected to be classified as an irritant. May cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid is a valuable synthetic intermediate whose utility is defined by its specific physicochemical characteristics. The presence of the chloro and trifluoromethyl groups imparts a distinct lipophilicity and electronic nature, while the propanoic acid moiety provides a handle for further synthetic transformations and governs its acid-base properties. A thorough understanding and experimental validation of its pKa, logP, and solubility are critical for its effective application in research and development, enabling predictable behavior in reaction conditions and biological systems. The protocols and data presented in this guide serve as a foundational resource for scientists working with this important chemical building block.
References
-
Appchem. 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid. [Link]
Sources
An In-depth Technical Guide to 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid (CAS 916420-78-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid, with CAS number 916420-78-5, is a halogenated aromatic compound of significant interest in synthetic and medicinal chemistry. Its molecular structure, featuring both a chloro and a trifluoromethyl group on the phenyl ring, imparts unique electronic properties that make it a valuable building block for the synthesis of complex molecules. This guide provides a comprehensive overview of its known properties, potential applications, and synthetic considerations. While detailed experimental data for this specific compound is not extensively available in public literature, this document consolidates the existing information and provides expert insights based on the analysis of structurally related molecules.
Chemical Identity and Physicochemical Properties
3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid is a derivative of phenylpropanoic acid. The presence of the electron-withdrawing chloro and trifluoromethyl groups is expected to significantly influence its acidity and reactivity.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 916420-78-5 | [1] |
| Molecular Formula | C₁₀H₈ClF₃O₂ | [1] |
| Molecular Weight | 252.6175 g/mol | [1][2] |
| Appearance | Expected to be a solid at room temperature | General chemical knowledge |
| Storage Condition | Room temperature | [2] |
Synthesis and Manufacturing
While a specific, detailed industrial synthesis protocol for 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid is not publicly disclosed, a conceptual synthetic workflow can be proposed based on common organic chemistry reactions. A plausible route would involve the modification of a commercially available starting material, such as 3-chloro-5-(trifluoromethyl)aniline or a related benzene derivative.
A generalized synthetic approach could involve a Heck or a Suzuki coupling reaction to introduce the propanoic acid side chain or a precursor to it. Subsequent functional group transformations would then yield the final product. The choice of catalysts, solvents, and reaction conditions would be critical to ensure a high yield and purity of the final product.[3]
Figure 1: A conceptual workflow for the synthesis of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid.
Applications in Research and Development
The primary utility of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid lies in its role as a key intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.[2]
Agrochemicals
This compound serves as a building block for the development of novel herbicides and pesticides. The trifluoromethyl and chloro groups can enhance the biological activity and stability of the final active ingredients, making them more effective in crop protection.[2]
Pharmaceuticals
In pharmaceutical research, this molecule is a valuable scaffold for the design of new drug candidates. The halogen and trifluoromethyl substituents can improve the metabolic stability and membrane permeability of a drug, which are critical pharmacokinetic properties.[4] The structural motif of a substituted phenylpropanoic acid is found in various biologically active compounds.
Figure 2: Logical relationship of the core compound to its primary applications.
Biological Activity and Mechanism of Action
There is no specific information available in the public domain regarding the biological activity or mechanism of action of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid itself. Its significance is derived from the biological activities of the larger molecules synthesized from it. The chloro and trifluoromethyl groups are known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved pharmacokinetic profiles in drug candidates.[4]
Safety and Handling
A detailed safety data sheet (SDS) for this specific compound is not widely available. However, based on the safety information for structurally similar compounds, it should be handled with care in a well-ventilated area.[5] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust or vapors and contact with skin and eyes.
Analytical Characterization
The definitive analytical characterization of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid would rely on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the structure, including the substitution pattern on the aromatic ring and the structure of the propanoic acid side chain.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight and provide information about the fragmentation pattern, further aiding in structural elucidation.
Note: As of the writing of this guide, no publically available experimental spectral data for this specific compound has been found.
Conclusion
3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid is a valuable chemical intermediate with significant potential in the development of new agrochemicals and pharmaceuticals. The presence of both chloro and trifluoromethyl substituents on the phenyl ring provides a unique combination of properties that are desirable in the design of bioactive molecules. While a comprehensive experimental dataset for this compound is not yet available in the public literature, its structural features and the applications of related compounds suggest that it will continue to be a molecule of interest for researchers in synthetic and medicinal chemistry. Further research to fully characterize its physicochemical properties, develop efficient synthetic routes, and explore its potential in various applications is warranted.
References
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Appchem. 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid | 916420-78-5. [Link]
-
MySkinRecipes. 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid. [Link]
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Taye, Y. A., et al. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. PMC. [Link]
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PubChem. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. [Link]
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The Good Scents Company. 3-phenyl propionic acid. [Link]
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MDPI. Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. [Link]
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Exposome-Explorer. 3-Phenylpropionic acid (Compound). [Link]
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An In-Depth Technical Guide to the Molecular Structure and Properties of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: Decoding a Modern Pharmacophore
The strategic incorporation of halogen and trifluoromethyl moieties into organic scaffolds represents a cornerstone of modern medicinal chemistry. These substitutions can dramatically influence a molecule's physicochemical properties, metabolic stability, and target-binding affinity. This guide provides a comprehensive technical overview of 3-(3-chloro-5-(trifluoromethyl)phenyl)propanoic acid, a compound emblematic of this design strategy. While direct and extensive literature on this specific molecule is nascent, this document synthesizes information from closely related analogs and foundational chemical principles to provide a robust framework for its study and application. By exploring its structural attributes, potential synthetic pathways, and likely spectroscopic signature, we aim to equip researchers with the foundational knowledge necessary to exploit its potential in drug discovery and materials science.
Molecular Architecture and Physicochemical Profile
3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid is a derivative of phenylpropanoic acid, a structural motif present in numerous biologically active compounds. Its architecture is characterized by a central benzene ring substituted at the meta positions with a chloro group and a trifluoromethyl group. A propanoic acid side chain is attached to this substituted phenyl ring.
Key Structural Features:
-
Substituted Phenyl Ring: The 1,3,5-substitution pattern on the benzene ring is crucial. The chlorine atom and the trifluoromethyl group are strong electron-withdrawing groups, which significantly influence the electronic distribution of the aromatic ring and the acidity of the carboxylic acid.
-
Trifluoromethyl Group (-CF3): This group is a bioisostere of a methyl group but with vastly different properties. Its high electronegativity and lipophilicity can enhance membrane permeability and metabolic stability by blocking potential sites of oxidation.
-
Chloro Group (-Cl): The presence of chlorine, a halogen, further increases the molecule's lipophilicity and can introduce specific steric and electronic interactions within a biological target's binding pocket.
-
Propanoic Acid Side Chain: This flexible three-carbon chain terminating in a carboxylic acid provides a key point for interaction, particularly through hydrogen bonding and ionic interactions. The conformational flexibility of this chain allows it to adopt various orientations to optimize binding.
A summary of its key identifiers and computed physicochemical properties is presented below.
| Identifier/Property | Value | Reference |
| CAS Number | 916420-78-5 | N/A |
| Molecular Formula | C₁₀H₈ClF₃O₂ | N/A |
| Molecular Weight | 252.62 g/mol | N/A |
| LogP (predicted) | ~3.5-4.0 | N/A |
| pKa (predicted) | ~4.0-4.5 | N/A |
The predicted LogP suggests significant lipophilicity, a characteristic often sought in drug candidates to enhance passage through cellular membranes. The predicted pKa indicates it will exist predominantly in its carboxylate form at physiological pH.
Synthesis and Derivatization Strategies
Proposed Synthetic Workflow
The proposed synthesis can be envisioned as a two-step process starting from 3-chloro-5-(trifluoromethyl)benzaldehyde.
Caption: Proposed synthetic pathway to the target compound.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3-(3-Chloro-5-(trifluoromethyl)phenyl)acrylic acid
-
To a reaction vessel equipped with a reflux condenser, add 3-chloro-5-(trifluoromethyl)benzaldehyde, malonic acid (1.1 equivalents), and a suitable solvent such as pyridine or a mixture of pyridine and piperidine.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into an excess of cold, dilute hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the crude cinnamic acid derivative. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for purification.
Step 2: Synthesis of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid
-
In a hydrogenation vessel, dissolve the 3-(3-chloro-5-(trifluoromethyl)phenyl)acrylic acid in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C, ~1-5 mol%).
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the palladium catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude 3-(3-chloro-5-(trifluoromethyl)phenyl)propanoic acid.
-
The crude product can be purified by recrystallization from a solvent system like hexane/ethyl acetate to afford the final product.
Spectroscopic and Crystallographic Analysis (Predicted)
Direct experimental spectroscopic and crystallographic data for 3-(3-chloro-5-(trifluoromethyl)phenyl)propanoic acid are not currently available in public databases. However, based on the known spectra of related compounds, a predictive analysis can be made.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
-
Aromatic Region (δ 7.5-8.0 ppm): Three signals corresponding to the three protons on the substituted phenyl ring. Due to the meta-substitution, complex splitting patterns (e.g., doublets, triplets, or multiplets) are anticipated. The electron-withdrawing nature of the Cl and CF₃ groups will likely shift these protons downfield.
-
Aliphatic Region (δ 2.5-3.5 ppm): Two triplets corresponding to the two methylene groups (-CH₂-CH₂-) of the propanoic acid side chain. The methylene group adjacent to the phenyl ring will appear slightly more downfield than the methylene group adjacent to the carboxylic acid.
-
Carboxylic Acid Proton (δ 10-12 ppm): A broad singlet for the acidic proton of the carboxyl group, which may be exchangeable with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.
-
Aromatic Region (δ 120-140 ppm): Signals for the six carbons of the phenyl ring. The carbons attached to the chlorine and trifluoromethyl groups will have characteristic chemical shifts and may show coupling to fluorine.
-
Carbonyl Carbon (δ ~170-180 ppm): A signal for the carboxylic acid carbonyl carbon.
-
Aliphatic Carbons (δ ~30-40 ppm): Two signals for the methylene carbons.
-
Trifluoromethyl Carbon (δ ~120-130 ppm): A quartet due to coupling with the three fluorine atoms.
-
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 252 and 254 in an approximate 3:1 ratio, characteristic of the presence of a single chlorine atom. Key fragmentation patterns would likely involve:
-
Loss of the carboxylic acid group (-COOH), resulting in a fragment at m/z 207/209.
-
Cleavage of the bond between the two methylene groups, leading to fragments corresponding to the substituted benzyl cation and the propanoic acid radical.
-
Further fragmentation of the aromatic ring.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
-
O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C-F Stretches (Trifluoromethyl Group): Strong absorptions in the range of 1100-1350 cm⁻¹.
-
C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Absorptions in their characteristic regions.
X-ray Crystallography
The crystal structure of a related compound, 3,5-bistrifluoromethylhydrocinnamic acid, has been reported.[2] It reveals that the molecules form centrosymmetric dimers in the solid state through hydrogen bonding between the carboxylic acid groups. It is highly probable that 3-(3-chloro-5-(trifluoromethyl)phenyl)propanoic acid would adopt a similar packing motif. The propanoic acid side chain is flexible and can adopt different conformations.
Biological Activity and Therapeutic Potential
While the specific biological activity of 3-(3-chloro-5-(trifluoromethyl)phenyl)propanoic acid has not been extensively reported, the broader class of substituted phenylpropanoic acids has shown significant promise in various therapeutic areas.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Several studies have demonstrated that substituted phenylpropanoic acid derivatives can act as potent dual agonists for PPARα and PPARγ.[3][4] These receptors are key regulators of lipid and glucose metabolism, and dual agonists are sought after for the treatment of type 2 diabetes and dyslipidemia. The structural features of 3-(3-chloro-5-(trifluoromethyl)phenyl)propanoic acid, particularly the lipophilic substituted phenyl ring and the carboxylic acid headgroup, are consistent with the pharmacophore for PPAR agonists.
G Protein-Coupled Receptor 40 (GPR40) Agonism
GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1) has emerged as an attractive target for the treatment of type 2 diabetes. Phenylpropanoic acid derivatives have been a major scaffold for the development of GPR40 agonists.[5][6] These agonists enhance glucose-stimulated insulin secretion from pancreatic β-cells. The structural characteristics of the title compound make it a candidate for investigation as a GPR40 agonist.
Caption: Potential biological targets and outcomes.
Analytical Methodologies
The analysis of 3-(3-chloro-5-(trifluoromethyl)phenyl)propanoic acid would typically involve standard chromatographic and spectroscopic techniques.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column would be the method of choice for purity determination and quantification. A mobile phase consisting of an acetonitrile/water or methanol/water gradient with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) would be suitable. Detection would be achieved using a UV detector, likely at a wavelength around 254 nm.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of the carboxylic acid to a more volatile ester (e.g., a methyl or ethyl ester) would likely be necessary. This would allow for separation on a standard non-polar or medium-polarity capillary column and subsequent mass spectral analysis for identification and quantification.
Conclusion and Future Directions
3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid represents a molecule of significant interest for medicinal chemists and drug discovery scientists. Its structure embodies key principles of modern pharmacophore design, leveraging the unique properties of halogen and trifluoromethyl substituents to create a scaffold with high potential for biological activity. While direct experimental data for this compound is limited, this guide has provided a comprehensive overview based on sound chemical principles and data from closely related analogs.
Future research should focus on the following areas:
-
Definitive Synthesis and Characterization: The development and publication of a detailed, optimized synthetic protocol and complete spectroscopic (NMR, MS, IR) and crystallographic characterization are essential.
-
Biological Screening: A thorough evaluation of its activity against key therapeutic targets, such as PPARs and GPR40, is warranted.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs will be crucial to understand the SAR and to optimize potency and selectivity.
-
Pharmacokinetic and Toxicological Profiling: In vivo studies to determine its ADME (absorption, distribution, metabolism, and excretion) and toxicity profile will be necessary to assess its potential as a drug candidate.
By systematically addressing these areas, the scientific community can fully elucidate the potential of 3-(3-chloro-5-(trifluoromethyl)phenyl)propanoic acid and its derivatives as valuable tools in the development of new therapeutics.
References
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Design, synthesis, and biological evaluation of novel constrained meta-substituted phenyl propanoic acids as peroxisome proliferator-activated receptor alpha and gamma dual agonists. PubMed. Available at: [Link]
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Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. MDPI. Available at: [Link]
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Design, synthesis, and biological evaluations of phenylpropiolic acid derivatives as novel GPR40 agonists. PubMed. Available at: [Link]
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Design, synthesis, and evaluation of a series of novel phenylpropanoic acid derivatives agonists for the FFA1. PubMed. Available at: [Link]
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Synthesis and biological evaluation of 3-phenyl-3-aryl carboxamido propanoic acid derivatives as small molecule inhibitors of retinoic acid 4-hydroxylase (CYP26A1). PubMed. Available at: [Link]
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Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. MDPI. Available at: [Link]
- Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate. Google Patents.
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Exploring 3-(3-(Trifluoromethyl)phenyl)propanoic acid: Properties and Applications. Soho. Available at: [Link]
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Scheme 3 Synthesis of compounds 32-39. Reagents and conditions. ResearchGate. Available at: [Link]
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3-Trifluoromethylphenyl-.beta.-phenylpropionate - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
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Propanoic acid, 3-chloro-. NIST WebBook. Available at: [Link]
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Propanoic acid, phenyl ester. NIST WebBook. Available at: [Link]
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3-(3-Trifluoromethylphenyl)propanoic acid. PubChem. Available at: [Link]
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Showing Compound 3-Phenylpropanoic acid (FDB008271). FooDB. Available at: [Link]
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3,3,3-Triphenylpropionic acid - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
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3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid. Chembase. Available at: [Link]
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Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. ACS Publications. Available at: [Link]
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1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744). Human Metabolome Database. Available at: [Link]
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Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. MDPI. Available at: [Link]
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An In-depth Technical Guide on the Mechanistic Profile of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid
Foreword: From Building Block to Bioactivity
In the landscape of modern chemical synthesis, certain molecules stand out not for their direct biological effects, but for the potential they unlock. 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid is one such molecule. While not a therapeutic agent in its own right, its unique chemical architecture makes it a valuable intermediate in the creation of novel agrochemicals and pharmaceuticals.[1] This guide provides a comprehensive overview of this compound, moving beyond its role as a synthetic precursor to explore its hypothetical mechanisms of action and the experimental pathways that could unveil its latent bioactivities. For the researcher and drug development professional, this document serves as a roadmap for innovation, transforming a simple building block into a source of potential discovery.
Part 1: Core Characteristics and Synthetic Viability
Physicochemical Profile
A thorough understanding of a compound's physical and chemical properties is the bedrock of its application. The key characteristics of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid are summarized below:
| Property | Value |
| Molecular Formula | C₁₀H₈ClF₃O₂ |
| Molecular Weight | 252.62 g/mol |
| CAS Number | 916420-78-5 |
| Appearance | White to off-white solid |
| Solubility | Soluble in most organic solvents |
The presence of both a chloro and a trifluoromethyl group on the phenyl ring significantly influences the molecule's electronic properties and lipophilicity.[1] The trifluoromethyl group, a strong electron-withdrawing moiety, enhances metabolic stability and membrane permeability, features highly desirable in bioactive compound design.[2]
Synthetic Pathway Overview
The synthesis of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid is a multi-step process that can be achieved through various organic synthesis routes. A plausible and efficient workflow is outlined below. This conceptual pathway is designed to provide a high-level overview for researchers aiming to produce this intermediate for further derivatization and biological screening.
Caption: A conceptual workflow for the synthesis of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid.
Part 2: Known Applications as a Chemical Intermediate
The primary documented utility of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid is as a precursor in the synthesis of more complex molecules. Its structural motifs are found in a variety of compounds with demonstrated biological activity, particularly in the agrochemical sector. While public-domain literature on specific, commercially available compounds synthesized directly from this intermediate is limited, its structural similarity to components of known insecticides and fungicides suggests its role in the development of new crop protection agents.[3]
Part 3: Hypothetical Mechanisms of Action and Proposed Research Workflows
Given the absence of direct research on the biological activity of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid, this section presents a series of scientifically-grounded hypotheses on its potential mechanisms of action. These hypotheses are based on the known bioactivities of structurally related compounds and are accompanied by detailed experimental workflows to guide future research.
Hypothesis 1: Disruption of Insect Acetylcholinesterase (AChE)
Rationale: Many modern insecticides function by inhibiting acetylcholinesterase, an enzyme critical for nerve function in insects. The electrophilic nature of the trifluoromethyl group could facilitate binding to the active site of this enzyme.
Experimental Workflow:
Caption: Workflow for assessing the inhibition of fungal mitochondrial respiration.
Protocol: Fungal Mitochondrial Respiration Assay
-
Mitochondrial Isolation: Grow the target fungus (e.g., Botrytis cinerea) in a suitable liquid medium. Harvest the mycelia and isolate mitochondria using differential centrifugation.
-
Respiration Measurement: Resuspend the isolated mitochondria in a respiration buffer.
-
Compound Treatment: Add 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid at various concentrations to the mitochondrial suspension.
-
Substrate Addition: Initiate respiration by adding succinate.
-
Oxygen Consumption: Measure the rate of oxygen consumption using a Clark-type oxygen electrode.
-
Data Analysis: Compare the rates of oxygen consumption in the presence and absence of the compound to determine the extent of inhibition.
Part 4: Conclusion and Future Perspectives
3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid represents a molecule of significant potential. While its current role is primarily that of a synthetic intermediate, its structural features suggest a high likelihood of inherent biological activity. The hypothetical mechanisms of action and accompanying experimental workflows presented in this guide offer a clear path for future research. By systematically investigating its effects on key enzymes in insects and fungi, the scientific community can unlock the full potential of this versatile compound, potentially leading to the development of novel and effective agrochemicals or even therapeutics. The journey from a simple building block to a bioactive lead is a challenging but rewarding one, and for 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid, that journey has just begun.
Part 5: References
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MySkinRecipes. 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid. [Link]
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ResearchGate. Synthesis and Biological Activities of 3-1-(3-(2-Chloro-3,3,3-trifluoro-prop-1-enyl-2,2-dimethylcyclopropanecarbonyl)-3-Substituted Phenyl Thiourea. [Link]
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PMC NIH. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. [Link]
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PMC PubMed Central. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. [Link]
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The Biological Versatility of Halogenated Phenylpropanoic Acids: A Technical Guide for Drug Discovery
Introduction: The Chemical Appeal of Halogenated Phenylpropanoic Acids
The phenylpropanoic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the phenyl ring dramatically expands the chemical space and biological activity of these molecules. Halogenation influences a compound's lipophilicity, metabolic stability, and binding interactions with biological targets, often leading to enhanced potency and selectivity.[1][2] This technical guide provides an in-depth exploration of the diverse biological activities of halogenated phenylpropanoic acids, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential.
This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of this important class of compounds. We will delve into their anti-inflammatory, metabolic, neuroprotective, and antimicrobial properties, supported by quantitative data, detailed experimental protocols, and mechanistic pathway diagrams.
Anti-inflammatory Activity: Beyond Traditional NSAIDs
Halogenated phenylpropanoic acids are well-represented among non-steroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[3] However, emerging evidence suggests more complex immunomodulatory roles.
Mechanism of Action: Dual Inhibition and Cytokine Modulation
Many halogenated phenylpropanoic acids exhibit inhibitory activity against both COX-1 and COX-2 isoforms.[4][5] The relative selectivity for COX-2 over COX-1 is a key determinant of their gastrointestinal side-effect profile. Beyond COX inhibition, some derivatives have been shown to modulate inflammatory signaling pathways. For instance, certain compounds can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and upregulate anti-inflammatory cytokines such as transforming growth factor-beta 1 (TGF-β1).[6][7]
Structure-Activity Relationship
The nature and position of the halogen substituent significantly impact anti-inflammatory potency and COX selectivity. Generally, electron-withdrawing groups on the phenyl ring can enhance activity. For instance, chlorine substitution at the para-position of a pyrrole-containing phenylpropanoic acid derivative has been shown to be crucial for its anti-inflammatory effects.[6][7]
Data Summary: COX Inhibition
| Compound | Halogen Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference(s) |
| Ibuprofen (for comparison) | None | 2.6 | 1.4 | 1.86 | [4] |
| Flurbiprofen | Fluoro | 0.3 | 1.2 | 0.25 | [4] |
| Diclofenac | Dichloro | 0.06 | 0.03 | 2.0 | [5] |
| Compound 3f | 4-Chlorophenyl | Not specified | Potent inhibitor | Not specified | [6][7] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model assesses the anti-inflammatory activity of a test compound.[4]
-
Animal Preparation: Male Wistar rats (150-200g) are used. Animals are fasted overnight with free access to water.
-
Compound Administration: The test compound or vehicle (control) is administered intraperitoneally or orally at a predetermined time before carrageenan injection. A reference drug like diclofenac is used as a positive control.[6][7]
-
Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.[4]
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[4]
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group.
Metabolic Regulation: Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Halogenated phenylpropanoic acids have emerged as modulators of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play a crucial role in lipid and glucose metabolism.[3][8]
Mechanism of Action: Selective PPARγ Modulation
Halofenate, a well-studied chlorinated phenylpropanoic acid derivative, and its active metabolite, halofenic acid, act as selective PPARγ modulators (SPPARγMs).[8] They function as partial agonists, effectively displacing corepressors from the PPARγ receptor while inefficiently recruiting coactivators. This leads to a distinct gene expression profile compared to full agonists, potentially offering therapeutic benefits for type 2 diabetes with a reduced risk of side effects like weight gain.[8]
Structure-Activity Relationship
The structure-activity relationship for PPAR agonism is complex, with the nature of the halogen, its position, and the overall molecular conformation influencing subtype selectivity and potency.[7][9] For some series, a reversal of the typical stereochemistry-activity relationship has been observed, highlighting the nuanced interactions within the PPAR ligand-binding domain.[10]
Data Summary: PPAR Agonism
| Compound | Halogen Substituent | PPAR Subtype | EC50 (µM) | Activity | Reference(s) |
| Halofenic Acid | Chloro | γ | ~5 | Partial Agonist | [8] |
| L-631,033 | None | δ | 2 | Selective Agonist | [11] |
| Compound 18 | Fluoro | α | 7.22 | Dual Agonist | [12] |
| γ | 0.028 | [12] |
Experimental Protocol: PPAR Transactivation Assay
This cell-based assay is used to determine the ability of a compound to activate a specific PPAR subtype.
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is co-transfected with an expression vector for the PPAR subtype of interest (e.g., PPARγ) and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase reporter gene.
-
Compound Treatment: The transfected cells are treated with various concentrations of the test compound. A known PPAR agonist is used as a positive control.
-
Luciferase Assay: After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The fold activation of the reporter gene is calculated relative to the vehicle control. EC50 values are determined from the dose-response curves.
Neuroprotective Effects: A Novel Therapeutic Avenue
Recent studies have highlighted the neuroprotective potential of halogenated phenylpropanoic acid derivatives, particularly in the context of ischemic stroke and neurodegenerative diseases.[13]
Mechanism of Action: Attenuation of Excitotoxicity
Certain halogenated derivatives of L-phenylalanine, such as 3,5-diiodo-L-tyrosine (DIT) and 3,5-dibromo-L-tyrosine (DBrT), have been shown to protect neurons from ischemic damage.[13] Their neuroprotective effects are attributed to the attenuation of excitatory glutamatergic synaptic transmission. These compounds reduce the frequency of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)/kainate receptor-mediated miniature excitatory postsynaptic currents (mEPSCs).[13]
Structure-Activity Relationship
The potency of neuroprotection appears to be influenced by the type and position of the halogen. For instance, DIT and DBrT are more potent than their non-halogenated parent compound, L-phenylalanine, in depressing glutamatergic synaptic transmission.[13]
Data Summary: Neuroprotection
| Compound | Halogen Substituent | Biological Effect | IC50 (µM) | In Vitro/In Vivo Model | Reference(s) |
| 3,5-diiodo-L-tyrosine (DIT) | Diiodo | Depression of AMPA/kainate mEPSC frequency | 104.6 | Rat cultured neurons | [13] |
| 3,5-dibromo-L-tyrosine (DBrT) | Dibromo | Depression of AMPA/kainate mEPSC frequency | 127.5 | Rat cultured neurons | [13] |
| DBrT | Dibromo | Reduction of LDH release | Not specified | Oxygen-glucose deprivation in neuronal cultures | [13] |
| DBrT | Dibromo | Reduction of brain infarct volume | Not specified | Rat model of transient MCAO | [13] |
Experimental Protocol: Lactate Dehydrogenase (LDH) Release Assay for Neurotoxicity
This assay measures the release of the cytosolic enzyme LDH from damaged cells, providing an index of cytotoxicity.[14][15][16][17]
-
Cell Culture: Neuronal cells are cultured in 96-well plates.
-
Induction of Neurotoxicity: Cells are exposed to a neurotoxic stimulus (e.g., glutamate or oxygen-glucose deprivation) in the presence or absence of the test compound.
-
Sample Collection: After the incubation period, the cell culture supernatant is collected.
-
LDH Measurement: The LDH activity in the supernatant is measured using a commercially available kit, which typically involves a colorimetric or fluorometric reaction.
-
Data Analysis: The amount of LDH released is quantified by measuring the absorbance or fluorescence. The percentage of neuroprotection is calculated by comparing the LDH release in compound-treated cells to that in untreated and vehicle-treated controls.
Antimicrobial Activity: A Less Explored Frontier
Some halogenated phenylpropanoic acids have demonstrated promising antimicrobial properties.
Mechanism of Action
The precise mechanisms of antimicrobial action are not fully elucidated but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Structure-Activity Relationship
The presence and nature of the halogen substituent are critical for antimicrobial activity. For example, 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid shows significant and selective activity against Escherichia coli and Staphylococcus aureus.[18] The free terminal carboxylic acid moiety also appears to be important for antibacterial activity.[18]
Data Summary: Antimicrobial Activity
| Compound | Halogen Substituent | Target Organism | MIC (µg/mL) | Reference(s) |
| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | Dichloro | E. coli | 16 | [18] |
| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid methyl ester | Dichloro | E. coli | 32-64 | [18] |
| 3-(3-chloro-4-hydroxyphenyl)propanoic acid | Chloro | E. coli | 32-64 | [18] |
| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | Dichloro | S. aureus | 32-64 | [18] |
Conclusion and Future Perspectives
Halogenated phenylpropanoic acids represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their therapeutic potential spans from the well-established anti-inflammatory effects to emerging roles in metabolic regulation, neuroprotection, and antimicrobial therapy. The ability to fine-tune their pharmacological properties through strategic halogenation makes them attractive candidates for further drug discovery and development.
Future research should focus on elucidating the detailed molecular mechanisms underlying their diverse biological effects, particularly in the context of neuroprotection and antimicrobial action. A more systematic exploration of the structure-activity relationships, encompassing a wider range of halogenation patterns, will be crucial for the rational design of next-generation therapeutics with improved potency, selectivity, and safety profiles. The integration of computational modeling with empirical screening will undoubtedly accelerate the identification of novel lead compounds within this fascinating chemical class.
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The Trifluoromethyl Group: A Strategic Imperative in the Molecular Architecture of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorinated moieties, particularly the trifluoromethyl (CF3) group, has become a cornerstone of modern medicinal chemistry.[1][2] This guide provides a detailed technical analysis of the multifaceted role of the trifluoromethyl group within the specific context of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid. We will dissect the profound influence of this functional group on the molecule's physicochemical properties, including its electronic profile, lipophilicity, and metabolic stability. Furthermore, we will explore the implications of these properties for potential biological activity and receptor interactions. This document synthesizes theoretical principles with practical, field-proven experimental protocols, offering researchers and drug development professionals a comprehensive resource for understanding and leveraging the power of trifluoromethylation.
The Physicochemical Impact of Trifluoromethylation
The introduction of a trifluoromethyl group onto an aromatic scaffold, as seen in 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid, fundamentally alters the molecule's core characteristics. These changes are not trivial; they are deliberate modifications intended to enhance drug-like properties.[1][3]
Potent Electronic Modulation
The CF3 group is a powerful electron-withdrawing substituent, a property stemming from the high electronegativity of its three fluorine atoms.[4][5] This strong inductive effect (-I) pulls electron density away from the phenyl ring, rendering it electron-poor.[5][6] In the subject molecule, this effect is compounded by the presence of a second electron-withdrawing group, chlorine.
This electronic perturbation has two critical consequences:
-
Increased Acidity (Lower pKa): The electron-withdrawing nature of the CF3 and Cl groups stabilizes the carboxylate anion of the propanoic acid side chain upon deprotonation. This stabilization facilitates the release of the proton, thereby increasing the acidity of the molecule compared to its non-substituted phenylpropanoic acid analog.[7][8] Modulating a compound's pKa is crucial for controlling its ionization state at physiological pH, which in turn affects solubility, membrane transport, and target binding.[1]
-
Altered Aromatic Reactivity: The electron-deficient phenyl ring is significantly deactivated towards electrophilic aromatic substitution reactions.[6] While this is more relevant during chemical synthesis, it underscores the profound electronic influence of the CF3 group.
Caption: Inductive electron withdrawal by CF3 and Cl groups.
Enhanced Lipophilicity
Lipophilicity, the "fat-loving" nature of a molecule, is a critical parameter for drug absorption and distribution, governing its ability to cross biological membranes.[9][10] The trifluoromethyl group is highly lipophilic and significantly increases the overall lipophilicity of a molecule, a property quantified by its positive Hansch-Fujita lipophilicity parameter (π) of +0.88.[1][4] This enhancement facilitates passage through cell membranes and can improve access to intracellular targets or penetration of the blood-brain barrier.[4]
Superior Metabolic Stability
One of the most celebrated attributes of the trifluoromethyl group is its ability to confer exceptional metabolic stability.[7] The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[1][4] This inherent strength makes the CF3 group highly resistant to oxidative metabolism by enzymes, particularly the cytochrome P450 (CYP) family, which are primary drivers of drug clearance.[9][10] By replacing a metabolically vulnerable hydrogen or methyl group with a robust CF3 group, chemists can effectively block a common metabolic hotspot, often leading to a longer in vivo half-life, reduced patient dosing frequency, and a more predictable pharmacokinetic profile.[4][8]
| Property Comparison | Hydrogen (H) | Methyl (CH₃) | Trifluoromethyl (CF₃) |
| van der Waals Radius (Å) | 1.20 | 2.00 | 2.44 |
| Hansch-Fujita π Constant | 0.00 | +0.56 | +0.88[1][4] |
| C-X Bond Energy (kJ/mol) | C-H: ~414[4] | C-C: ~347 | C-F: ~485[1][4] |
| Metabolic Liability | High (if accessible) | High (Oxidation) | Very Low[9][10] |
Table 1: Comparison of key physicochemical properties. The trifluoromethyl group is larger, more lipophilic, and forms a significantly stronger bond with carbon compared to hydrogen or a methyl group.
Implications for Biological Activity and Drug Design
The unique physicochemical properties endowed by the trifluoromethyl group directly translate into strategic advantages in drug design, influencing how the molecule interacts with its biological target.
Enhanced Target Binding Affinity
The introduction of a CF3 group can lead to a significant increase in binding affinity for a target receptor or enzyme.[4][7] This enhancement can arise from several mechanisms:
-
Steric and Hydrophobic Interactions: The bulk and lipophilicity of the CF3 group allow it to occupy and form favorable hydrophobic and van der Waals interactions within a binding pocket, displacing water molecules and contributing favorably to the binding entropy.[1][11]
-
Non-Covalent Interactions: The CF3 group can participate in a range of non-covalent interactions, including dipole-dipole and halogen bonding, with amino acid residues in the target protein.[1]
-
Electronic Influence: By altering the electronic landscape of the molecule, the CF3 group can strengthen key electrostatic or hydrogen-bonding interactions between other parts of the molecule and the target.[1][4]
Caption: Hypothetical binding of the molecule in a receptor pocket.
The Role of Bioisosterism
The CF3 group is frequently employed as a bioisostere, a chemical substituent that can replace another group without significantly altering the desired biological activity, while potentially improving other properties like metabolic stability or potency.[8] It is often used to replace methyl or chloro groups.[8] In some cases, CF3 has been shown to be a successful bioisosteric replacement for a nitro group, resulting in compounds with improved potency and metabolic stability.[12][13][14][15]
In 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid, the combination of both Cl and CF3 groups suggests a deliberate design to maximize lipophilicity and electron withdrawal at the meta positions, likely to optimize interactions within a specific target binding site that has complementary hydrophobic and electrostatic features.
Key Experimental Protocols
To quantitatively assess the impact of the trifluoromethyl group, a series of standard, robust in vitro experiments are essential. The following protocols provide a self-validating framework for characterizing key molecular properties.
Protocol: Determination of Lipophilicity (LogP) by Shake-Flask Method
Objective: To quantify the hydrophobicity of the compound by measuring its partitioning between n-octanol and water.
Methodology:
-
Preparation: Prepare a stock solution of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid in n-octanol (e.g., 1 mg/mL). The n-octanol and water phases must be mutually saturated by stirring together for 24 hours prior to use.
-
Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the water phase (e.g., 1 mL of octanol solution to 1 mL of water) in a glass vial.
-
Equilibration: Vigorously shake the vial for 1 hour at a constant temperature (e.g., 25°C) to allow for complete partitioning.
-
Phase Separation: Centrifuge the vial (e.g., 3000 rpm for 15 minutes) to ensure complete separation of the n-octanol and water layers.
-
Quantification: Carefully sample each phase. Determine the concentration of the compound in both the n-octanol and water layers using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the partition coefficient (P) as: P = [Concentration]octanol / [Concentration]water The LogP is the base-10 logarithm of P.
Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of the compound by CYP enzymes.
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube on ice, prepare a reaction mixture containing phosphate buffer (pH 7.4), human liver microsomes (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution. NADPH is an essential cofactor for CYP enzyme activity.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to a tube containing ice-cold acetonitrile with an internal standard.
-
Sample Processing: Vortex and centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant from each time point by LC-MS/MS to quantify the concentration of the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as: t½ = 0.693 / k
Caption: Workflow for an in vitro metabolic stability assay.
Conclusion
The trifluoromethyl group in 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid is not a passive substituent but a strategic element of molecular design. It exerts a powerful influence that enhances metabolic stability through the strength of the C-F bond, increases lipophilicity to facilitate membrane passage, and modulates the electronic character of the molecule to increase acidity and potentially optimize target binding interactions.[1][4][7][9] For researchers and drug development professionals, understanding these distinct roles is critical for the rational design of new chemical entities. The strategic deployment of the CF3 group, as exemplified in this molecule, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, transforming promising compounds into viable drug candidates.[16]
References
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Al-Zoubi, R. M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Retrieved from [Link]
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Trifluoromethyl group. (n.d.). In Wikipedia. Retrieved from [Link]
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An In-depth Technical Guide to 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic Acid and its Structural Analogs
Abstract
This technical guide provides a comprehensive overview of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid, a fluorinated aromatic carboxylic acid of significant interest in the development of novel agrochemicals and pharmaceuticals. We will explore its synthesis, physicochemical properties, and delve into the mechanistic basis of its biological activity. A significant portion of this guide is dedicated to the exploration of its structural analogs, examining the structure-activity relationships (SAR) that govern their efficacy. Detailed experimental protocols for synthesis and relevant biological assays are provided to empower researchers in their discovery and development endeavors. This document is intended for an audience of researchers, scientists, and professionals in the fields of drug development and agricultural science.
Introduction: The Significance of Fluorinated Phenylpropanoic Acids
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. The trifluoromethyl group (-CF3), in particular, is a cornerstone of modern medicinal and agricultural chemistry due to its high electronegativity, metabolic stability, and ability to enhance binding affinity to biological targets.[1][2] Phenylpropanoic acids, compounds featuring a phenyl ring attached to a propanoic acid moiety, represent a versatile scaffold that is present in a wide array of biologically active molecules.[3]
The subject of this guide, 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid, combines these key features: a phenylpropanoic acid backbone substituted with both a chloro and a trifluoromethyl group. This unique combination of substituents creates a molecule with significant potential for modulation of biological systems. This compound and its analogs are primarily utilized as key intermediates in the synthesis of agrochemicals, particularly herbicides and pesticides, and in pharmaceutical research as building blocks for novel drug candidates.[4] The chloro and trifluoromethyl groups are crucial for its reactivity and interaction with biological targets like enzymes and receptors.[4]
This guide will provide a deep dive into the chemistry and biology of this compound class, offering both foundational knowledge and practical insights for researchers.
Physicochemical Properties of the Core Compound
A thorough understanding of the physicochemical properties of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid is fundamental to its application in synthesis and biological screening.
| Property | Value | Source |
| CAS Number | 916420-78-5 | [5] |
| Molecular Formula | C10H8ClF3O2 | [5] |
| Molecular Weight | 252.6175 g/mol | [5] |
| Appearance | White to off-white solid | Inferred from analogs |
| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols | General chemical knowledge |
The presence of the trifluoromethyl group significantly increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes, a critical factor for both drug and pesticide efficacy.
Synthesis of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic Acid
Experimental Workflow: A Plausible Synthetic Route
Caption: Proposed two-step synthesis of the target compound.
Protocol 1: Synthesis of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic Acid
Step 1: Knoevenagel Condensation to form 3-(3-Chloro-5-(trifluoromethyl)phenyl)acrylic acid
This reaction extends the aldehyde to an α,β-unsaturated carboxylic acid, a cinnamic acid derivative, via a Knoevenagel condensation.
-
Materials and Reagents:
-
3-Chloro-5-(trifluoromethyl)benzaldehyde
-
Malonic acid
-
Pyridine (as solvent and base catalyst)
-
Piperidine (as co-catalyst)
-
Hydrochloric acid (for workup)
-
Diethyl ether or ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-Chloro-5-(trifluoromethyl)benzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum.
-
Alternatively, extract the product with diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium or sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(3-Chloro-5-(trifluoromethyl)phenyl)acrylic acid.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Step 2: Catalytic Hydrogenation to 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid
This step reduces the carbon-carbon double bond of the acrylic acid intermediate to yield the final propanoic acid.
-
Materials and Reagents:
-
3-(3-Chloro-5-(trifluoromethyl)phenyl)acrylic acid
-
Palladium on carbon (Pd/C, 10% w/w)
-
Ethanol or methanol (as solvent)
-
Hydrogen gas (H2)
-
-
Procedure:
-
Dissolve the 3-(3-Chloro-5-(trifluoromethyl)phenyl)acrylic acid (1.0 eq) in ethanol or methanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C (e.g., 5-10 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm, or as appropriate for the hydrogenation apparatus) and stir the mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid.
-
If necessary, purify the product by recrystallization or column chromatography.
-
Biological Activity and Mechanisms of Action
Phenylpropanoic acid derivatives exhibit a broad spectrum of biological activities, and the introduction of chloro and trifluoromethyl substituents can significantly influence their potency and selectivity. The potential applications of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid and its analogs span both the pharmaceutical and agrochemical industries.
Pharmaceutical Applications: Targeting Nuclear Receptors
In the realm of drug discovery, substituted phenylpropanoic acids are known to interact with various biological targets. A prominent example is their activity as agonists for Peroxisome Proliferator-Activated Receptors (PPARs).[7] PPARs are ligand-activated transcription factors that play crucial roles in regulating lipid and glucose metabolism, as well as inflammation.[8]
-
Mechanism of Action: PPAR Agonism PPAR agonists bind to the ligand-binding domain of the receptor, inducing a conformational change that leads to the recruitment of coactivator proteins and the transcription of target genes.[8] Phenylpropanoic acid derivatives have been shown to be effective PPAR agonists, with some exhibiting selectivity for specific PPAR isotypes (α, δ/β, or γ).[9] The carboxylic acid moiety is typically essential for activity, forming a key interaction with the receptor's binding pocket. The substituted phenyl ring occupies a hydrophobic pocket, and variations in substitution patterns can modulate potency and selectivity.
Caption: PPAR signaling pathway activated by a ligand.
Agrochemical Applications: Inhibition of Essential Plant Enzymes
In the agrochemical sector, phenylpropanoic acid derivatives and compounds with trifluoromethylphenyl moieties are key components of many herbicides and pesticides.[2] While the specific target of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid is not explicitly documented, its structural features suggest two highly probable mechanisms of herbicidal action based on established herbicide classes.
-
Probable Mechanism 1: Inhibition of Acetolactate Synthase (ALS) Many herbicides, including sulfonylureas and imidazolinones, function by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[10][11] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[7] Inhibition of this pathway leads to a deficiency in these essential amino acids, ultimately causing a cessation of plant growth and death.[12]
-
Probable Mechanism 2: Inhibition of Acetyl-CoA Carboxylase (ACCase) Another major class of herbicides, the aryloxyphenoxypropionates ("fops") and cyclohexanediones ("dims"), inhibit the enzyme acetyl-CoA carboxylase (ACCase).[1][13] ACCase catalyzes the first committed step in fatty acid biosynthesis.[2] By blocking this enzyme, the herbicide prevents the production of lipids necessary for cell membrane formation and plant growth, particularly in grasses.[1]
Caption: Hypothesized herbicidal mechanisms of action.
Structure-Activity Relationships (SAR)
The systematic modification of the 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid scaffold can provide valuable insights into the structural requirements for optimal biological activity.
-
The Phenyl Ring and its Substituents:
-
Trifluoromethyl Group: The position and presence of the -CF3 group are often critical for activity. In many cases, meta-substitution, as in the core compound, is optimal.[14] This group's electron-withdrawing nature and lipophilicity can significantly enhance binding to target proteins and improve membrane permeability.
-
Halogen Substitution: The chloro group also contributes to the electronic properties and lipophilicity of the molecule. Its position can influence selectivity and potency. The combination of a chloro and a trifluoromethyl group often leads to synergistic effects on biological activity.
-
-
The Propanoic Acid Chain:
-
Carboxylic Acid: The free carboxylic acid is generally essential for activity in pharmaceutical applications like PPAR agonism, as it forms a crucial hydrogen bond with the receptor.[9] In some agrochemical applications, it may be derivatized as an ester to improve uptake by the plant, after which it is hydrolyzed to the active acid form.
-
α-Substitution: Substitution at the alpha-position of the propanoic acid chain can have a profound impact on potency and selectivity, particularly for PPARs.[7]
-
Experimental Protocols for Biological Evaluation
To facilitate the investigation of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid and its analogs, the following are detailed protocols for assessing their potential biological activities.
Protocol 2: PPARγ Agonist Activity Assay (Cell-Based Luciferase Reporter Assay)
This assay determines if a compound can activate the PPARγ receptor, leading to the expression of a reporter gene (luciferase).
-
Objective: To quantify the dose-dependent activation of human PPARγ by test compounds.
-
Materials and Reagents:
-
HEK293T cells (or other suitable host cell line)
-
PPARγ expression plasmid
-
Luciferase reporter plasmid under the control of a PPAR response element (PPRE)
-
Transfection reagent (e.g., Lipofectamine)
-
DMEM with 10% FBS
-
Test compounds dissolved in DMSO
-
Rosiglitazone (as a positive control agonist)
-
Luciferase Assay System
-
96-well white, clear-bottom cell culture plates
-
Luminometer
-
-
Procedure:
-
Day 1: Cell Seeding and Transfection:
-
Seed HEK293T cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Day 2: Compound Treatment:
-
Prepare serial dilutions of the test compounds and the positive control (Rosiglitazone) in cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%).
-
Remove the transfection medium from the cells and add the medium containing the various concentrations of the test compounds or controls.
-
Incubate for another 18-24 hours.
-
-
Day 3: Luciferase Assay:
-
Remove the medium from the wells.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control plasmid expressing β-galactosidase or Renilla luciferase).
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Determine the EC50 value (the concentration at which 50% of the maximal response is observed) by fitting the data to a sigmoidal dose-response curve.
-
-
Protocol 3: In Vitro Herbicide Screening (Seedling Growth Inhibition Assay)
This is a primary screening method to assess the general herbicidal activity of a compound on a model plant species.
-
Objective: To determine the concentration-dependent inhibitory effect of test compounds on the growth of a model weed species.
-
Materials and Reagents:
-
Seeds of a model weed species (e.g., Arabidopsis thaliana, cress, or a relevant agricultural weed)
-
Agar or filter paper
-
Petri dishes
-
Test compounds dissolved in a suitable solvent (e.g., acetone or DMSO)
-
Growth chamber with controlled light and temperature
-
-
Procedure:
-
Preparation of Test Plates:
-
Prepare a stock solution of the test compound.
-
For agar-based assays, add various concentrations of the test compound to molten agar before pouring the plates. For filter paper assays, apply a solution of the test compound to the filter paper and allow the solvent to evaporate.
-
Include a solvent-only control.
-
-
Seed Plating:
-
Surface-sterilize the seeds (e.g., with a bleach solution) and rinse thoroughly with sterile water.
-
Place a defined number of seeds on the surface of the agar or filter paper in each petri dish.
-
-
Incubation:
-
Seal the petri dishes and place them in a growth chamber with a defined light/dark cycle (e.g., 16h light / 8h dark) and temperature (e.g., 22°C).
-
-
Observation and Data Collection:
-
After a set period (e.g., 7-14 days), assess the effects of the compounds on seed germination, root elongation, and overall seedling development.
-
Measure the root length or seedling fresh weight for quantitative analysis.
-
-
Data Analysis:
-
Calculate the percent inhibition of growth for each concentration relative to the solvent control.
-
Determine the IC50 or GR50 value (the concentration that causes 50% inhibition of growth) by plotting the percent inhibition against the compound concentration.
-
-
Conclusion and Future Directions
3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid and its structural analogs represent a promising class of compounds with significant potential in both pharmaceutical and agrochemical research. The presence of the chloro and trifluoromethyl substituents on the phenylpropanoic acid scaffold provides a powerful platform for developing potent and selective modulators of biological targets.
Future research in the pharmaceutical arena should focus on synthesizing a library of analogs with diverse substitutions on the phenyl ring and the propanoic acid side chain to further explore the SAR for PPAR and other potential nuclear receptors. In the agrochemical field, definitive identification of the herbicidal target (e.g., ALS or ACCase) through enzymatic assays is a critical next step. Elucidating the molecular basis of their herbicidal activity will enable the rational design of new, more effective, and environmentally benign crop protection agents. The detailed protocols provided in this guide offer a solid foundation for researchers to embark on these exciting avenues of investigation.
References
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Keifer, D. W. (1995). AMINO ACID INHIBITION HERBICIDES. Retrieved from [Link]
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Herbicide Inhibitors of Fatty Acid Synthesis and Elongation. (n.d.). Retrieved from [Link]
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Namuth-Covert, D., & Kohmetscher, A. (n.d.). 15.4 Fatty Acid Biosynthesis and Elongation. In Principles of Weed Control. Retrieved from [Link]
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Dayan, F. E. (2019). (A) Overview of fatty acid biosynthesis and herbicide targets in plant... ResearchGate. Retrieved from [Link]
- Li, M., et al. (2020). Synthesis and Herbicidal Activity of Trifluoromethyl‐Substituted Phenyl Alkyl Ketoxime Esters of Bispyribac. ChemistrySelect, 5(15), 4531-4536.
- Gronwald, J. W. (1991). Lipid Biosynthesis Inhibitors. Weed Science, 39(3), 435-449.
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Ross, M. A., & Childs, D. J. (n.d.). Herbicide Mode-Of-Action Summary. Purdue Extension. Retrieved from [Link]
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- Wang, W., et al. (2018). Design, Synthesis, and Herbicidal Activities of 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles. Chinese Journal of Chemistry, 36(10), 955-962.
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MySkinRecipes. (n.d.). 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid. Retrieved from [Link]
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Appchem. (n.d.). 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid. Retrieved from [Link]
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Purdue University. (n.d.). Herbicide Mode-Of-Action Summary. Retrieved from [Link]
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Das, S. K. (2014). Mode of action of herbicides and recent trends in development: a reappraisal. ResearchGate. Retrieved from [Link]
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Dakshanamurthy, S., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. Retrieved from [Link]
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Methodological & Application
Synthesis of Cinacalcet from 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid
An In-Depth Guide to the Synthesis of Cinacalcet from 3-(3-(Trifluoromethyl)phenyl)propanoic Acid
Application Note & Protocol
Introduction
Cinacalcet, marketed under trade names such as Sensipar® and Mimpara®, is a calcimimetic agent that modulates the calcium-sensing receptor (CaSR) on the parathyroid gland.[1][2] This allosteric modulation increases the receptor's sensitivity to extracellular calcium, thereby inhibiting the secretion of parathyroid hormone (PTH).[2][3] Clinically, Cinacalcet hydrochloride is pivotal in treating secondary hyperparathyroidism in patients with chronic kidney disease and for managing hypercalcemia in patients with parathyroid carcinoma.[4][5][6] The active pharmaceutical ingredient (API) is the (R)-enantiomer, making stereoselective synthesis a critical aspect of its production.[7]
This guide provides a detailed examination of the synthetic pathways to Cinacalcet, commencing from the key intermediate, 3-(3-(trifluoromethyl)phenyl)propanoic acid. While the user prompt specified 3-(3-chloro-5-(trifluoromethyl)phenyl)propanoic acid, a thorough review of the scientific literature indicates that the non-chlorinated analogue is the established and widely documented precursor for Cinacalcet synthesis.[5][6][8] We will focus on the scientifically validated pathways from this established starting material. The primary strategies discussed herein involve:
-
Amide Coupling followed by Reduction: A robust method involving the formation of an amide bond between 3-(3-(trifluoromethyl)phenyl)propanoic acid and the chiral amine, (R)-1-(1-naphthyl)ethylamine, followed by reduction to the target secondary amine.
-
Reductive Amination: An alternative and efficient pathway that first requires the reduction of the starting carboxylic acid to its corresponding aldehyde, which is then coupled with the chiral amine via reductive amination.
This document will provide detailed protocols, explain the rationale behind methodological choices, and offer insights into process control and characterization, adhering to the principles of scientific integrity and expertise.
Overall Synthetic Strategy Overview
The synthesis of Cinacalcet from 3-(3-(trifluoromethyl)phenyl)propanoic acid primarily diverges into two strategic pathways after the preparation of the key starting materials. The choice of pathway often depends on factors such as reagent availability, scalability, and desired purity profile.
Caption: Workflow for the Amide Coupling and Reduction pathway.
Step 1: Amide Coupling
The formation of the amide bond requires the activation of the carboxylic acid. This can be achieved using standard peptide coupling agents or by converting the acid to a more reactive acyl chloride.
Protocol 3: Amide Formation using Coupling Agents
-
Reaction Setup: Dissolve 3-(3-(trifluoromethyl)phenyl)propanoic acid (1.0 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen).
-
Reagent Addition: Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) (2.0 eq). [9]Stir for 15-30 minutes to activate the acid.
-
Amine Addition: Add (R)-1-(1-naphthyl)ethylamine (1.0 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine. Dry the organic layer, concentrate, and purify the crude amide product by column chromatography or recrystallization.
Rationale: Coupling reagents like HATU or carbodiimides (e.g., DCC, DIC) provide a mild and efficient method for amide bond formation, minimizing side reactions and preserving the stereochemical integrity of the chiral amine. [10][11]
Step 2: Reduction of Amide to Cinacalcet
The final step in this pathway is the reduction of the amide carbonyl to a methylene group. This requires a strong reducing agent capable of this transformation.
Protocol 4: Amide Reduction with Sodium Borohydride and Iodine
-
Reaction Setup: Dissolve the intermediate amide (1.0 eq) in an anhydrous ether solvent such as Tetrahydrofuran (THF) under an inert atmosphere.
-
Reducing Agent: Cool the solution to 0°C. Add sodium borohydride (NaBH₄) (2.0-4.0 eq) portion-wise.
-
Diborane Generation: Add a solution of iodine (I₂) (1.0-2.0 eq) in THF dropwise. The in-situ generation of diborane (B₂H₆) from NaBH₄ and I₂ is the active reducing species. [6]4. Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS). [6]5. Quenching and Isolation: Cool the reaction to 0°C and carefully quench by the slow addition of methanol, followed by aqueous HCl. Basify the mixture with aqueous NaOH and extract the product with an organic solvent.
-
Purification and Salt Formation: Purify the crude Cinacalcet free base by chromatography. The final API is typically isolated as the hydrochloride salt by treating a solution of the free base (e.g., in isopropanol or ethyl acetate) with a solution of HCl. [12]
Parameter Amide Coupling Amide Reduction Key Reagents Propanoic acid, (R)-Amine, HATU, DIEA Intermediate Amide, NaBH₄, I₂ Solvent DMF or DCM Anhydrous THF Temperature Room Temperature 0°C to Reflux Typical Yield >85% >75% | Key Insight | Activation of the carboxylic acid is crucial for efficient coupling. | In-situ generation of diborane is a milder alternative to using borane complexes directly. [6]|
Part 3: Alternative Synthesis via Reductive Amination
Reductive amination is a highly efficient one-pot method for forming C-N bonds and is a common alternative for Cinacalcet synthesis. [5][13][14]This pathway first requires the conversion of the starting carboxylic acid into the corresponding aldehyde.
Step 1: Reduction of Carboxylic Acid to Aldehyde
This reduction must be controlled to stop at the aldehyde stage without proceeding to the alcohol.
Protocol 5: Conversion of Acid to Aldehyde
-
Acid Chloride Formation: Convert 3-(3-(trifluoromethyl)phenyl)propanoic acid to its acid chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride in a solvent like toluene.
-
Rosenmund Reduction (or alternative): The acid chloride can be reduced to the aldehyde using a poisoned catalyst (e.g., Lindlar's catalyst) under a hydrogen atmosphere (Rosenmund reduction).
-
Alternative Reduction: Alternatively, the carboxylic acid can be reduced to the corresponding alcohol (3-(3-(trifluoromethyl)phenyl)propan-1-ol) using a strong reducing agent like LiAlH₄ or NaBH₄/LiBr, [7]followed by a mild oxidation (e.g., with PCC or Swern oxidation) to yield the aldehyde, 3-(3-(trifluoromethyl)phenyl)propanal.
Step 2: Reductive Amination
The aldehyde is then directly coupled with the chiral amine in the presence of a reducing agent.
Protocol 6: One-Pot Reductive Amination
-
Imine Formation: In a suitable solvent like methanol or 1,2-dichloroethane, mix 3-(3-(trifluoromethyl)phenyl)propanal (1.0 eq) and (R)-1-(1-naphthyl)ethylamine (1.0 eq). [7]An optional acid catalyst can be added to facilitate the formation of the intermediate imine/enamine.
-
Reduction: Add a reducing agent to the mixture. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and effective choice for this transformation, as it selectively reduces the iminium ion in the presence of the aldehyde. [7]Alternatively, catalytic hydrogenation (H₂ over Pd/C or Rh/Al₂O₃) can be used. [14][15]3. Reaction: Stir the reaction at room temperature for 12-24 hours.
-
Work-up and Isolation: Quench the reaction with an aqueous base (e.g., NaHCO₃ solution). Extract the product into an organic solvent. Wash, dry, and concentrate the organic phase.
-
Purification: Purify the crude product via column chromatography and prepare the hydrochloride salt as described in Protocol 4.
| Parameter | Description |
| Key Reagents | Propanal, (R)-Amine, NaBH(OAc)₃ or H₂/Catalyst |
| Solvent | Methanol, 1,2-Dichloroethane, or Ethyl Acetate |
| Temperature | Room Temperature |
| Typical Yield | >80% |
| Key Insight | This one-pot procedure is highly efficient. NaBH(OAc)₃ is preferred for its mildness and selectivity, reducing handling issues associated with more reactive hydrides. [7] |
Part 4: Characterization and Quality Control
The purity of the final Cinacalcet HCl API is critical. Several analytical methods are employed to ensure it meets regulatory standards.
-
High-Performance Liquid Chromatography (HPLC/UPLC): Reversed-phase HPLC and UPLC are the primary methods for assessing purity and quantifying impurities. [16][17]A typical method uses a C18 column with a mobile phase of phosphate buffer and acetonitrile. [17]Chiral HPLC is essential for confirming the enantiomeric purity of the final product. [18]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the final compound and key intermediates. [7][19]* Mass Spectrometry (MS): LC-MS is used to confirm the molecular weight of the product and identify impurities. [16] Potential Impurities: Common process-related impurities may include the starting materials, the diastereomeric (S)-isomer, and by-products from side reactions such as over-alkylation or incomplete reduction. [1][16]Stability-indicating methods are crucial for identifying any degradants formed during storage. [16]
Conclusion
The synthesis of Cinacalcet from 3-(3-(trifluoromethyl)phenyl)propanoic acid is a well-established process in medicinal and process chemistry. Both the amide coupling/reduction pathway and the reductive amination pathway offer viable and efficient routes to the target molecule. The choice between them depends on specific laboratory or industrial capabilities, cost of reagents, and scalability considerations. Both methods, when executed with precision and appropriate analytical controls, can yield high-purity Cinacalcet suitable for pharmaceutical use. The protocols and insights provided in this guide offer a comprehensive framework for researchers engaged in the synthesis of this important calcimimetic agent.
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Airoldi, V., Piccolo, O., Roda, G., & Bolchi, C. Preparation of Cinacalcet by reductive amination of 3‐(3‐trifluoromethylphenyl)propionaldehyde with (R)‐1‐(α‐naphthyl)ethylamine ((R)‐1‐NEA). ResearchGate. Available from: [Link]
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Barniol-Xicota, M., Leiva, R., Escolano, C., & Vázquez, S. Syntheses of Cinacalcet: An Enantiopure Active Pharmaceutical Ingredient (API). Molecules. Available from: [Link]
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Selective Iridium-Catalyzed Reductive Amination Inside Living Cells. PMC. Available from: [Link]
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Selva, M., et al. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. MDPI. Available from: [Link]
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Enantioselective synthesis of hyperparathyroidism agent Cinacalcet hydrochloride. Indian Journal of Chemistry. Available from: [Link]
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Reddy, P. S., et al. Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Impurities in Cinacalcet Hydrochloride API and its Formulation. PMC - NIH. Available from: [Link]
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Rao, K. V., & Gowrisankar, D. Development and Validation of Stability Indicating RP- HPLC Method for the Estimation of Cinacalcet Hydrochloride in Bulk and Th. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
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Development and Validation of Stability Indicative Analysis for Cinacalcet Hydrochloride and Stress Study. International Journal for Research in Applied Science and Engineering Technology. Available from: [Link]
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A process for the preparation of (R)-N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl) propan-1-amine hydrochloride. Technical Disclosure Commons. Available from: [Link]
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Cinacalcet use in secondary hyperparathyroidism: a machine learning-based systematic review. Frontiers. Available from: [Link]
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Chiral resolution. Wikipedia. Available from: [Link]
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Preparation and drug application of chiral 1-(1-naphthyl)ethylamine. ResearchGate. Available from: [Link]
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Analytical Profile of Cinacalcet Hydrochloride: A Review. ProQuest. Available from: [Link]
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Efficient Synthesis of Cinacalcet Hydrochloride. Taylor & Francis Online. Available from: [Link]
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A novel asymmetric synthesis of cinacalcet hydrochloride. Beilstein Journals. Available from: [Link]
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Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. PubMed. Available from: [Link]
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Synthesis process of cinacalcet hydrochloride. ResearchGate. Available from: [Link]
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Cinacalcet and primary hyperparathyroidism: systematic review and meta regression. NIH. Available from: [Link]
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WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. Available from: [Link]
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Spontaneous Enantiomeric Enrichment of Chiral 1- (1-Naphthyl) Ethylamine. ResearchGate. Available from: [Link]
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Application Notes and Protocols: The Emerging Role of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic Acid in Medicinal Chemistry
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid as a foundational scaffold in modern drug discovery. While primarily recognized as a synthetic intermediate, its structural motifs—a propanoic acid chain, a chloro group, and a trifluoromethyl group—are prevalent in pharmacologically active agents. This guide moves beyond its synthetic utility to explore its potential as a lead molecule. We provide detailed, field-proven protocols for a logical discovery cascade, including initial cytotoxicity screening, evaluation against key G-Protein Coupled Receptor (GPCR) targets, kinase inhibition profiling, and early ADME assessment through metabolic stability assays. The causality behind experimental choices is explained, and each protocol is designed to be a self-validating system for generating robust and reproducible data.
Introduction: Beyond a Building Block
3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid (CAS 916420-78-5) is a halogenated aromatic carboxylic acid. Historically, its value has been in its utility as a versatile building block for synthesizing more complex molecules in the agrochemical and pharmaceutical sectors.[1] The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, known to enhance critical drug-like properties such as metabolic stability, lipophilicity, and binding affinity by altering electronic properties and molecular conformation.[2][3] Similarly, the chloro substituent can modulate the compound's reactivity and its ability to form key interactions with biological targets.[1]
The core propanoic acid structure is also significant. Phenylpropanoic acid derivatives have been successfully developed as potent agonists for G-Protein Coupled Receptor 40 (GPR40), a promising target for Type 2 Diabetes.[4][5] Furthermore, the closely related analog, 3-(3-(Trifluoromethyl)phenyl)propanoic acid, is a pivotal intermediate in the synthesis of Cinacalcet, a calcimimetic drug that targets the Calcium-Sensing Receptor (CaSR) to treat hyperparathyroidism.[6][7]
This convergence of structural precedent suggests that 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid is not merely a passive scaffold but a molecule with significant, untapped therapeutic potential. This guide provides the strategic framework and detailed methodologies to systematically investigate this potential.
Physicochemical Properties (Estimated)
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClF₃O₂ | [10] |
| Molecular Weight | 252.62 g/mol | [1] |
| Analog Data (C₁₀H₉F₃O₂) | ||
| Density | ~1.3 g/cm³ | [8] |
| Boiling Point | 268.7 °C at 760 mmHg | [8] |
| LogP (Octanol-Water) | 2.41 | [8] |
| Polar Surface Area (PSA) | 37.3 Ų | [8] |
Strategic Workflow for Compound Evaluation
A logical, stepwise approach is critical to efficiently evaluate a new chemical entity. The following workflow is proposed to move from broad, general characterization to more specific, hypothesis-driven assays. This strategy ensures that resources are focused on compounds with the most promising therapeutic window and drug-like properties.
Caption: Proposed workflow for evaluating the therapeutic potential of the compound.
Phase 1: Foundational Protocols
The initial phase focuses on establishing a baseline understanding of the compound's intrinsic properties: its general toxicity and its susceptibility to metabolic breakdown. These data are crucial for interpreting results from subsequent target-specific assays.
Protocol 3.1: General Cytotoxicity Assessment using MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a rapid, colorimetric method to assess a compound's effect on cell viability.[6] It measures the metabolic activity of cells, where NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[4] This initial screen is essential to determine the concentration range at which the compound is non-toxic, establishing a "therapeutic window" for subsequent functional assays.
Methodology:
-
Cell Seeding: Plate a relevant cell line (e.g., HEK293 for general screening, or a cancer cell line like HeLa) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.[2]
-
Compound Preparation: Prepare a 10 mM stock solution of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 µM) in serum-free culture medium.
-
Cell Treatment: Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[1]
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C. Visually confirm the formation of purple precipitate in the control wells.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well. Allow the plate to stand overnight in the incubator to ensure complete dissolution of the formazan crystals.[1]
-
Data Acquisition: Measure the absorbance of the samples at 570 nm using a microplate reader, with a reference wavelength of 650 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the concentration-response curve to determine the CC50 (50% cytotoxic concentration).
Protocol 3.2: In Vitro Metabolic Stability Assessment
Rationale: Early assessment of metabolic stability is critical for predicting a compound's in vivo half-life and potential for oral bioavailability. The liver microsomal stability assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs), which are abundant in this subcellular fraction.[11][12] A compound that is rapidly metabolized is less likely to achieve therapeutic concentrations in vivo.
Methodology:
-
Reagent Preparation:
-
Thaw human liver microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[7][13]
-
Prepare an NADPH regenerating system solution containing 3.3 mM MgCl₂, 3 mM NADP+, 5.3 mM glucose-6-phosphate, and 0.67 U/mL glucose-6-phosphate dehydrogenase in phosphate buffer.[7]
-
Prepare a 1 µM working solution of the test compound in the same buffer.
-
-
Reaction Initiation: In a 96-well plate, pre-warm the microsomal solution and the test compound solution to 37°C for 10 minutes. To initiate the reaction, add the NADPH regenerating system to the wells. The final reaction volume is typically 100-200 µL.
-
Time-Point Sampling: Incubate the plate at 37°C with gentle shaking. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., warfarin, verapamil).[12]
-
Protein Precipitation: Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Monitor the disappearance of the parent compound over time relative to the internal standard.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg microsomal protein) .
-
Phase 2: Hypothesis-Driven Screening Protocols
Based on structural homology, the compound is a candidate for modulating GPCRs involved in metabolic regulation or acting as a kinase inhibitor.
Protocol 4.1: Functional Screening for Calcium-Sensing Receptor (CaSR) Activity
Rationale: Given the structural similarity to precursors of the calcimimetic Cinacalcet, the compound should be tested for activity at the CaSR. The CaSR is a Gq-coupled GPCR, and its activation leads to an increase in intracellular calcium.[14] This can be measured using calcium-sensitive fluorescent dyes or by quantifying downstream signaling molecules like inositol monophosphate (IP1).[15]
Methodology (Intracellular Calcium Flux Assay):
-
Cell Culture: Use HEK293 cells stably expressing the human CaSR (HEK-CaSR). Plate cells in a black, clear-bottom 96-well plate and grow to 80-90% confluency.
-
Dye Loading: Wash the cells with a physiological salt solution (e.g., HBSS). Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare a 2X concentration series of the test compound in the assay buffer. Also prepare a positive control (e.g., extracellular Ca²⁺ or a known agonist) and a vehicle control.
-
Assay Execution: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Record a baseline fluorescence reading for 10-20 seconds.
-
Compound Addition & Reading: The instrument automatically adds the 2X compound solution to the wells. Immediately begin recording the fluorescence intensity (Excitation ~485 nm, Emission ~525 nm) every 1-2 seconds for 2-3 minutes.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each concentration and plot a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists, tested against a sub-maximal concentration of Ca²⁺).
Protocol 4.2: Functional Screening for GPR40 (FFAR1) Agonist Activity
Rationale: The phenylpropanoic acid scaffold is a classic feature of GPR40 agonists.[16] Like the CaSR, GPR40 is primarily Gq-coupled, and its activation results in intracellular calcium mobilization.[17] Therefore, a similar calcium flux assay can be employed.
Methodology:
-
Cell Line: Use CHO or HEK293 cells stably transfected with human GPR40.
-
Assay Procedure: Follow the same steps as described in Protocol 4.1 (Calcium Flux Assay).
-
Positive Control: Use a known GPR40 agonist like TAK-875 or a long-chain fatty acid (e.g., linoleic acid) as a positive control.[5][18]
-
Data Analysis: Analyze the data as described for the CaSR assay to determine if the compound acts as a GPR40 agonist and to calculate its EC50.
Protocol 4.3: General Kinase Inhibition Screening
Rationale: The trifluoromethylphenyl moiety is a common feature in many FDA-approved kinase inhibitors.[13] Therefore, it is prudent to screen the compound for general kinase inhibitory activity. An ADP-Glo™ or similar assay format is a universal method applicable to nearly any kinase, as it measures the production of ADP, the common product of all kinase reactions.[19]
Caption: Workflow of a universal ADP-Glo kinase inhibition assay.
Methodology:
-
Reagent Preparation: Select a representative kinase (e.g., a tyrosine kinase like Src or a serine/threonine kinase like PKA) and its corresponding peptide substrate.
-
Kinase Reaction Setup: In a 384-well plate, add:
-
Kinase enzyme in assay buffer.
-
Test compound at various concentrations (e.g., a single high concentration like 10 µM for initial screening, or a dilution series for IC50 determination). Include a known inhibitor (e.g., Staurosporine) as a positive control and a vehicle (DMSO) control.[20]
-
Pre-incubate for 15-30 minutes at room temperature.[21]
-
-
Reaction Initiation: Add a solution containing ATP and the kinase substrate to all wells to start the reaction. Incubate for 30-60 minutes at 30°C or room temperature.[20]
-
ADP Detection (Part 1): Add ADP-Glo™ Reagent I to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection (Part 2): Add Kinase Detection Reagent to convert the ADP generated by the kinase into ATP, which then fuels a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the results to determine the IC50 value.
Concluding Remarks
3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid represents a promising starting point for medicinal chemistry campaigns. Its constituent parts have a strong pedigree in successful therapeutic agents. The protocols outlined in this guide provide a robust, logical, and efficient framework for elucidating its biological activity. By first establishing a baseline for cytotoxicity and metabolic stability, researchers can confidently proceed to hypothesis-driven screens against high-value target classes like GPCRs and kinases. This structured approach maximizes the potential for discovering novel biological functions and accelerates the journey from a simple chemical scaffold to a viable lead candidate.
References
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MySkinRecipes. 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid. Available from: [Link]
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CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. 2025. Available from: [Link]
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AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]
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MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. 2022. Available from: [Link]
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protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. 2024. Available from: [Link]
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Domainex. Microsomal Clearance/Stability Assay. Available from: [Link]
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Walsh, J. et al. Functional Assessment of Calcium-Sensing Receptor Variants Confirms Familial Hypocalciuric Hypercalcemia. J Endocr Soc. 2022. Available from: [Link]
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PubMed. Functional Assessment of Calcium-Sensing Receptor Variants Confirms Familial Hypocalciuric Hypercalcemia. 2022. Available from: [Link]
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Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. 2024. Available from: [Link]
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ResearchGate. Can anyone suggest a protocol for a kinase assay?. 2015. Available from: [Link]
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NIH. Assay Development for Protein Kinase Enzymes. 2012. Available from: [Link]
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protocols.io. In vitro kinase assay. 2023. Available from: [Link]
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NIH. Optimization of GPR40 Agonists for Type 2 Diabetes. 2014. Available from: [Link]
-
Oxford Academic. Functional Activities of Mutant Calcium-Sensing Receptors Determine Clinical Presentations in Patients With Autosomal Dominant Hypocalcemia. Available from: [Link]
-
Exploring 3-(3-(Trifluoromethyl)phenyl)propanoic Acid: Properties and Applications. Available from: [Link]
-
MDPI. Study of the Expression and Function of Calcium-Sensing Receptor in Human Skeletal Muscle. 2021. Available from: [Link]
-
ACS Publications. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus. 2016. Available from: [Link]
-
ACS Publications. Optimization of GPR40 Agonists for Type 2 Diabetes. 2014. Available from: [Link]
-
NIH. Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist. 2016. Available from: [Link]
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NIH. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice. 2006. Available from: [Link]
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Application Notes and Protocols for 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid in Synthetic Chemistry
Abstract
This document provides a comprehensive guide to the experimental use of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Detailed protocols for common synthetic transformations, including amide bond formation, esterification, and reduction of the carboxylic acid, are presented. The rationale behind the selection of reagents and reaction conditions is discussed, emphasizing the influence of the electron-withdrawing chloro and trifluoromethyl substituents on the reactivity of the phenyl ring. Safety precautions and analytical characterization methods are also outlined to ensure safe and effective laboratory practice.
Introduction
3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid (CAS No: 916420-78-5, Molecular Formula: C₁₀H₈ClF₃O₂, Molecular Weight: 252.62 g/mol ) is a substituted phenylpropanoic acid derivative of significant interest in medicinal and agricultural chemistry.[1][2] The presence of both a chloro and a trifluoromethyl group on the phenyl ring imparts unique electronic properties, influencing its reactivity and the biological activity of its derivatives.[3] These electron-withdrawing groups enhance the lipophilicity and metabolic stability of molecules into which they are incorporated, making this scaffold a valuable building block for drug discovery.[3]
This guide is intended for researchers, scientists, and drug development professionals. It offers a set of detailed, field-proven protocols for the synthetic manipulation of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid, enabling its effective use in the laboratory.
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid is provided in the table below.
| Property | Value | Source |
| CAS Number | 916420-78-5 | |
| Molecular Formula | C₁₀H₈ClF₃O₂ | |
| Molecular Weight | 252.62 g/mol | |
| Appearance | Off-white to pale yellow solid | General Observation |
Safety and Handling:
3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, laboratory coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.
Experimental Protocols
The following protocols are provided as a starting point for the synthetic elaboration of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid. Optimization of reaction conditions may be necessary for specific substrates.
Amide Bond Formation via HATU Coupling
Amide coupling is a fundamental transformation in medicinal chemistry. The use of modern coupling reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) allows for efficient amide bond formation under mild conditions with a broad substrate scope.[4][5]
Rationale: The carboxylic acid is first activated by HATU in the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), to form a highly reactive O-acylisourea intermediate. This intermediate readily reacts with a primary or secondary amine to form the desired amide. The choice of a non-nucleophilic base is crucial to prevent its competition with the desired amine nucleophile.[6][7]
Protocol 1: Synthesis of N-benzyl-3-(3-chloro-5-(trifluoromethyl)phenyl)propanamide
Workflow Diagram:
Caption: Workflow for HATU-mediated amide coupling.
Materials:
-
3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid (1.0 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Benzylamine (1.1 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid (1.0 equiv) and dissolve it in anhydrous DMF.
-
Add HATU (1.1 equiv) and DIPEA (2.5 equiv) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Add benzylamine (1.1 equiv) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.
Expected Outcome: The desired N-benzyl-3-(3-chloro-5-(trifluoromethyl)phenyl)propanamide is typically obtained as a white to off-white solid in good to excellent yield (80-95%).
Fischer Esterification
Fischer esterification is a classic and cost-effective method for the synthesis of esters from carboxylic acids and alcohols, typically in the presence of a strong acid catalyst.[8][9]
Rationale: The reaction proceeds via protonation of the carboxylic acid carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and elimination of water yield the ester. The reaction is reversible, and to drive it towards the product, it is common to use an excess of the alcohol or to remove water as it is formed.[8]
Protocol 2: Synthesis of Methyl 3-(3-chloro-5-(trifluoromethyl)phenyl)propanoate
Workflow Diagram:
Caption: Workflow for Fischer esterification.
Materials:
-
3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid (1.0 equiv)
-
Methanol (used as solvent and reagent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 5 mol%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid (1.0 equiv) in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
After cooling to room temperature, carefully neutralize the excess acid by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary, although often the product is of sufficient purity after workup.
Expected Outcome: Methyl 3-(3-chloro-5-(trifluoromethyl)phenyl)propanoate is typically obtained as a colorless to pale yellow oil in high yield (85-98%).
Conversion to Acyl Chloride
The conversion of a carboxylic acid to an acyl chloride is a common method to activate the carboxyl group for subsequent reactions, such as Friedel-Crafts acylation or reaction with less reactive nucleophiles. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation.[10]
Rationale: Thionyl chloride reacts with the carboxylic acid to form a chlorosulfite intermediate. This intermediate then undergoes nucleophilic attack by the chloride ion, leading to the formation of the acyl chloride, sulfur dioxide, and hydrogen chloride as byproducts. The gaseous nature of the byproducts helps to drive the reaction to completion.[11][12]
Protocol 3: Synthesis of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoyl chloride
Workflow Diagram:
Caption: Workflow for acyl chloride synthesis.
Materials:
-
3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid (1.0 equiv)
-
Thionyl chloride (SOCl₂) (2.0-3.0 equiv)
-
Anhydrous Toluene or Dichloromethane (DCM) (optional, can be run neat)
-
A catalytic amount of Dimethylformamide (DMF) (optional, but can accelerate the reaction)
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it evolves toxic gases (SO₂ and HCl).
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide solution), add 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid (1.0 equiv).
-
Slowly add thionyl chloride (2.0-3.0 equiv) to the carboxylic acid. A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.
-
Heat the reaction mixture to reflux (the boiling point of thionyl chloride is 79 °C) for 1-2 hours, or until the evolution of gas ceases.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation to obtain the pure acyl chloride.
-
The resulting acyl chloride is often used immediately in the next step without further purification.
Expected Outcome: 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoyl chloride is typically obtained as a colorless to pale yellow liquid. The yield is generally quantitative.
Reduction of the Carboxylic Acid to an Alcohol
The reduction of carboxylic acids to primary alcohols is a valuable transformation in organic synthesis. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, milder and more selective reagents are often preferred. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), are commonly used for this purpose.
Rationale: The borane first forms a complex with the carboxylic acid, which then undergoes a series of intramolecular hydride transfers to reduce the carboxyl group to a primary alcohol. The reaction is typically followed by an acidic or basic workup to hydrolyze the borate ester intermediate.
Protocol 4: Synthesis of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propan-1-ol
Workflow Diagram:
Caption: Workflow for carboxylic acid reduction.
Materials:
-
3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid (1.0 equiv)
-
Borane-tetrahydrofuran complex (BH₃·THF) (1 M solution in THF, 2.0-3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid (1.0 equiv) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane-tetrahydrofuran complex solution (2.0-3.0 equiv) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess borane by the slow, dropwise addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure alcohol.
Expected Outcome: 3-(3-Chloro-5-(trifluoromethyl)phenyl)propan-1-ol is typically obtained as a colorless oil or a low-melting solid in high yield (85-95%).
Analytical Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the structure of the product. ¹⁹F NMR can be used to confirm the presence of the trifluoromethyl group.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O stretch for amides and esters, O-H stretch for alcohols).
-
Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): To monitor reaction progress and assess the purity of the product.
Conclusion
The protocols outlined in this application note provide a robust foundation for the synthetic manipulation of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid. The versatility of this building block, coupled with the reliable and high-yielding transformations described, makes it a valuable tool for the synthesis of complex molecules in the fields of drug discovery and agrochemical research. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic goals.
References
- Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398.
-
Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]
-
Appchem. (n.d.). 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid. Retrieved from [Link]
-
Chemguide. (n.d.). Esterification of carboxylic acids. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 3,3,3-triphenylpropionic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN101395167A - Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride.
- Google Patents. (n.d.). US20100228020A1 - Novel Chlorination Reagent and a Novel Process for Chlorination of Sugars Using Thionyl Chloride.
- MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(16), 6042.
-
MySkinRecipes. (n.d.). 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid. Retrieved from [Link]
-
Reddit. (n.d.). r/Chempros - HATU coupling - what's the best order? Retrieved from [Link]
-
Reddit. (n.d.). r/Chempros - HATU/PyBOP coupling procedure question. Retrieved from [Link]
-
Student Academic Success. (n.d.). Organic Reactions: Esterification & Transesterification. Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
Wikipedia. (n.d.). Propionyl chloride. Retrieved from [Link]
Sources
- 1. Synthesis of N-trifluoromethyl amides from carboxylic acids [escholarship.org]
- 2. appchemical.com [appchemical.com]
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- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
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- 9. monash.edu [monash.edu]
- 10. prepchem.com [prepchem.com]
- 11. CN101395167A - Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride - Google Patents [patents.google.com]
- 12. US20100228020A1 - Novel Chlorination Reagent and a Novel Process for Chlorination of Sugars Using Thionyl Chloride - Google Patents [patents.google.com]
Application Note: A Multi-faceted Approach to the Analytical Characterization of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid
Introduction: The Imperative for Rigorous Characterization
3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid is a substituted aromatic carboxylic acid. Its molecular architecture, featuring a trifluoromethyl group and a chlorine atom, suggests its utility as a key building block or intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. The trifluoromethyl group is a well-established bioisostere used to enhance metabolic stability, binding affinity, and lipophilicity in drug candidates[1][2]. Given its potential role in the synthesis of active pharmaceutical ingredients (APIs), a thorough and robust analytical characterization is not merely a procedural step but a fundamental requirement for ensuring purity, identity, quality, and regulatory compliance.
This application note provides a comprehensive guide for researchers, analytical scientists, and quality control professionals, detailing a suite of orthogonal analytical techniques for the definitive characterization of this compound. We move beyond simple checklists, explaining the causality behind methodological choices to create a self-validating analytical workflow. This workflow is designed to unambiguously confirm the compound's identity, structure, purity, and key physicochemical properties.
Physicochemical Profile
A foundational understanding begins with the compound's basic physicochemical properties. These data are critical for selecting appropriate analytical conditions, such as solvents for spectroscopy and mobile phases for chromatography.
| Property | Value | Source |
| Chemical Name | 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid | N/A |
| CAS Number | Not readily available. A related compound, 3-(3-(Trifluoromethyl)phenyl)propanoic acid, is 585-50-2.[3][4][5] | N/A |
| Molecular Formula | C₁₀H₈ClF₃O₂ | N/A |
| Molecular Weight | 252.62 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid or crystalline powder | Based on similar structures[6] |
| Boiling Point | ~149 °C / 11 mmHg (for the non-chlorinated analog)[4] | N/A |
| Melting Point | 35 °C (for the non-chlorinated analog)[4] | N/A |
Orthogonal Analytical Workflow
A robust characterization relies on an orthogonal approach, where different techniques provide complementary information. This ensures that all aspects of the molecule's identity and quality are assessed. The proposed workflow integrates chromatographic, spectroscopic, and thermal methods.
Caption: Integrated workflow for comprehensive analytical characterization.
Chromatographic Methods: Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile small molecules. Its high resolution allows for the separation of the main component from process-related impurities and degradation products.
Principle of Reverse-Phase HPLC
For a molecule with moderate lipophilicity like 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid, reverse-phase HPLC is the method of choice. The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The analyte is retained on the column and then eluted by increasing the organic solvent concentration. The carboxylic acid moiety necessitates an acidified mobile phase (pH 2-4) to suppress its ionization. In its neutral form, the molecule is more hydrophobic, leading to better retention, improved peak symmetry, and enhanced reproducibility.[7][8][9]
Protocol: HPLC-UV Purity Determination
Objective: To quantify the purity of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid and detect any related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm (based on the UV absorbance of the substituted benzene ring).
-
Injection Volume: 10 µL.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 40 20.0 90 25.0 90 25.1 40 | 30.0 | 40 |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Vortex to ensure complete dissolution. The final concentration is ~1.0 mg/mL.
System Suitability Test (SST):
-
Purpose: To verify that the chromatographic system is adequate for the intended analysis.
-
Procedure: Make five replicate injections of the standard solution.
-
Acceptance Criteria:
-
Tailing Factor (T): ≤ 1.5.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
-
Data Analysis:
-
Purity is calculated using the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Spectroscopic Methods: Identity and Structural Elucidation
Spectroscopy provides an unambiguous fingerprint of the molecule, confirming its covalent structure and identity.
Mass Spectrometry (MS)
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight and, through fragmentation, clues about the molecule's structure. For fluorinated compounds, soft ionization techniques are often preferred to prevent excessive fragmentation that can obscure the molecular ion.[10] The presence of a chlorine atom is readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in M and M+2 peaks.
Protocol: LC-MS Identification
-
Instrumentation: HPLC system coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
Ionization Mode: ESI Negative. The carboxylic acid is easily deprotonated to form the [M-H]⁻ ion.
-
Mass Analyzer Scan Range: 50 - 500 m/z.
-
Expected Ions:
-
[M-H]⁻: m/z ~251.0 (for ³⁵Cl) and ~253.0 (for ³⁷Cl) in a ~3:1 ratio.
-
Potential Fragments: Loss of COOH ([M-H-44]⁻) or CF₃ ([M-H-69]⁻).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR is the most powerful technique for de novo structure elucidation.[11][12] It probes the chemical environment of specific nuclei (¹H, ¹³C, ¹⁹F). The chemical shift, integration, and coupling patterns provide a detailed map of the molecule's atomic connectivity.
Caption: Logic diagram for spectroscopic structure confirmation.
Protocol: NMR Sample Preparation
-
Weigh 5-10 mg of the sample into an NMR tube.
-
Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Cap the tube and invert several times to dissolve the sample completely.
Expected Spectral Features:
-
¹H NMR:
-
Aromatic Region (δ 7.0-8.0 ppm): Three protons on the phenyl ring will likely appear as complex multiplets or singlets/doublets depending on the coupling constants.[13][14]
-
Aliphatic Region (δ 2.5-3.5 ppm): Two signals, each integrating to 2H, corresponding to the -CH₂-CH₂- group. They will likely appear as triplets due to coupling with each other.
-
Carboxylic Acid (δ >10 ppm): A very broad singlet, which will disappear upon adding a drop of D₂O.
-
-
¹³C NMR:
-
Aromatic Carbons (δ 120-150 ppm): Signals corresponding to the six carbons of the benzene ring.[13][14] The carbon attached to the CF₃ group will appear as a quartet due to ¹J(C,F) coupling.[1]
-
Carbonyl Carbon (δ ~175 ppm): Signal for the COOH carbon.
-
Aliphatic Carbons (δ 25-40 ppm): Two signals for the propanoic acid chain carbons.
-
-
¹⁹F NMR:
-
A single signal for the three equivalent fluorine atoms of the CF₃ group, expected around δ -63 ppm (relative to CFCl₃).[15]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR identifies functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations. It is a rapid and reliable technique for confirming the presence of key structural motifs.
Protocol: FTIR-ATR Analysis
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
Characteristic Absorption Bands:
-
O-H Stretch (Carboxylic Acid Dimer): A very broad, strong band from 2500-3300 cm⁻¹.[16][17][18]
-
C=O Stretch (Carbonyl): A sharp, very strong band between 1690-1760 cm⁻¹.[16][18]
-
C-H Stretch (Aromatic & Aliphatic): Bands between 2850-3100 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: Strong, characteristic absorptions typically in the 1100-1350 cm⁻¹ range.
-
C-Cl Stretch: Absorption in the 600-800 cm⁻¹ region.
Thermal Analysis: Stability and Phase Transitions
Thermal analysis provides critical information on the material's stability, melting behavior, and the presence of residual solvents or water.[19]
Principle of DSC and TGA
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and assess crystalline purity.[20]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as it is heated. It is used to determine thermal stability, decomposition temperatures, and quantify volatile content.[20][21][22]
Protocol: Simultaneous TGA/DSC Analysis
Objective: To determine the melting point and thermal decomposition profile.
Instrumentation:
-
A simultaneous TGA/DSC instrument.
Experimental Conditions:
-
Sample Pan: Aluminum (open or pierced lid).
-
Sample Weight: 3-5 mg.
-
Purge Gas: Nitrogen at 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 400 °C.
Expected Results:
-
DSC Thermogram: A sharp endothermic peak corresponding to the melting point of the crystalline solid. The purity can be estimated from the peak shape.
-
TGA Thermogram: The mass should remain stable up to the onset of decomposition. A significant mass loss event indicates the temperature at which the molecule begins to degrade. Any mass loss at temperatures below 120°C could indicate the presence of residual solvent or water.[21]
Conclusion
The analytical strategy detailed in this note provides a robust framework for the comprehensive characterization of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid. By integrating orthogonal techniques—HPLC for purity, MS for molecular weight, multi-nuclear NMR for definitive structure, FTIR for functional group confirmation, and thermal analysis for physicochemical properties—a complete and reliable profile of the material can be established. Adherence to these protocols will ensure that the material meets the stringent quality standards required for its intended use in research and development.
References
- CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate.
- (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH) - Organic Syntheses Procedure. Organic Syntheses.
- Exploring 3-(3-(Trifluoromethyl)phenyl)
- Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- Applications of Simultaneous TGA-DSC in Pharmaceutical Formul
- ANALYTICAL METHOD SUMMARIES. Eurofins.
- a rapid hplc method for determination of major phenolic acids in plant m
- Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium.
- IR: carboxylic acids.
- 15.
- 21.3: Spectroscopy of Carboxylic Acids. Chemistry LibreTexts.
- NMR Spectroscopy of Aromatic Compounds (#1e).
- Separation of (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid on Newcrom R1 HPLC column.
- TGA Analysis in Pharmaceuticals.
- The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM.
- Spectroscopic Fingerprints of Trifluoromethylated Molecules: A Compar
- 20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax.
- 3-phenyl propionic acid, 501-52-0. The Good Scents Company.
- Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. MDPI.
- An In-depth Technical Guide on (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid: Discovery. Benchchem.
- Introduction to Pharmaceutical Thermal Analysis: a Teaching Tool. EngagedScholarship@CSU.
- Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura.
- 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences.
- 3-(3-Trifluoromethylphenyl)propionic Acid. Tokyo Chemical Industry (India) Pvt. Ltd.
- 3-(3-Trifluoromethylphenyl)propionic Acid 98.0+%, TCI America™. Fisher Scientific.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. innospk.com [innospk.com]
- 4. 3-(3-Trifluoromethylphenyl)propionic Acid | 585-50-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 3-(3-Trifluoromethylphenyl)propionic Acid 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 6. 3-phenyl propionic acid, 501-52-0 [thegoodscentscompany.com]
- 7. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 8. researchgate.net [researchgate.net]
- 9. Separation of (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 11. bbhegdecollege.com [bbhegdecollege.com]
- 12. jchps.com [jchps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
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- 18. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 19. azom.com [azom.com]
- 20. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
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- 22. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid
A.I. Generated Content
Abstract
This application note presents a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid. This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] The developed method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and stability testing in research and drug development settings. The protocol herein provides a comprehensive guide, from mobile phase preparation to system suitability and full method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]
Introduction
3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid (Figure 1) is a halogenated aromatic carboxylic acid. Its molecular structure, featuring a trifluoromethyl group and a chlorine atom, imparts specific physicochemical properties that are critical for the development of a reliable analytical method.[5] Accurate quantification of this compound is essential to ensure the quality and consistency of downstream products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile and thermally labile compounds, making it the method of choice for this analyte.[6]
This note details the systematic development and validation of an isocratic RP-HPLC method with UV detection. The rationale behind the selection of the stationary phase, mobile phase composition, and detection wavelength is discussed, providing a scientifically sound and practical protocol for researchers and drug development professionals.
Figure 1: Chemical Structure of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid
Caption: Structure of the analyte.
Physicochemical Properties and Chromatographic Considerations
A thorough understanding of the analyte's properties is fundamental to developing an effective HPLC method.
| Property | Value / Observation | Implication for HPLC Method Development |
| Molecular Formula | C10H8ClF3O2[5] | Indicates a relatively non-polar molecule with functional groups that can interact with the stationary phase. |
| Molecular Weight | 252.62 g/mol [5] | |
| pKa | ~4.5 (Predicted)[7] | As a carboxylic acid, the compound's charge state is pH-dependent. To ensure consistent retention and good peak shape, the mobile phase pH should be controlled. An acidic mobile phase (pH < 3.5) will keep the analyte in its protonated, less polar form, leading to better retention on a reverse-phase column.[8] |
| LogP | ~2.4 (Predicted)[9] | The positive LogP value suggests moderate lipophilicity, making it well-suited for reverse-phase chromatography.[9][10] |
| UV Absorbance | Aromatic Ring | The phenyl ring provides strong UV absorbance, making UV detection a suitable choice. A wavelength scan should be performed to determine the absorbance maximum (λmax) for optimal sensitivity. Wavelengths between 210-254 nm are common for aromatic compounds.[11] |
| Solubility | Soluble in organic solvents like methanol and acetonitrile. | These solvents are ideal for preparing stock solutions and as the organic component of the mobile phase. |
Based on these properties, a reverse-phase HPLC method using a C18 or a phenyl-based stationary phase is a logical starting point. A phenyl stationary phase can offer alternative selectivity for aromatic compounds through π-π interactions. An acidic mobile phase, composed of a mixture of water and an organic solvent (acetonitrile or methanol) with an acid additive like phosphoric acid or trifluoroacetic acid, will be employed to suppress the ionization of the carboxylic acid group.
Experimental
Instrumentation and Reagents
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended. A phenyl-hexyl column can be used for alternative selectivity.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Phosphoric acid (85%, analytical grade)
-
3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid reference standard (>98% purity)
-
Chromatographic Conditions
The following conditions were optimized to achieve a symmetric peak with a reasonable retention time and good resolution from any potential impurities.
| Parameter | Condition | Rationale |
| Stationary Phase | C18 (250 mm x 4.6 mm, 5 µm) | Provides good hydrophobic retention for the moderately lipophilic analyte. |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid | Acetonitrile is a common strong solvent in RP-HPLC. The 60:40 ratio provides adequate retention. Phosphoric acid is added to maintain a low pH (~2.5), ensuring the carboxylic acid is protonated. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[11] |
| Detection Wavelength | 220 nm | Determined by UV scan to be near the absorbance maximum, providing high sensitivity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any early-eluting impurities. |
Preparation of Solutions
-
Mobile Phase: To prepare 1 L of the mobile phase, carefully add 1.0 mL of 85% phosphoric acid to 400 mL of HPLC-grade water. Mix well. Add 600 mL of acetonitrile and mix thoroughly. Filter through a 0.45 µm membrane filter and degas before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 10, 25, 50, 100, 150 µg/mL).
-
Sample Solution: Accurately weigh a sample containing the analyte and prepare a solution in the mobile phase to a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.[11]
Method Validation Protocol
The developed method was validated according to the ICH Q2(R1) guidelines.[2][4]
System Suitability
Before sample analysis, the suitability of the chromatographic system is verified.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 replicate injections) |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by injecting a blank (mobile phase), a placebo (if applicable), and a spiked sample. The analyte peak should be well-resolved from any other peaks.
Linearity and Range
Linearity is established by analyzing a series of at least five concentrations of the reference standard across the intended range. The calibration curve is constructed by plotting the peak area versus the concentration, and the correlation coefficient (r²) is determined.
-
Range: 10 - 150 µg/mL
-
Acceptance Criterion: r² ≥ 0.999
Accuracy (Recovery)
Accuracy is determined by performing recovery studies. A known amount of the reference standard is added to a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is calculated.
-
Acceptance Criterion: Mean recovery between 98.0% and 102.0%.
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of a standard solution at 100% of the target concentration are performed on the same day.
-
Intermediate Precision (Inter-day Precision): The repeatability assay is performed on a different day, by a different analyst, or on a different instrument.
-
Acceptance Criterion: RSD ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Robustness
The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions and observing the effect on the results.
-
Variations:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
Acceptance Criterion: System suitability parameters should still be met, and the results should not be significantly affected.
Workflows
The following diagrams illustrate the logical flow of the method development and validation processes.
Caption: HPLC Method Development Workflow.
Caption: HPLC Method Validation Workflow.
Conclusion
The RP-HPLC method described in this application note is suitable for the quantitative determination of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid. The method is simple, rapid, and employs a common C18 column and a straightforward isocratic mobile phase. The comprehensive validation demonstrates that the method is specific, linear, accurate, precise, and robust, meeting the requirements for routine quality control analysis in the pharmaceutical and chemical industries.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]
-
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Purity Determination of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic Acid via Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide and a detailed protocol for determining the chemical purity of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid, a key intermediate in pharmaceutical synthesis.[1][2] Due to the inherent low volatility and high polarity of the carboxylic acid moiety, direct analysis by gas chromatography is challenging.[3][4] This protocol details a robust derivatization procedure using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert the analyte into a volatile trimethylsilyl (TMS) ester, enabling high-resolution separation and accurate quantification by GC-MS. The narrative explains the rationale behind key experimental choices and outlines a full validation strategy based on ICH guidelines to ensure the method's trustworthiness and reliability for quality control in a drug development setting.[5][6]
Introduction: The Analytical Challenge
3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of such intermediates is paramount, as impurities can carry through the manufacturing process, potentially affecting the safety, efficacy, and stability of the final drug product.[7][8] Consequently, a reliable and accurate analytical method for purity assessment is a regulatory and scientific necessity.[6]
Gas chromatography-mass spectrometry (GC-MS) offers exceptional selectivity and sensitivity for the analysis of volatile and semi-volatile compounds.[7] However, the target analyte, a carboxylic acid, possesses an "active hydrogen" on its carboxyl group. This functional group leads to strong intermolecular hydrogen bonding, resulting in low volatility and poor thermal stability, making it unsuitable for direct GC analysis.[4] Furthermore, the polar nature of the molecule can lead to peak tailing and adsorption within the GC system, compromising chromatographic performance.[9]
To overcome these limitations, a chemical derivatization step is essential. This process modifies the functional group to create a new compound with properties more amenable to GC analysis.[4]
Principle of the Method: Silylation for Volatility
The most widely used derivatization strategy for compounds containing active hydrogens, such as carboxylic acids, is silylation.[10][11] This protocol employs N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), a highly effective and volatile silylating agent.[12][13] MSTFA reacts with the carboxylic acid to replace the acidic proton with a non-polar trimethylsilyl (TMS) group, as depicted in the reaction below.
The resulting TMS ester is significantly more volatile, less polar, and more thermally stable than its parent compound, allowing for excellent chromatographic separation and detection by GC-MS.[4][10]
Detailed Experimental Protocol
Materials and Reagents
-
Analyte: 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid reference standard (>99.5% purity) and test samples.
-
Derivatization Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), derivatization grade.[12]
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate, HPLC or GC grade.
-
Internal Standard (Optional, for quantitative analysis): A stable compound with similar chemical properties that does not co-elute, e.g., Dodecane.
-
Glassware: 2 mL autosampler vials with PTFE-lined septa, volumetric flasks, and micropipettes. All glassware must be rigorously dried to prevent hydrolysis of the derivatizing reagent and product.[12]
Instrumentation and GC-MS Parameters
The following parameters provide a robust starting point and may be optimized for specific instrumentation.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic separation. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and specificity for peak identification and quantification. |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column that provides excellent separation for a wide range of derivatized compounds, including halogenated aromatics.[14][15] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Injector Temperature | 280 °C | Ensures rapid and complete vaporization of the derivatized analyte without thermal degradation. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp peaks, suitable for purity analysis where the main component is at a high concentration. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | Initial: 100 °C, hold 2 min Ramp: 15 °C/min to 300 °C Hold at 300 °C for 5 min | The temperature program is designed to separate the derivatized analyte from solvent, byproducts, and potential impurities effectively. |
| MS Transfer Line Temp | 290 °C | Prevents condensation of the analyte between the GC column and the MS source. |
| Ion Source Temperature | 230 °C | Standard temperature for electron ionization (EI), balancing ionization efficiency and minimizing thermal fragmentation. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and structural elucidation. |
| Mass Range | 40-550 amu (Scan Mode) | A wide scan range to capture the molecular ion and key fragments of the derivatized analyte and potential impurities. |
Step-by-Step Sample Preparation and Derivatization
-
Standard/Sample Preparation: Accurately weigh approximately 10 mg of the 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid reference standard or test sample into a 2 mL autosampler vial.
-
Dissolution: Add 1.0 mL of anhydrous dichloromethane (or ethyl acetate) to the vial. Vortex briefly to dissolve the sample completely.
-
Derivatization: Add 100 µL of MSTFA to the vial. The excess reagent ensures the reaction goes to completion.
-
Reaction: Immediately cap the vial tightly. Heat the vial in a heating block or oven at 60°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature. The sample is now ready for injection.
-
Analysis: Inject 1 µL of the derivatized solution into the GC-MS system operating under the conditions specified in Table 1.
Method Validation: Ensuring Trustworthiness
To ensure the method is suitable for its intended purpose, it must be validated according to established guidelines, such as those from the International Council on Harmonisation (ICH).[5][15][16] A comprehensive validation plan establishes the method's performance characteristics.
Key Validation Parameters
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the analyte, free from interference from impurities, degradation products, or matrix components.[5][16] | Peak purity analysis (MS deconvolution) should confirm identity. Impurity peaks should be baseline resolved from the main analyte peak. |
| Linearity | To verify a proportional relationship between analyte concentration and instrument response over a defined range.[5] | Correlation coefficient (r²) ≥ 0.995 for a series of at least five concentration levels. |
| Accuracy | To determine the closeness of the measured value to the true value, assessed via recovery studies.[5] | Mean recovery should be within 98.0% to 102.0% at different concentration levels (e.g., 80%, 100%, 120%). |
| Precision | To measure the degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day/analyst).[5] | Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability and ≤ 3.0% for intermediate precision. |
| LOD & LOQ | To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.[5] | Typically determined based on signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or standard deviation of the response and the slope of the calibration curve. |
| Robustness | To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., oven ramp rate, flow rate). | The results should remain within the precision criteria established for the method. |
Quality Control and System Suitability
Before analyzing any samples, a system suitability test (SST) must be performed to verify that the GC-MS system is performing adequately.[17][18]
-
Blank Injection: Inject a solvent blank to ensure no system contamination.
-
SST Injection: Prepare a derivatized reference standard at a known concentration.
-
Evaluation: The SST injection must meet pre-defined criteria, such as:
-
Peak Tailing Factor: Typically ≤ 1.5.
-
Reproducibility: RSD of ≤ 1.0% for peak area from at least five replicate injections.
-
Mass Spectral Confirmation: The acquired mass spectrum must match the reference library spectrum with a high similarity index (e.g., >90%).
-
Potential Impurities and Data Interpretation
The purity of the sample is typically determined by area percent calculation, assuming all components have a similar response factor after derivatization.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Potential impurities that may be observed could include:
-
Unreacted Starting Materials: From the synthesis of the propanoic acid.
-
Isomeric Byproducts: Compounds with the same molecular formula but different structural arrangements.[14]
-
Over-oxidation Products: Such as the corresponding benzoic acid if oxidation was part of the synthesis.[19]
-
Residual Solvents: From the manufacturing and purification process.[14]
The mass spectrometer is critical for the tentative identification of these unknown peaks. The fragmentation pattern and isotopic distribution (especially from the chlorine atom) provide structural clues that can be compared against mass spectral libraries (e.g., NIST) or interpreted from first principles.
Conclusion
This application note details a robust and reliable GC-MS method for the purity assessment of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid. By employing a straightforward silylation derivatization with MSTFA, the challenges associated with the analysis of a polar carboxylic acid are effectively overcome. The protocol, when fully validated, provides a self-validating system that meets the stringent requirements of the pharmaceutical industry for quality control, ensuring the integrity of intermediates used in drug development.
References
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- ResearchGate. (2022, June 17).
- Chemistry LibreTexts. (2023, August 29).
- Glow, K. F., et al. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Analytical Chemistry.
- BenchChem. (2025). Identification of impurities in 2-Allyl-5-trifluoromethyl phenol synthesis. BenchChem.
- Pandey, P. K. (2025, October 8). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Pharma Beginners.
- Utak. (2023, November 21).
- BenchChem. (n.d.). Common side products in the synthesis of 3-(Trifluoromethyl)benzaldehyde. BenchChem.
- Jones, M. (2023). Techniques for Quality Control in Pharmaceutical Analysis. Journal of Chemical and Pharmaceutical Research, 15, 019.
- Bailey, Z. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Journal of Analytical & Bioanalytical Techniques, 15, 714.
- Labcompare. (2020, June 30). Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health.
- MsMetrix. (n.d.). GC/MS Quality Control.
- Olsen, B. A. (2014, August 22). Validation of Impurity Methods, Part II. LCGC North America.
- Raja, K. D., et al. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 11(10), 5017-5026.
- Reeve, S. A., et al. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory.
- BL-Pegasus. (n.d.). Exploring 3-(3-(Trifluoromethyl)phenyl)
- Scimplify. (n.d.). 3-(3-Trifluoromethylphenyl)propionic acid Manufacturer and Suppliers.
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Application Notes and Protocols for 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid in Organic Synthesis
For: Researchers, scientists, and drug development professionals
Introduction: A Versatile Building Block for Modern Chemistry
3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid, with CAS Number 916420-78-5, is a specialized chemical intermediate that holds significant potential in the fields of agrochemical and pharmaceutical synthesis.[1] Its unique molecular architecture, featuring a phenyl ring substituted with both a chloro and a trifluoromethyl group, imparts desirable physicochemical properties to target molecules. The strong electron-withdrawing nature of these substituents enhances the acidity of the carboxylic acid and can contribute to increased metabolic stability and improved biological activity in the final products.[2]
The trifluoromethyl group, in particular, is a well-established bioisostere for a methyl group and is known to enhance lipophilicity, which can improve membrane permeability and bioavailability of drug candidates. This technical guide provides an in-depth exploration of the applications of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid in organic synthesis, complete with detailed experimental protocols.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClF₃O₂ | Internal Calculation |
| Molecular Weight | 252.62 g/mol | [2] |
| Appearance | White to off-white solid | General Supplier Information |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF, alcohols) | General Laboratory Experience |
Application I: Synthesis of Isoxazoline-Based Insecticides
The 3-(3-chloro-5-(trifluoromethyl)phenyl) moiety is a key pharmacophore in a number of modern insecticides, particularly those belonging to the isoxazoline class. These compounds act as potent inhibitors of the GABA-gated chloride channels in insects. The following is a representative synthetic workflow for the preparation of an isoxazoline insecticide using 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid as a key building block.
Workflow for Isoxazoline Synthesis
Caption: Synthetic workflow for an isoxazoline insecticide.
Protocol 1: Synthesis of an α,β-Unsaturated Ketone Intermediate
This protocol details the conversion of the starting propanoic acid to a chalcone-like intermediate, a key precursor for the isoxazoline ring system.
Step 1: Acyl Chloride Formation
-
To a solution of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride, which is used immediately in the next step.
Step 2: Friedel-Crafts Acylation
-
To a cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous DCM (0.5 M) under a nitrogen atmosphere, add a solution of the crude acyl chloride from Step 1 in anhydrous DCM.
-
Add a solution of a suitable substituted arene (e.g., 1,3-dimethylbenzene, 1.1 eq) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired α,β-unsaturated ketone.
Protocol 2: Cyclization to the Isoxazoline
This protocol describes the formation of the isoxazoline ring from the α,β-unsaturated ketone intermediate.
-
To a solution of the α,β-unsaturated ketone (1.0 eq) from Protocol 1 in ethanol (0.3 M), add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final isoxazoline insecticide.
Application II: Synthesis of Bioactive Amides
Amide bond formation is a cornerstone of medicinal chemistry and agrochemical synthesis. 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid can be readily coupled with a wide variety of amines to generate a library of amide derivatives for biological screening.
Workflow for Amide Synthesis
Caption: General workflow for bioactive amide synthesis.
Protocol 3: General Amide Coupling
This protocol provides a general procedure for the synthesis of amides from 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid using a common peptide coupling agent.
-
To a solution of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid (1.0 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere, add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the pure amide.
Table of Common Coupling Reagents for Amide Synthesis
| Coupling Reagent | Activating Agent | Base | Typical Solvent |
| HATU | - | DIPEA, NMM | DMF, DCM |
| EDC/HOBt | HOBt | DIPEA, Et₃N | DMF, DCM |
| T3P | - | Pyridine, Et₃N | EtOAc, THF |
| SOCl₂ | - | - | DCM, Toluene |
Conclusion
3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique substitution pattern provides a handle for introducing key pharmacophoric elements into both agrochemicals and pharmaceuticals. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this compound and to develop novel bioactive molecules.
References
-
MySkinRecipes. 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid. Available at: [Link]
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The Strategic deployment of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic Acid in Modern Pharmaceutical Development
Abstract
This technical guide provides an in-depth analysis of 3-(3-chloro-5-(trifluoromethyl)phenyl)propanoic acid as a pivotal building block in contemporary pharmaceutical research and development. We will explore the unique physicochemical properties conferred by the 3-chloro and 5-trifluoromethyl substituents on the phenyl ring and their profound impact on the pharmacokinetic and pharmacodynamic profiles of drug candidates. This document serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals, offering detailed application notes, a case study on the veterinary pharmaceutical Afoxolaner, and robust, step-by-step protocols for the synthetic utilization of this versatile chemical scaffold.
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
The quest for novel therapeutic agents with enhanced efficacy, selectivity, and metabolic stability is a central theme in drug discovery. The design of such agents often hinges on the strategic incorporation of specific chemical moieties that can favorably modulate a molecule's interaction with its biological target and its journey through the body. 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid has emerged as a building block of significant interest, offering a unique combination of steric and electronic properties that are highly sought after in medicinal chemistry.
The presence of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance metabolic stability by blocking potential sites of oxidation.[1] The high bond energy of the C-F bond makes the -CF3 group exceptionally resistant to enzymatic degradation, often leading to an increased in vivo half-life of the drug molecule.[1] Furthermore, the trifluoromethyl group is highly lipophilic, which can improve a compound's ability to cross cellular membranes and reach its target.[1]
The chloro (-Cl) substituent, on the other hand, introduces a different set of properties. It is a lipophilic and electron-withdrawing group that can influence the pKa of nearby functionalities and participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. The 3,5-disubstitution pattern on the phenyl ring positions these two powerful groups to exert a significant influence on the overall molecular properties.
This guide will delve into the practical applications of 3-(3-chloro-5-(trifluoromethyl)phenyl)propanoic acid, providing both the theoretical underpinnings of its utility and the practical knowledge required for its successful implementation in a laboratory setting.
Physicochemical Properties and Key Data
The utility of 3-(3-chloro-5-(trifluoromethyl)phenyl)propanoic acid as a building block is rooted in its distinct physicochemical characteristics. A summary of these properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 916420-78-5 | [2] |
| Molecular Formula | C₁₀H₈ClF₃O₂ | [2] |
| Molecular Weight | 252.62 g/mol | [2] |
| Appearance | Solid | - |
| Purity | ≥95% | [2] |
Application Spotlight: The 3-Chloro-5-(trifluoromethyl)phenyl Moiety in the Isoxazoline Class of Antiparasitics
While direct examples of approved human pharmaceuticals synthesized from 3-(3-chloro-5-(trifluoromethyl)phenyl)propanoic acid are not prominently featured in publicly available literature, the core 3-chloro-5-(trifluoromethyl)phenyl moiety is a cornerstone of a highly successful class of veterinary medicines: the isoxazoline antiparasitics. A prime example is Afoxolaner , the active ingredient in several commercial products for the control of fleas and ticks in dogs.[3]
Afoxolaner functions by inhibiting the GABA-gated chloride channels in insects and acarines, leading to hyperexcitation and death of the parasites.[4] The 3-chloro-5-(trifluoromethyl)phenyl group plays a crucial role in the molecule's potent insecticidal and acaricidal activity.
The synthesis of Afoxolaner involves the construction of a substituted isoxazoline ring, with the 3-chloro-5-(trifluoromethyl)phenyl group being a key component of one of the precursors. While the synthesis does not start directly from the propanoic acid derivative, it highlights the importance of this substituted phenyl ring in achieving the desired biological activity.
Below is a generalized workflow for the synthesis of Afoxolaner, illustrating the incorporation of the key building block.
Sources
Application Note: Enhancing Chromatographic Analysis of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic Acid Through Derivatization
Abstract
This technical guide provides detailed application notes and protocols for the chemical derivatization of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid, a compound of interest in pharmaceutical and metabolic research. Due to its polarity and limited volatility, direct analysis of this carboxylic acid by gas chromatography (GC) is challenging.[1][2] Furthermore, enhancing detection sensitivity for liquid chromatography (LC) is often necessary for trace-level quantification. This document outlines validated derivatization strategies to improve the compound's chromatographic behavior and detectability for both GC and LC platforms. We delve into the causality behind procedural choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Derivatization
3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid possesses a carboxylic acid functional group, which imparts polarity and the capacity for hydrogen bonding. These characteristics lead to poor peak shape, low volatility, and potential thermal degradation in GC analysis.[1][3] Derivatization is a chemical modification process that converts the analyte into a less polar, more volatile, and more thermally stable derivative, making it amenable to GC separation and analysis.[4][5] For LC analysis, derivatization can be employed to introduce a chromophore or a readily ionizable group to enhance UV or mass spectrometry (MS) detection, respectively.[6]
The subject compound is also a chiral molecule, belonging to the 2-arylpropionic acid derivative family (profens), which are known to exhibit stereospecific pharmacological activity.[7][8][9] Therefore, enantioselective analysis is often crucial, and derivatization with a chiral reagent can be employed to form diastereomers that can be separated on a non-chiral column.[10][11]
Derivatization for Gas Chromatography (GC) Analysis
For GC analysis, two primary derivatization techniques are recommended: silylation and esterification. The choice between these methods depends on the laboratory's specific instrumentation, desired sensitivity, and potential for matrix interference.
Silylation: Formation of Trimethylsilyl (TMS) Esters
Silylation is a robust and widely used derivatization method for compounds containing active hydrogens, such as carboxylic acids.[1][12] The process involves the replacement of the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group, significantly reducing the compound's polarity and increasing its volatility.[3][4] Reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose.[13][14]
Mechanism of Silylation with MSTFA:
The reaction with MSTFA proceeds via a nucleophilic attack of the carboxylate oxygen on the silicon atom of the MSTFA molecule, leading to the formation of the TMS ester and a neutral, volatile byproduct, N-methyltrifluoroacetamide.[13][15]
Protocol 1: Silylation with MSTFA
Materials:
-
3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid sample
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Anhydrous pyridine or acetonitrile (reaction solvent)
-
Heating block or oven
-
GC vials (2 mL) with PTFE-lined caps
-
Microsyringes
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the sample into a clean, dry GC vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. The absence of water is critical as silylating reagents are moisture-sensitive.[3][12]
-
Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.
-
Derivatization: Add 100 µL of MSTFA to the vial. For difficult-to-derivatize samples, a catalyst such as 1% Trimethylchlorosilane (TMCS) in MSTFA can be used to increase the reactivity of the silylating agent.
-
Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes.
-
Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system.
Troubleshooting:
| Issue | Potential Cause | Recommended Solution |
| Poor or no derivatization | Presence of moisture. | Ensure the sample and solvent are anhydrous. |
| Insufficient reagent. | Use a molar excess of the derivatizing reagent. | |
| Inadequate reaction time/temp. | Optimize reaction conditions for your specific matrix. | |
| Peak tailing | Incomplete derivatization. | Increase reaction time, temperature, or use a catalyst. |
| Active sites in the GC system. | Use a deactivated liner and column. |
Esterification: Formation of Methyl Esters with BF₃-Methanol
Esterification is a classic derivatization technique for carboxylic acids, converting them into their corresponding esters.[16] Boron trifluoride-methanol (BF₃-methanol) is a convenient and effective reagent for this purpose, acting as a Lewis acid catalyst to facilitate the reaction between the carboxylic acid and methanol.[17][18][19] The resulting methyl ester is significantly more volatile than the parent acid.
Mechanism of Fischer Esterification with BF₃ Catalyst:
The BF₃ catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of water yield the methyl ester.[20]
Protocol 2: Esterification with BF₃-Methanol
Materials:
-
3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid sample
-
BF₃-Methanol solution (10-14% w/w)
-
Hexane or Heptane (extraction solvent)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Heating block or water bath
-
Reaction vials with screw caps
-
Pasteur pipettes
Procedure:
-
Sample Preparation: Place 1-10 mg of the sample into a reaction vial. If the sample is in a non-alcoholic solvent, evaporate to dryness.
-
Reagent Addition: Add 1-2 mL of BF₃-methanol solution to the vial.[17]
-
Reaction: Tightly cap the vial and heat at 60-100°C for 5-15 minutes.
-
Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.
-
Phase Separation: Shake the vial vigorously for 1 minute and allow the layers to separate. The methyl ester derivative will partition into the upper organic (hexane) layer.
-
Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The dried hexane solution is ready for GC analysis.
Workflow Comparison: Silylation vs. Esterification for GC Analysis
Caption: Workflow comparison of silylation and esterification for GC.
Derivatization for Liquid Chromatography (LC) Analysis
For LC-MS or LC-UV analysis, derivatization is primarily aimed at enhancing the detection response. This is achieved by introducing a moiety that is either highly UV-active or readily ionizable.
Pentafluorobenzyl (PFB) Ester Formation for Enhanced ECD or MS Detection
Pentafluorobenzyl bromide (PFB-Br) is a versatile derivatizing agent that reacts with carboxylic acids to form PFB esters.[21] These derivatives are highly electronegative, making them ideal for sensitive detection by an electron capture detector (ECD) in GC or by negative ion chemical ionization (NICI) MS.[21][22] For LC-MS, the PFB group can enhance ionization efficiency in negative mode electrospray ionization (ESI).[23]
Protocol 3: PFB Derivatization
Materials:
-
3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid sample
-
Pentafluorobenzyl bromide (PFB-Br) solution (e.g., 1% in acetonitrile)
-
A mild base catalyst (e.g., diisopropylethylamine or potassium carbonate)
-
Acetonitrile or acetone (reaction solvent)
-
Heating block
Procedure:
-
Sample Preparation: Dissolve the sample in acetonitrile in a reaction vial.
-
Reagent Addition: Add a molar excess of the PFB-Br solution and the base catalyst.
-
Reaction: Heat the mixture at 60-75°C for 1 hour.
-
Sample Cleanup (if necessary): The reaction mixture can be diluted and injected directly, or a simple solid-phase extraction (SPE) cleanup can be performed to remove excess reagent.
-
Analysis: The derivatized sample is ready for LC-MS or GC-ECD analysis.
Chemical Reaction: PFB Derivatization
Caption: Formation of a PFB ester from a carboxylic acid.
Chiral Derivatization for Enantioselective Analysis
Given that 3-(3-chloro-5-(trifluoromethyl)phenyl)propanoic acid is a profen derivative, separating its enantiomers is often a critical analytical goal.[7][8] An indirect method for chiral separation involves derivatizing the racemic acid with a chiral resolving agent to form a pair of diastereomers.[10] These diastereomers have different physicochemical properties and can be separated on a standard, achiral chromatographic column.[11]
Diastereomeric Amide Formation
A common approach is to convert the carboxylic acid to an amide using a chiral amine, such as (R)- or (S)-1-phenylethylamine.[24] The reaction is typically facilitated by a peptide coupling agent.
Protocol 4: Chiral Derivatization with (R)-1-Phenylethylamine
Materials:
-
Racemic 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid
-
(R)-1-Phenylethylamine
-
A carbodiimide coupling reagent (e.g., EDC) and an activator (e.g., HOBt)[25]
-
Anhydrous dichloromethane or acetonitrile
-
Reaction vials
Procedure:
-
Activation: Dissolve the carboxylic acid sample in the anhydrous solvent. Add the coupling reagent (EDC) and activator (HOBt) and stir for 10-15 minutes at room temperature to form an active ester intermediate.
-
Amide Formation: Add the chiral amine, (R)-1-phenylethylamine, to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 1-2 hours or until completion, which can be monitored by TLC or LC.
-
Workup: The reaction mixture can be washed with a dilute acid and base to remove unreacted starting materials and byproducts.
-
Analysis: After solvent evaporation and reconstitution in a suitable solvent, the diastereomeric amides can be separated and quantified by LC-UV or LC-MS on a standard C18 column.
Summary and Conclusion
The derivatization of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid is a crucial step for its reliable and sensitive analysis by chromatographic methods. For GC analysis, silylation with MSTFA offers a straightforward and efficient method to increase volatility and improve peak shape, while esterification with BF₃-methanol provides a robust alternative. For LC analysis, derivatization with PFB-Br can significantly enhance detection sensitivity. Furthermore, for enantioselective analysis, derivatization with a chiral amine to form diastereomeric amides allows for their separation on a conventional achiral column. The protocols and insights provided in this application note offer a comprehensive guide for researchers to select and implement the most appropriate derivatization strategy for their analytical needs.
References
- Acids: Derivatization for GC Analysis. (n.d.).
- Application Notes and Protocols for Silylation of Carboxylic Acids with Chlorotrimethylsilane for GC Analysis. (n.d.). Benchchem.
- Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. (2024). Energy & Fuels. ACS Publications.
- Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (n.d.).
- BF3-Methanol, 10% w/w. (n.d.). Supelco - Sigma-Aldrich.
- GC Derivatization Reagents. (n.d.). TCI Chemicals.
- Siódmiak, J., & Marszałł, M. P. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Medical Research Journal, 2(1), 1-5.
- An In-Depth Guide to Silylation Reagents: Applications and Benefits. (n.d.). Changfu Chemical.
- Boron trifluoride-methanol solution. (n.d.). Sigma-Aldrich.
- Blessington, B., Crabb, N., & O'Sullivan, J. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid.
- Preparation of carboxylic acid esters with BF3 complex catalyst. (1981). U.S.
- Determination of profens in pharmaceuticals by heart-cut achiral-chiral two-dimensional HPLC. (n.d.). ResearchGate.
- Chiral Drug Analysis in Forensic Chemistry: An Overview. (2020). Molecules, 25(18), 4138.
- PREPARATION OF METHYL ESTERS BY BORON TRIFLUORIDE METHOD. (n.d.).
- van Mever, M., et al. (2023). Chemical Derivatization to Enhance Capillary Electrophoresis Mass Spectrometric Analysis of Acidic Metabolites in Mammalian Cells. Methods in Molecular Biology, 2571, 105-114.
- Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- Tsikas, D. (2017). Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates.
- Preparation of carboxylic acid esters with BF3-alcohol complex catalyst. (1982). U.S.
- An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. (2011).
- Siódmiak, J., & Marszałł, M. P. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Medical Research Journal, 2(1), 1-5.
- Chemical Reagents and Derivatization Procedures in Drug Analysis. (n.d.). ResearchGate.
- Pentafluorobenzyl bromide – A versatile derivatization agent in chromatography and mass spectrometry: II. Analysis of organic acids and bases, and comparison with other perfluorinated reagents. (2017). ResearchGate.
- Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. (2014). ResearchGate.
- Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry. (2007). ResearchGate.
- Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.).
- Chiral separation of S -(+)- and R -(−)-ibuprofen by thin-layer chromatography. An improved analytical procedure. (2018). ResearchGate.
- McKeown, G. G., & Read, S. I. (1965). Esterification and Gas Chromatography of Some Acids of the Tricarboxylic Acid Cycle. Analytical Chemistry, 37(11), 1480-1481.
- Derivatization of Drug Substances with MSTFA. (n.d.). Sigma-Aldrich.
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry.
- pentafluorobenzyl bromide derivatization: Topics by Science.gov. (n.d.).
- Bulletin 909A Guide to Derivatization Reagents for GC. (n.d.). Supelco.
- The Use of Derivatization Reagents for Gas Chromatography (GC). (n.d.). Sigma-Aldrich.
- A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples. (2021). RSC Advances, 11(52), 32938-32947.
- Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. (2024). Molecules, 29(18), 4253.
- Silylation of hydroxyl and carboxyl groups with... (n.d.). ResearchGate.
- Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). Analytical and Bioanalytical Chemistry, 416(1), 223–236.
- Chemical structure and reactions of derivatizing agents MSTFA and BSTFA with polar analytes. (2015). ResearchGate.
- Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. (n.d.).
- Landoni, M. F., & Soraci, A. (2001). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. Current Drug Metabolism, 2(1), 37-51.
- Development of Conditions for the Derivatization of Phenyl Carboxylic Acids Isolated from Blood Using Gas Chromatography/Mass Spectrometry. (2012). ResearchGate.
- Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis. (2023). Lirias.
- Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (2018). Molecules, 23(11), 2886.
- Derivatization Reagents - For Selective Response and Detection in Complex Matrices. (n.d.). Greyhound Chromatography.
- Novel Chiral Derivatizing Agents for 1H NMR Determination of Enantiomeric Purities of Carboxylic Acids. (2004). Organic Letters, 6(17), 2941-2944.
- Chiral derivatizing agent. (n.d.). In Wikipedia.
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- 8. journals.viamedica.pl [journals.viamedica.pl]
- 9. Pharmacology of chiral compounds: 2-arylpropionic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 12. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. US4262138A - Preparation of carboxylic acid esters with BF3 complex catalyst - Google Patents [patents.google.com]
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- 22. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid in Synthetic Reaction Mixtures
Introduction and Strategic Importance
3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid is a key chemical intermediate in the synthesis of various active ingredients, particularly in the agrochemical and pharmaceutical sectors.[1] The efficiency of its synthesis, purity of the final product, and overall process safety are directly dependent on the ability to accurately monitor its concentration throughout the chemical reaction. In-process monitoring allows for precise determination of reaction endpoints, calculation of yield, and characterization of impurity profiles, which are all critical parameters in process optimization and quality control.
This guide provides a multi-faceted analytical approach, empowering scientists to select and implement the most suitable method based on their specific laboratory capabilities, sample matrix complexity, and the required level of sensitivity and specificity. We will explore three orthogonal techniques: the workhorse RP-HPLC method for routine quantification, a highly specific GC-MS method for impurity analysis, and an absolute quantification ¹⁹F qNMR method that leverages the unique trifluoromethyl group.
Rationale for Method Selection
The choice of an analytical technique is a critical decision dictated by the analytical objective. For a halogenated and fluorinated organic acid like the target analyte, several valid approaches exist, each with distinct advantages.
-
High-Performance Liquid Chromatography (HPLC): As a non-volatile compound, the analyte is ideally suited for HPLC analysis. Reversed-phase HPLC with UV detection is a robust, high-throughput technique perfect for routine quantification of the main component in a reaction mixture.[2] It offers excellent reproducibility and is a staple in most analytical laboratories.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides unparalleled specificity and is excellent for identifying and quantifying volatile impurities. Since the target analyte is a carboxylic acid and thus not sufficiently volatile, a chemical derivatization step is required to convert it into a more volatile ester.[3] This makes GC-MS a powerful tool for detailed impurity profiling, though it involves more extensive sample preparation.[4][5][6]
-
Quantitative ¹⁹F NMR (qNMR): The presence of a trifluoromethyl (-CF₃) group offers a unique analytical handle. ¹⁹F NMR is a highly specific technique where the signal is directly proportional to the number of fluorine nuclei.[7] By using an internal standard containing fluorine, one can achieve absolute quantification without the need for a specific reference standard of the analyte itself, making it an elegant and powerful primary method.[8][9]
Sources
- 1. 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid [myskinrecipes.com]
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- 8. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 9. Detection and quantification of fluorinated pollutants Fluorine NMR | ANR [anr.fr]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid
Welcome to the technical support center for the synthesis of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance yield and purity.
Introduction
3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid is a key intermediate in the synthesis of various pharmaceuticals, making its efficient and high-yield production critical. The presence of both a chloro and a trifluoromethyl group on the phenyl ring presents unique challenges in synthesis, including influencing reaction kinetics and promoting potential side reactions. This guide will focus on the most common and effective synthetic routes, providing practical solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the most common and highest-yielding method for synthesizing 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid?
A1: The catalytic hydrogenation of the corresponding cinnamic acid derivative, 3-(3-Chloro-5-(trifluoromethyl)phenyl)acrylic acid, is a widely adopted and effective method. A similar process for a related compound, 3-(3-trifluoromethylphenyl)propanoic acid, using a Palladium-on-Carbon (Pd/C) catalyst has been reported to achieve yields in the range of 81-85% with high purity.[1] This method is favored for its relatively clean conversion and straightforward work-up.
Q2: My hydrogenation reaction is slow or incomplete. What are the potential causes and solutions?
A2: Several factors can lead to an inefficient hydrogenation:
-
Catalyst Activity: The Pd/C catalyst may be old, deactivated, or of insufficient quality. Ensure you are using a fresh, high-quality catalyst. Catalyst loading is also crucial; typically, 5-10 mol% is used, but this may need optimization.
-
Hydrogen Pressure: While some hydrogenations can proceed at atmospheric pressure, a slightly positive pressure or higher pressures (e.g., up to 50 psi) can significantly increase the reaction rate.[1][2]
-
Solvent Purity: The presence of impurities in the solvent can poison the catalyst. Use high-purity, degassed solvents. Common solvents for this reaction include methanol, ethanol, and ethyl acetate.[2]
-
Substrate Purity: Impurities in the starting cinnamic acid derivative can also inhibit the catalyst. Ensure the starting material is of high purity.
Q3: I am observing side products in my reaction mixture. What are they and how can I avoid them?
A3: A potential side reaction during hydrogenation is hydrodechlorination, where the chloro group is replaced by a hydrogen atom. This is more likely to occur under harsh reaction conditions (high temperature or pressure) or with prolonged reaction times. To minimize this, it is crucial to monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction once the starting material is consumed. Using a milder catalyst or optimizing the reaction conditions to lower temperatures and pressures can also be beneficial.
Q4: What is a suitable method for purifying the final product?
A4: The primary methods for purification are recrystallization and column chromatography. For recrystallization, solvents such as petroleum ether, hexane, or cyclohexane can be effective for precipitating the solid product at low temperatures.[1] If impurities are persistent, column chromatography using silica gel with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) is a reliable alternative.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Increase hydrogen pressure, catalyst loading, or reaction time. Ensure the catalyst is active and the solvent is pure. |
| Product loss during work-up. | Optimize extraction and purification steps. Minimize transfers and use appropriate solvent volumes. | |
| Side reactions (e.g., hydrodechlorination). | Monitor the reaction closely and stop it upon completion. Use milder reaction conditions (lower temperature and pressure). | |
| Product Contamination | Unreacted starting material. | Ensure the reaction goes to completion by monitoring with TLC or LC-MS. If necessary, increase reaction time or catalyst loading. |
| Catalyst carryover. | Filter the reaction mixture carefully through a pad of Celite® or a similar filter aid to remove all traces of the Pd/C catalyst.[2] | |
| Solvent residue. | Dry the final product thoroughly under vacuum.[1] | |
| Inconsistent Results | Variability in starting material quality. | Use starting materials of consistent, high purity. |
| Inconsistent catalyst activity. | Use a fresh batch of catalyst for each reaction or standardize the handling and storage of the catalyst. | |
| Fluctuations in reaction conditions. | Maintain precise control over temperature, pressure, and stirring rate. |
Optimized Protocol: Catalytic Hydrogenation of 3-(3-Chloro-5-(trifluoromethyl)phenyl)acrylic acid
This protocol is an optimized procedure based on established methods for similar compounds.[1][2]
Materials:
-
3-(3-Chloro-5-(trifluoromethyl)phenyl)acrylic acid
-
10% Palladium on Carbon (Pd/C)
-
Methanol (reagent grade)
-
Hydrogen gas
-
Celite® or other filter aid
Equipment:
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve 1 equivalent of 3-(3-Chloro-5-(trifluoromethyl)phenyl)acrylic acid in methanol (approximately 10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 5-10 mol% of 10% Pd/C to the solution.
-
Hydrogenation: Seal the vessel and purge it with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (start with 1-3 atm or ~15-45 psi) and begin vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by periodically taking small aliquots (after safely venting the reactor) for analysis by TLC or LC-MS. The reaction is typically complete within 16-20 hours.[1]
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.[2]
-
Solvent Removal: Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be further purified by recrystallization from a suitable solvent such as petroleum ether, n-hexane, or cyclohexane at low temperature to yield the final product.[1]
Experimental Workflow Diagram
Caption: Troubleshooting logic for low yield issues.
References
- PrepChem. (n.d.). Synthesis of 3,3,3-triphenylpropionic acid.
- Exploring 3-(3-(Trifluoromethyl)phenyl)propanoic Acid: Properties and Applications. (n.d.).
- CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate. (2015). Google Patents.
- (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). (n.d.). Organic Syntheses Procedure.
-
Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. (2023). ResearchGate. Retrieved from [Link]
- CN102795987A - Method for preparing 3,3,3-trifluoropropionic acid. (2012).
- common side reactions in the synthesis of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. (2025). Benchchem.
- Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. (2024). MDPI.
-
Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. (2023). MDPI. Retrieved from [Link]
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central.
- 3-[3-Methyl-5-(trifluoromethyl)phenyl]propionic acid. (n.d.). Synquest Labs.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
- Welcome To Hyma Synthesis Pvt. Ltd. (n.d.).
- CN103508875A - 2,3,3,3-tetrafluoro propionic acid (I) synthesis method. (2014).
- Optimization of reaction conditions a . (n.d.).
- Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One. (n.d.). MDPI.
- Organic Process Research & Development Vol. 18 No. 8. (n.d.).
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Technical Support Center: Synthesis of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid
Welcome to the dedicated technical support guide for the synthesis of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who are actively engaged in the synthesis of this and structurally related compounds. As an important building block in pharmaceutical development, achieving high purity and yield is paramount. This guide provides in-depth troubleshooting for common side reactions encountered during its synthesis, grounded in mechanistic principles and practical, field-tested solutions.
Structural Overview & Synthetic Strategy
The target molecule, 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid, possesses a substituted aromatic ring and a propanoic acid side chain. The primary synthetic challenges revolve around the selective formation of the carbon-carbon bond to introduce the propanoic acid moiety without engaging in unwanted side reactions at the chloro- and trifluoromethyl-substituted phenyl ring.
This guide will focus on two prevalent and logical synthetic strategies:
-
Malonic Ester Synthesis Route: A classic and versatile method for carboxylic acid synthesis, starting from a substituted benzyl halide and diethyl malonate.
-
Palladium-Catalyzed Heck Reaction: A modern and efficient cross-coupling approach involving an aryl halide and an acrylate.
A third, often subsequent or alternative step involving the reduction of a cinnamic acid derivative will also be addressed.
Part 1: Troubleshooting the Malonic Ester Synthesis Route
The malonic ester synthesis is a robust method but is susceptible to several side reactions that can complicate purification and reduce yields.[1][2][3]
Workflow Diagram: Malonic Ester Synthesis
Caption: General workflow for the Malonic Ester Synthesis highlighting the potential for dialkylation.
Frequently Asked Questions & Troubleshooting
Q1: My final product is contaminated with a significant amount of a higher molecular weight impurity. What is it and how can I prevent it?
A: This is a classic case of dialkylation . The mono-alkylated malonic ester product still possesses an acidic proton on the α-carbon, which can be deprotonated by any remaining base to form a new enolate. This enolate can then react with another molecule of the benzyl bromide electrophile.[1]
-
Causality: The pKa of the α-proton on the mono-alkylated ester is still low enough to be removed by common alkoxide bases. If the electrophile is added too slowly or if there is an excess of base, the initially formed product can compete with the starting diethyl malonate for alkylation.
-
Troubleshooting & Protocol Adjustment:
-
Control Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of diethyl malonate relative to the 3-chloro-5-(trifluoromethyl)benzyl bromide. This ensures the electrophile is consumed before significant dialkylation of the product can occur.[1]
-
Reverse Addition: Add the base to a solution of the diethyl malonate and the alkyl halide. This maintains a low concentration of the enolate in the presence of the electrophile.
-
Base Selection: Ensure you are using a base that matches the ester group (e.g., sodium ethoxide for diethyl malonate) to prevent transesterification, which can lead to a mixture of ester products.[1][4]
-
Q2: I'm observing the formation of 3-chloro-5-(trifluoromethyl)styrene and other olefinic impurities. What is causing this?
A: You are likely encountering an E2 elimination side reaction. This occurs when the malonate enolate acts as a base rather than a nucleophile, abstracting a proton from the carbon adjacent to the bromine on your benzyl bromide. While less common with primary benzyl halides, it can be promoted by certain conditions.
-
Causality: Steric hindrance around the electrophilic center or the use of a sterically bulky base can favor elimination over the desired SN2 substitution. High reaction temperatures also tend to favor elimination.
-
Troubleshooting & Protocol Adjustment:
-
Temperature Control: Maintain a low to moderate reaction temperature. Start the reaction at 0°C and allow it to slowly warm to room temperature. Avoid excessive heating.
-
Base Choice: Use a non-hindered base like sodium ethoxide or potassium carbonate.
-
Solvent: Use a polar aprotic solvent like DMF or DMSO to favor the SN2 pathway.
-
Q3: My reaction is sluggish and gives a poor yield, with a lot of starting material recovered.
A: This points to issues with enolate formation or the reactivity of your electrophile.
-
Causality:
-
Insufficient Base: The base may not be strong enough or used in sufficient quantity to fully deprotonate the diethyl malonate.
-
"Wet" Reagents: Water in the solvent or on the glassware will quench the enolate. The reaction must be run under anhydrous conditions.
-
Poor Leaving Group: While bromide is an excellent leaving group, ensure the quality of your 3-chloro-5-(trifluoromethyl)benzyl bromide is high.
-
-
Troubleshooting & Protocol Adjustment:
-
Drying Procedures: Dry all glassware in an oven before use. Use anhydrous solvents. Ensure the base (e.g., sodium ethoxide) is fresh and has been stored properly.
-
Base Equivalence: Use at least one full equivalent of a strong base like sodium ethoxide.
-
Activation: If using a weaker base like potassium carbonate, the addition of a catalytic amount of sodium iodide can sometimes facilitate the reaction via an in situ Finkelstein reaction, converting the benzyl bromide to the more reactive benzyl iodide.
-
Part 2: Troubleshooting the Heck Reaction Route
The Mizoroki-Heck reaction is a powerful tool for C-C bond formation, coupling 1-bromo-3-chloro-5-(trifluoromethyl)benzene with an acrylate (e.g., ethyl acrylate or acrylic acid).[5][6][7] The subsequent hydrolysis of the ester yields the target acid.
Workflow Diagram: Heck Reaction
Caption: Key steps in the Heck Reaction and a common homocoupling side reaction.
Frequently Asked Questions & Troubleshooting
Q1: My reaction is producing a symmetrical biphenyl impurity, 3,3'-dichloro-5,5'-bis(trifluoromethyl)-1,1'-biphenyl.
A: This is a result of a homocoupling side reaction (an Ullmann-type reaction), where two molecules of your aryl bromide couple with each other.
-
Causality: Homocoupling is often promoted by high temperatures and high catalyst loadings. It can also become significant if the oxidative addition of the aryl bromide to the Pd(0) center is fast, but the subsequent steps with the alkene are slow.
-
Troubleshooting & Protocol Adjustment:
-
Optimize Catalyst Loading: Screen catalyst loadings. While higher loadings can increase reaction rate, they can also favor side reactions. Start with 1-2 mol% of the palladium source.
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired cross-coupling over homocoupling. Consider screening ligands like P(o-tolyl)₃ or Buchwald-type phosphines.
-
Temperature Control: Avoid excessive temperatures. Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 80-100 °C).
-
Q2: The yield is low, and I'm recovering unreacted aryl bromide. What could be wrong?
A: This indicates a problem with catalyst activation or turnover.
-
Causality:
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to oxygen. The phosphine ligands can also be oxidized.
-
Insufficient Base: The base is crucial for regenerating the Pd(0) catalyst at the end of the cycle. An insufficient amount or a weak base can stall the catalysis.[6]
-
Poor Substrate Quality: Impurities in the aryl bromide or solvent can poison the catalyst.
-
-
Troubleshooting & Protocol Adjustment:
-
Degas Solvents: Thoroughly degas your solvent (e.g., by sparging with argon or nitrogen) before adding the catalyst and reactants. Maintain an inert atmosphere throughout the reaction.
-
Base Strength & Stoichiometry: Use at least 1.5-2.0 equivalents of a suitable base. Triethylamine is common, but inorganic bases like K₂CO₃ can also be effective.[6]
-
Check Reagent Purity: Ensure the purity of your 1-bromo-3-chloro-5-(trifluoromethyl)benzene.
-
Q3: I'm getting a mixture of E/Z isomers of the cinnamate product, or I see evidence of double bond migration.
A: While the Heck reaction typically shows excellent selectivity for the trans (E) isomer, isomerization can occur under certain conditions.[5]
-
Causality: Isomerization can be promoted by prolonged reaction times at high temperatures or by certain catalyst/ligand combinations that can facilitate re-addition of a palladium-hydride species to the double bond.
-
Troubleshooting & Protocol Adjustment:
-
Monitor Reaction Progress: Use TLC or GC-MS to monitor the reaction and stop it as soon as the starting material is consumed. Avoid unnecessarily long reaction times.
-
Optimize Conditions: Re-screen temperature and ligand. Sometimes a slightly different ligand can improve stereoselectivity.
-
Part 3: Troubleshooting the Reduction of Cinnamic Acid Derivatives
A common final step or alternative route is the catalytic hydrogenation of 3-(3-Chloro-5-(trifluoromethyl)phenyl)cinnamic acid to the desired propanoic acid.[8][9]
Frequently Asked Questions & Troubleshooting
Q1: My product is contaminated with a species that has lost the aromatic signal in the ¹H NMR.
A: This is a clear indication of over-reduction of the aromatic ring, leading to the formation of 3-(3-chloro-5-(trifluoromethyl)cyclohexyl)propanoic acid.[9]
-
Causality: Aggressive hydrogenation conditions (high hydrogen pressure, high temperature, highly active catalysts) can reduce the aromatic ring in addition to the desired alkene reduction. The electron-withdrawing groups on the ring can sometimes make it more susceptible to reduction than simple benzene.
-
Troubleshooting & Protocol Adjustment:
-
Control Hydrogen Pressure: Use a lower hydrogen pressure. Often, 1-3 atm of H₂ is sufficient for alkene reduction without affecting the aromatic ring.[8]
-
Catalyst Choice: Use a less active catalyst. 5% or 10% Pd/C is standard. If over-reduction persists, consider a different catalyst system.
-
Temperature: Perform the hydrogenation at room temperature.
-
Reaction Time: Monitor the reaction closely and filter off the catalyst as soon as the starting material is consumed.
-
Q2: The reaction is incomplete, even after a long time.
A: This suggests catalyst poisoning or inactivity.
-
Causality: Sulfur or other halide impurities in the substrate can poison palladium catalysts. The catalyst itself may be old or of low quality.
-
Troubleshooting & Protocol Adjustment:
-
Purify the Substrate: Ensure the starting cinnamic acid derivative is pure.
-
Use Fresh Catalyst: Use fresh, high-quality Pd/C catalyst.
-
Solvent Choice: Use a clean, appropriate solvent like methanol, ethanol, or ethyl acetate.[8]
-
Summary of Key Parameters and Side Products
| Synthetic Route | Key Parameter | Common Side Product | Mitigation Strategy |
| Malonic Ester | Reagent Stoichiometry | Dialkylated Ester | Use excess malonic ester[1] |
| Temperature | Elimination Products (Olefins) | Maintain low reaction temperature | |
| Anhydrous Conditions | Low Conversion | Use dry solvents and glassware | |
| Heck Reaction | Catalyst Loading/Temp | Homocoupled Biphenyl | Optimize catalyst loading and temperature |
| Inert Atmosphere | Low Conversion/Catalyst Death | Degas solvents and maintain N₂/Ar atmosphere | |
| Reaction Time | E/Z Isomerization | Monitor reaction and avoid prolonged heating | |
| Hydrogenation | H₂ Pressure/Temp | Ring-Reduced (Cyclohexyl) Product | Use low H₂ pressure and room temperature[9] |
| Catalyst Quality | Incomplete Reaction | Use fresh, high-purity catalyst |
References
-
Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
-
Poli, G., et al. (2022). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. MDPI. Retrieved from [Link]
-
YouTube. (2016). Exam 2 Synthesis - Malonic Ester Practice. Retrieved from [Link]
-
Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 3 Synthesis of compounds 32-39. Reagents and conditions. Retrieved from [Link]
-
Appchem. (n.d.). 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid. Retrieved from [Link]
-
Exploring 3-(3-(Trifluoromethyl)phenyl)propanoic Acid: Properties and Applications. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate.
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Heck reaction of aryl bromide with acrylic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
-
Odinity. (2013). Intro to Organometallics: The Heck Reaction. Retrieved from [Link]
-
MDPI. (2017). Heck Reaction—State of the Art. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. 3-(3-Trifluoromethylphenyl)propionic acid | 585-50-2 [chemicalbook.com]
- 9. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate - Google Patents [patents.google.com]
Technical Support Center: Navigating the Solubility Challenges of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid (CAS No. 916420-78-5).[1] This molecule's unique structure, featuring a carboxylic acid functional group alongside a heavily substituted lipophilic aromatic ring, presents distinct solubility challenges. This guide is structured in a practical question-and-answer format to directly address the issues you may encounter during your experiments, providing not just solutions but the scientific rationale behind them.
Understanding the Molecule: Physicochemical Profile
A foundational understanding of the physicochemical properties of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid is crucial for troubleshooting its solubility. The molecule's behavior is dictated by a balance between its polar carboxylic acid head and its nonpolar aromatic tail.
Table 1: Physicochemical Properties of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid and Related Analogs
| Property | Value / Prediction | Implication for Solubility |
|---|---|---|
| Molecular Formula | C₁₀H₈ClF₃O₂ | Indicates a significant non-carbon backbone (Cl, F, O) influencing polarity.[1] |
| Molecular Weight | 252.62 g/mol | Moderate molecular weight.[1] |
| pKa (Predicted) | ~4.5 | The carboxylic acid group is weakly acidic. Solubility will be highly pH-dependent.[2] |
| logP (Predicted) | > 3.0 | High lipophilicity ("grease-ball" character); predicts poor aqueous solubility.[3] |
| Key Structural Features | Carboxylic acid, Phenyl ring, Chloro group, Trifluoromethyl (-CF₃) group | The -CF₃ and -Cl groups dramatically increase lipophilicity and metabolic stability, but significantly reduce water solubility.[4][5][6][7] |
The trifluoromethyl (-CF₃) and chloro (-Cl) groups are strongly electron-withdrawing and highly lipophilic.[4][5] While these features are often desirable for enhancing metabolic stability and cell membrane permeability in drug design, they are the primary contributors to the compound's poor aqueous solubility.[5][6][8]
Frequently Asked Questions & Troubleshooting Guide
Q1: My 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid won't dissolve in my aqueous buffer (e.g., PBS, TRIS). Why is this happening?
Answer: This is the most common issue encountered and is expected based on the molecule's structure. The poor solubility stems from the dominant hydrophobic character of the 3-chloro-5-(trifluoromethyl)phenyl ring, which counteracts the solubilizing effect of the polar carboxylic acid group. At neutral or acidic pH, the carboxylic acid is in its protonated, non-ionized form (-COOH), which is significantly less soluble in water than its ionized counterpart (-COO⁻). This often leads to the compound being classified as a Biopharmaceutics Classification System (BCS) Class II or IV substance, characterized by low solubility.[9]
Q2: What is the most effective initial step to solubilize this compound in an aqueous medium?
Answer: The most direct and effective initial strategy is pH adjustment . For any ionizable compound, altering the pH of the medium is the first line of attack to enhance solubility.[9][10]
Mechanism: The carboxylic acid group has an estimated pKa of approximately 4.5.[2] According to the Henderson-Hasselbalch equation, when the pH of the solution is raised above the pKa, the equilibrium shifts towards the deprotonated, anionic carboxylate form (-COO⁻).[11] This ionized form is vastly more polar and thus more soluble in aqueous media. A general rule of thumb is to adjust the pH to at least two units above the pKa (i.e., pH ≥ 6.5) to ensure near-complete ionization and maximize solubility.
-
Prepare a Basic Solution: Start by attempting to dissolve the compound not in your final buffer, but in a dilute basic solution, such as 0.1 M NaOH.
-
Dissolve the Compound: Add your solid 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid to the basic solution and stir until it is fully dissolved. You are forming the highly soluble sodium salt in situ.
-
Adjust to Target pH: Once a clear solution is obtained, slowly and carefully titrate the solution back down to your desired final pH using a dilute acid (e.g., 0.1 M HCl).
-
Monitor for Precipitation: Continuously monitor the solution for any signs of cloudiness or precipitation as you approach the compound's pKa. If precipitation occurs, you have exceeded the solubility limit at that specific pH.
Caption: pH-dependent equilibrium of the carboxylic acid.
Q3: I cannot alter the pH of my experiment, or pH adjustment alone is insufficient. What is my next option?
Answer: The next strategy is to use co-solvents . A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, reduces the overall polarity of the solvent system.[12] This makes the environment more hospitable to lipophilic molecules.
Mechanism: Co-solvents work by disrupting the hydrogen-bonding network of water, creating "pockets" of lower polarity where the nonpolar part of your compound can favorably reside. This can exponentially increase the solubility of a hydrophobic chemical.[12]
-
Select a Co-solvent: Choose a co-solvent that is compatible with your downstream application (see Table 2). Dimethyl sulfoxide (DMSO) is a powerful and common choice.
-
Prepare a Concentrated Stock: Dissolve the 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid in the minimum required volume of your chosen co-solvent to create a high-concentration stock solution.
-
Spike into Aqueous Buffer: While vigorously stirring or vortexing your aqueous buffer, add the concentrated stock solution dropwise. This technique, known as "spiking," helps prevent the compound from immediately precipitating out of solution upon contact with the aqueous phase.
-
Control Final Concentration: Crucially, keep the final percentage of the co-solvent in your working solution as low as possible, typically below 5% and ideally below 1%, to minimize any potential interference with biological systems.
Table 2: Common Co-solvents for Solubility Enhancement
| Co-solvent | Typical Starting Final Conc. | Advantages | Considerations & Cautions |
|---|---|---|---|
| DMSO | 0.1 - 1.0% | Excellent solubilizing power for many organic compounds. | Can be toxic to cells at >0.5-1.0%. May interfere with some enzymatic assays. |
| Ethanol | 1 - 5% | Less toxic than DMSO for many cell-based assays. Volatile. | Can cause protein precipitation at higher concentrations.[12] |
| Methanol | 1 - 5% | Good solubilizing power. Volatile. | More toxic than ethanol.[13] |
| Acetonitrile | 0.5 - 2% | Common solvent for analytical chemistry (HPLC). | Can interfere with biological assays.[13] |
| PEG 300 / 400 | 5 - 20% | Low toxicity, often used in in vivo formulations. | Can increase viscosity of the solution.[14] |
Caption: Troubleshooting workflow for solubility enhancement.
Q4: I need to prepare a formulation for an in vivo study. Are there other recommended strategies?
Answer: Yes, for in vivo applications, where co-solvent concentrations must often be minimized, more advanced formulation strategies are employed. These are designed to enhance both solubility and bioavailability.
-
Surfactant Systems: Using non-ionic surfactants like Tween® 80 or Cremophor® EL can create micellar solutions. The hydrophobic core of the micelle encapsulates your compound, while the hydrophilic shell keeps the entire complex suspended in the aqueous medium.[15][16]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form an "inclusion complex" with your compound, effectively masking its hydrophobicity and increasing its apparent water solubility.[17][18]
-
Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) are a powerful option.[16][17] The compound is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously forms a fine microemulsion upon gentle agitation in gastrointestinal fluids, enhancing both solubilization and absorption.[16]
Q5: Which organic solvents are best for preparing a non-aqueous stock solution?
Answer: Given its high lipophilicity, 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid should be readily soluble in a variety of common organic solvents. For creating a concentrated stock solution for storage or for use in organic synthesis, the following solvents are excellent starting points:
-
Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)
-
Alcohols: Methanol, Ethanol
-
Esters & Ketones: Ethyl acetate, Acetone
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform[2]
Best Practice: Always test the solubility of a small, accurately weighed amount of your compound in a measured volume of solvent before committing your entire batch.
Q6: How can I accurately measure the concentration of my solubilized compound?
Answer: Visual clarity can be deceiving. It is essential to analytically verify the concentration of your final solution. The standard methods are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
HPLC with UV Detection: This is the most common method for quantification.[19]
-
Typical Conditions: A reversed-phase C18 column is ideal. The mobile phase would typically consist of a mixture of an organic solvent (like acetonitrile or methanol) and water.
-
Acid Modifier: It is critical to add a small amount of acid (e.g., 0.1% trifluoroacetic acid or 0.1% formic acid) to the mobile phase. This ensures the carboxylic acid on your molecule remains consistently protonated (-COOH), resulting in a sharp, reproducible peak.
-
-
LC-MS/MS: For highly sensitive and selective quantification, especially in complex biological matrices (e.g., plasma, tissue homogenates), LC-MS/MS is the preferred method.[20][21] It can provide accurate quantification even in the presence of interfering substances.
References
- Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. Benchchem.
- The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. PubMed Central.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione.
- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. Benchchem.
- Exploring 3-(3-(Trifluoromethyl)phenyl)propanoic Acid: Properties and Applications.
- Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI.
- Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC. NIH.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
- How to Improve Carboxylic Acid Extraction Processes?. Patsnap Eureka.
- Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC. NIH.
- 3-[3-chloro-5-(trifluoromethoxy)phenyl]propionic acid. Echemi.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC. PubMed Central.
- III Analytical Methods.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC.
- ANALYTICAL METHOD SUMMARIES. Eurofins.
- Formulation strategies for poorly soluble drugs. ResearchGate.
- “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv.
- 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.
- 3-[3-Chloro-5-(trifluoromethoxy)phenyl]propionic acid, 94%, Thermo Scientific 250 mg.
- Substitution chlorination of aromatic compounds with liquid chlorine. Google Patents.
- Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.
- Why and how are co-solvents sometimes used in SFE processes?.
- ANALYTICAL METHOD SUMMARIES. Eurofins.
- 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid. Appchem.
- Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. MDPI.
- Aromatic Compound Solubility in Solvent/Water Mixtures. Journal of Environmental Engineering.
- 3-phenyl propionic acid, 501-52-0. The Good Scents Company.
- 3-(3-Trifluoromethylphenyl)propionic acid. ChemicalBook.
- Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing.
- Applications of 2, 2, 2 Trifluoroethanol as a Versatile Co-solvent in Supercritical Fluid Chromatography for Purification of Unstable Boronate Esters, Enhancing Throughput, Reducing Epimerization, and for Additive Free Purifications. ResearchGate.
- Study of pH-dependent drugs solubility in water. ResearchGate.
- Application Notes and Protocols for Purity Analysis of 3-(2-(Trifluoromethyl)phenyl)propanal by HPLC and GC. Benchchem.
- Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube.
- 3-(3-Trifluoromethylphenyl)propanoic acid. PubChem.
- 3-(3,4,5-Trimethoxyphenyl)propanoic acid. TargetMol.
- Quantification of three chlorinated dialkyl phosphates, diphenyl phosphate, 2,3,4,5-tetrabromobenzoic acid, and four other organ. CDC Stacks.
- SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Journal of Chemistry and Technologies.
- 3-(3-Trifluoromethylphenyl)propionic acid. Chem-Impex.
- 3-(3-Trifluoromethylphenyl)propionic Acid. Tokyo Chemical Industry (India) Pvt. Ltd.
- 3-[3-Methyl-5-(trifluoromethyl)phenyl]propionic acid. Synquest Labs.
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Optimizing reaction conditions for coupling 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid
Technical Support Center: Optimizing Amide Coupling Reactions
Guide for: Coupling 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist
Welcome to our dedicated technical support guide for optimizing the amide coupling of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid. This molecule, characterized by its electron-withdrawing chloro and trifluoromethyl groups, presents unique challenges that can impact reaction efficiency and yield. This guide is structured to provide not just protocols, but a foundational understanding of the reaction mechanics, enabling you to troubleshoot effectively and adapt methodologies to your specific amine coupling partner.
Amide bond formation is arguably the most critical and frequently used reaction in medicinal chemistry.[1][2] Its success hinges on the effective activation of the carboxylic acid moiety to facilitate nucleophilic attack by an amine.[3][4] However, factors like steric hindrance, the electronic nature of the substrates, and reaction conditions can lead to common pitfalls such as low yields, side product formation, and purification difficulties.[3][5] This guide will address these issues in a practical, question-and-answer format.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the coupling reaction. Each answer provides a causal explanation and a step-by-step solution.
Q1: My reaction yield is very low, or I'm only recovering my starting materials. What's going wrong?
This is the most common issue and typically points to a failure in one of the two key steps of the reaction: carboxylic acid activation or nucleophilic attack by the amine.
Possible Cause A: Inefficient Carboxylic Acid Activation
The first step in any carbodiimide-mediated coupling (like with EDC) is the formation of a highly reactive O-acylisourea intermediate.[6] If this intermediate does not form efficiently, the reaction will not proceed.
-
Scientific Rationale: The carbodiimide (e.g., EDC) activates the carboxylic acid's carbonyl group, making it highly electrophilic.[4] This intermediate is then susceptible to attack by the amine. If the coupling agent is degraded, used in insufficient amounts, or if the reaction conditions are not optimal, this activation will be incomplete.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure your coupling agents (EDC, DCC, etc.) are fresh and have been stored under anhydrous conditions. Carbodiimides are moisture-sensitive.
-
Pre-activation: Instead of adding all reagents at once, try a pre-activation step. Stir the carboxylic acid, the coupling agent (e.g., EDC), and an additive like HOBt in an anhydrous solvent for 15-30 minutes at 0 °C to room temperature before adding the amine.[7] This allows for the formation of the active ester intermediate without premature quenching.
-
Increase Reagent Stoichiometry: Increase the equivalents of the coupling agent to 1.2-1.5 equivalents relative to the carboxylic acid. This can help drive the activation to completion.[8]
-
Possible Cause B: Hydrolysis of the Activated Intermediate
The O-acylisourea intermediate is highly unstable in the presence of water and can rapidly hydrolyze back to the starting carboxylic acid.[6]
-
Scientific Rationale: Water acts as a competing nucleophile, attacking the activated intermediate and regenerating the starting material.
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., DMF, DCM) from a freshly opened bottle or a solvent purification system. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
Add a Stabilizing Agent: Additives like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) react with the O-acylisourea intermediate to form a more stable, yet still reactive, active ester.[9] This new intermediate is less susceptible to hydrolysis, increasing the chances of a successful coupling with the amine.
-
Possible Cause C: Poor Amine Nucleophilicity or Steric Hindrance
Your specific substrate, 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid, is electron-deficient. If your amine partner is also electron-deficient (e.g., an aniline with electron-withdrawing groups) or sterically hindered, the nucleophilic attack will be sluggish.[1][5]
-
Scientific Rationale: The rate of amide bond formation is dependent on the nucleophilicity of the amine. Electron-withdrawing groups on the amine decrease its nucleophilicity. Bulky groups on either the acid or the amine can physically block the approach to the activated carbonyl center.[5]
-
Troubleshooting Steps:
-
Switch to a Stronger Coupling Reagent: For challenging couplings, carbodiimides may not be sufficient. Switch to a uronium- or phosphonium-based reagent like HATU, HBTU, or PyBOP. These reagents are more potent and can overcome lower reactivity.[10]
-
Increase Temperature: For sluggish reactions, gently heating the reaction mixture (e.g., to 40-50 °C) can provide the necessary activation energy. Monitor carefully for side product formation.
-
Extend Reaction Time: Some couplings, especially hindered ones, simply require more time.[5] Monitor the reaction by TLC or LC-MS over 12-24 hours.
-
Q2: I see my product, but there is a significant amount of a major byproduct. How can I prevent this?
Byproduct formation is often related to the reactivity of the coupling agents themselves.
Possible Cause: N-Acylurea Formation
When using carbodiimides like EDC or DCC, the highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement (an O-to-N acyl transfer) to form a stable N-acylurea byproduct.[10] This byproduct is unable to react further with the amine, thus consuming your starting material and reducing the yield.
-
Scientific Rationale: This irreversible rearrangement is a competing pathway with the desired amine coupling. It is often favored at higher temperatures or when the amine nucleophile is weak or present in low concentration.
-
Troubleshooting Steps:
-
Use an Additive: This is the most effective solution. Adding HOBt or HOAt intercepts the O-acylisourea to form an active ester. This intermediate does not undergo the rearrangement, effectively shutting down the N-acylurea pathway.[11]
-
Control Temperature: Perform the reaction at a lower temperature (start at 0 °C and allow it to slowly warm to room temperature). This disfavors the rearrangement pathway.[10]
-
Order of Addition: Add the amine shortly after the pre-activation period. Allowing the O-acylisourea intermediate to sit for extended periods increases the likelihood of rearrangement.
-
Q3: The reaction seems to work, but purifying the final product is difficult. What are the best practices?
Purification challenges often stem from removing the urea byproduct or other reagents.
Issue A: Removing Carbodiimide Byproducts
-
DCC: The byproduct, dicyclohexylurea (DCU), is poorly soluble in most organic solvents like DCM and ethyl acetate.[11]
-
Solution: After the reaction is complete, filter the crude reaction mixture through a pad of celite to remove the precipitated DCU before proceeding with the aqueous workup.
-
-
EDC: The byproduct, 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), is water-soluble.[10]
Issue B: General Purification Strategy
-
Aqueous Workup: A standard workup involving washes with dilute acid (to remove basic impurities like excess amine and DIPEA) followed by dilute base (e.g., saturated NaHCO₃, to remove acidic impurities like excess carboxylic acid and HOBt) is highly effective.
-
Chromatography: If impurities persist, column chromatography is the standard method.
-
Recrystallization: For solid products, recrystallization can be an excellent and scalable alternative to chromatography.[13] Common solvents to try include ethanol, acetonitrile, or ethyl acetate/hexane mixtures.[13]
Frequently Asked Questions (FAQs)
Q1: How do I choose the right coupling reagent?
The choice depends on the reactivity of your substrates, cost, and scale. For your specific acid, which is electron-deficient, the choice may be critical.
| Reagent Class | Examples | Pros | Cons | Best For... |
| Carbodiimides | EDC, DCC, DIC | Inexpensive, widely available.[11] | Moderate reactivity, risk of N-acylurea formation and racemization.[10][11] | Routine, unhindered couplings; large-scale synthesis where cost is a factor. |
| Uronium/Aminium | HATU, HBTU, TBTU | High reactivity, fast reaction times, low racemization (especially HATU).[10] | More expensive, can be sensitive to moisture, potentially explosive on large scale.[10] | Challenging couplings: hindered substrates, electron-deficient amines, peptide synthesis. |
| Phosphonium | PyBOP, PyAOP | High reactivity, does not react with the free amine component.[3] | Expensive, generates phosphine oxide byproducts. | Cases where the amine is precious, intramolecular cyclizations.[3] |
Q2: What is the optimal order of addition for the reagents?
While a "one-pot dump" can sometimes work, a systematic order of addition generally provides more consistent and higher yields.[14]
Recommended Protocol (EDC/HOBt):
-
Dissolve the carboxylic acid (1 eq.) and HOBt (1.1 eq.) in an anhydrous solvent (e.g., DMF or DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq.) and stir for 15-30 minutes at 0 °C. This is the pre-activation step.
-
In a separate flask, dissolve the amine (1.0-1.1 eq.) and a non-nucleophilic base like DIPEA (2-3 eq.) in the same solvent.
-
Add the amine solution to the activated acid mixture dropwise at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC/LC-MS).
Q3: How do I select the right solvent and base?
-
Solvents:
-
DMF (Dimethylformamide): Excellent solvating power for most reactants. Must be anhydrous and amine-free.
-
DCM (Dichloromethane): Good for reactions at or below room temperature. Easy to remove under vacuum.
-
Acetonitrile (ACN): Another good polar aprotic option.
-
-
Bases: A base is often required to neutralize the HCl salt of EDC and to deprotonate the ammonium salt formed if the amine starting material is a salt.
-
DIPEA (N,N-Diisopropylethylamine): A bulky, non-nucleophilic base. The most common choice.
-
Triethylamine (Et₃N): More nucleophilic than DIPEA; can sometimes cause side reactions.
-
N-Methylmorpholine (NMM): A weaker base, sometimes used to minimize racemization.[10]
-
Visualizations and Diagrams
General Amide Coupling Workflow
The following diagram illustrates the key decision points and steps in a typical amide coupling experiment.
Caption: A standard workflow for amide bond formation.
Troubleshooting Logic
This flowchart provides a logical path for diagnosing and solving common issues.
Caption: A troubleshooting flowchart for amide coupling reactions.
Experimental Protocols
Protocol 1: Standard Coupling using EDC/HOBt
This protocol is a good starting point for most amine coupling partners.
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid (1.0 eq.) and HOBt (1.1 eq.).
-
Add anhydrous DMF (to make a 0.1-0.5 M solution) and stir to dissolve.
-
Cool the flask to 0 °C using an ice-water bath.
-
Add EDC·HCl (1.2 eq.) in one portion. Stir the mixture at 0 °C for 20 minutes (pre-activation).
-
In a separate vial, dissolve the desired amine (1.05 eq.) and DIPEA (2.5 eq.) in a small amount of anhydrous DMF.
-
Add the amine solution dropwise to the reaction flask at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 4-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and pour it into a separatory funnel.
-
Wash the organic layer sequentially with saturated aq. NH₄Cl (2x), saturated aq. NaHCO₃ (2x), and brine (1x).[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography or recrystallization.
Protocol 2: Enhanced Coupling for Challenging Amines using HATU
Use this protocol for sterically hindered or electron-deficient amines where Protocol 1 gives low yields.
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid (1.0 eq.), HATU (1.1 eq.), and the desired amine (1.05 eq.).
-
Add anhydrous DMF (to make a 0.1-0.5 M solution) and stir to dissolve.
-
Cool the flask to 0 °C.
-
Add DIPEA (3.0 eq.) dropwise.
-
Stir at 0 °C for 10 minutes, then allow the reaction to warm to room temperature.
-
Stir for 1-4 hours, monitoring progress by TLC or LC-MS. HATU reactions are typically much faster.
-
Perform the same aqueous workup and purification as described in Protocol 1.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]
-
Ugelstad, J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11075-11079. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
- Google Patents. (2014). CN103508875A - 2,3,3,3-tetrafluoro propionic acid (I) synthesis method.
-
Reddit. (2023). What is the correct order of addition for EDCI and HOBt? r/Chempros. [Link]
-
ResearchGate. (2020). What is the best technique for amide purification? ResearchGate. [Link]
-
Reddit. (2020). amide coupling help. r/Chempros. [Link]
-
MDPI. (2022). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI. [Link]
-
The Royal Society of Chemistry. (2011). Direct amide formation from unactivated carboxylic acids and amines. Chemical Communications. [Link]
-
ResearchGate. (2015). (3,4,5-Trifluorophenyl)Boronic Acid-Catalyzed Amide Formation From Carboxylic Acids and Amines. Organic Syntheses. [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]
-
National Center for Biotechnology Information. (2012). Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2018). Why is it difficult to perform acid amine coupling using EDC, DMAP and HOBt? ResearchGate. [Link]
-
National Center for Biotechnology Information. (2020). Mechanochemical Defluorinative Arylation of Trifluoroacetamides: An Entry to Aromatic Amides. Molecules. [Link]
-
Medium. (2024). Exploring 3-(3-(Trifluoromethyl)phenyl)propanoic Acid: Properties and Applications. Medium. [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. hepatochem.com [hepatochem.com]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - DE [thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
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- 14. reddit.com [reddit.com]
Technical Support Center: A Guide to Identifying Impurities in 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid (CAS No. 916420-78-5).[1][2] This document is designed for researchers, analytical scientists, and drug development professionals to provide a practical, in-depth framework for identifying and troubleshooting impurities. Our approach is rooted in a first-principles understanding of the compound's synthesis and potential degradation pathways, enabling a proactive and scientifically sound strategy for impurity profiling.
Part 1: Frequently Asked Questions - Understanding the Impurity Landscape
This section addresses common questions regarding the origin and nature of impurities in 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid.
Q1: What are the primary sources of impurities I should be aware of in my sample?
Impurities can be broadly categorized into three main sources: those related to starting materials, those generated during the synthesis process (process-related), and those formed during storage or handling (degradation products).
-
Starting Material-Related Impurities: These are impurities present in the initial reactants that carry through the synthesis. A critical example is regioisomers of the aromatic starting material. If the synthesis begins from a substituted benzene, isomers of that starting material can lead to final product isomers that are often difficult to separate.[3]
-
Process-Related Impurities: This is the most common class of impurities. It includes unreacted intermediates, by-products from side reactions, and residual reagents or catalysts. For instance, if a hydrogenation step is used to reduce a double bond, incomplete reaction can leave the unsaturated precursor as an impurity.[4]
-
Degradation Products: While many propanoic acid derivatives are stable under recommended storage conditions (cool, dry, well-ventilated), they can degrade under stress conditions like high heat, extreme pH, or exposure to light.[5][6]
Q2: My synthesis involves a Friedel-Crafts acylation followed by a reduction. What specific by-products should I anticipate?
This is a plausible and common synthetic strategy. The Friedel-Crafts acylation, which attaches an acyl group to the aromatic ring, is a key step where impurities can be introduced.[7][8]
-
Isomeric Acylation Products: The directing effects of the chloro and trifluoromethyl groups on the benzene ring determine the position of acylation. While the 3,5-substitution pattern is fixed in the starting material, the acylation reaction could theoretically lead to different isomers if the starting material itself is impure. The primary cause of concern is often polysubstitution, where more than one acyl group is added to the ring, especially if the reaction conditions are not carefully controlled.
-
Unreacted Starting Materials: Incomplete reaction will result in the carry-over of 1-chloro-3-(trifluoromethyl)benzene and the acylating agent.
-
By-products from Reduction: If the subsequent step is a Clemmensen or Wolff-Kishner reduction to convert a ketone intermediate to the final propanoic acid chain, incomplete reduction can leave the ketone intermediate as a significant impurity.
The diagram below illustrates a hypothetical two-step synthesis to highlight where these process-related impurities can emerge.
Caption: Potential impurity entry points in a common synthesis workflow.
Q3: How significant is the threat of regioisomeric impurities, and how can I detect them?
Regioisomeric impurities (also called positional isomers) are a significant challenge because they often have very similar physicochemical properties to the desired product, making them difficult to separate and detect.[3] They can arise from impurities in the starting materials (e.g., 2-chloro-5-fluorophenol instead of 3-chloro-5-fluorophenol).[3]
Detecting these impurities requires high-resolution analytical techniques.
-
Chromatography: A well-developed HPLC or GC method is essential. You may need to screen multiple column chemistries and mobile phase conditions to achieve baseline separation.[3][9]
-
Spectroscopy: While MS will show an identical mass, NMR spectroscopy is the most powerful tool for distinguishing isomers. The coupling patterns and chemical shifts in the aromatic region of the ¹H NMR spectrum are unique for each isomer and provide definitive structural evidence.
Part 2: Troubleshooting Guide - From Unexpected Peak to Confirmed Identity
Scenario: I've run my sample on an HPLC and see an unexpected peak. What is my workflow for identifying it?
A systematic approach is crucial for efficiently identifying an unknown peak. This workflow combines chromatographic, spectroscopic, and deductive reasoning.
Caption: A systematic workflow for identifying an unknown chromatographic peak.
Step 1: Initial Assessment (Using HPLC-DAD)
Before moving to more complex techniques, leverage your existing data.
-
Relative Retention Time (RRT): Is the peak's RRT consistent with any known process-related impurities you have previously characterized?
-
Peak Purity Analysis: A Diode Array Detector (DAD) can assess whether the peak is spectrally pure. A "pure" peak will have a consistent UV spectrum across its entire width.
-
UV Spectrum Comparison: Compare the UV spectrum of the impurity with that of the main compound. A similar spectrum suggests a structurally related compound. A very different spectrum might indicate a reagent or a contaminant from an unrelated source.
Step 2: Preliminary Identification (Using LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool for preliminary identification.[10]
-
Causality: The goal is to obtain the molecular weight of the unknown impurity. This single piece of data allows you to narrow down the possibilities significantly.
-
Procedure: Analyze the sample using an LC-MS system. The mass spectrometer will provide the mass-to-charge ratio (m/z) of the ions corresponding to the unknown peak.
-
Interpretation: Compare the measured molecular weight to the calculated weights of potential impurities (see Table 1 below). For example, a peak with a molecular weight of 250.6 g/mol could correspond to the unsaturated cinnamic acid precursor if your synthesis involved a hydrogenation step.
Step 3: Definitive Structural Elucidation (Isolation and NMR)
When a definitive structure is required (e.g., for a significant unknown impurity), isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[10][11]
-
Isolation: Use preparative HPLC to isolate a sufficient quantity (typically >1 mg) of the impurity.
-
NMR Analysis: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. The combination of these experiments will allow you to piece together the exact chemical structure, including its regiochemistry.
Part 3: Protocols and Data
Protocol 1: Recommended Starting Conditions for RP-HPLC Impurity Profiling
This method provides a robust starting point for separating 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid from its common impurities. Method optimization will likely be required for your specific sample matrix and impurity profile.
| Parameter | Recommended Condition | Rationale / Expertise |
| Column | C18, 150 x 4.6 mm, 5 µm | A C18 column is a versatile and standard choice for reversed-phase chromatography of moderately polar compounds.[12] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5-3.0) | An acidic mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.[9][12] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |
| Elution | Gradient | A gradient elution is recommended to resolve early-eluting polar impurities and later-eluting non-polar impurities within a reasonable run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[12] |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[12] |
| Detection | UV at 225 nm | The substituted benzene ring provides strong UV absorbance. Monitoring at a lower wavelength can improve sensitivity for a wider range of impurities.[12] |
| Injection Vol. | 10 µL | |
| Sample Prep. | Dissolve in 50:50 Acetonitrile:Water | Ensure the sample is fully dissolved in a diluent that is miscible with the mobile phase.[13] |
Table 1: Common Potential Impurities and Their Origins
This table is a predictive guide based on common synthetic routes. The exact impurities will depend on your specific process.
| Potential Impurity Name | Structure | Molecular Weight ( g/mol ) | Likely Origin |
| 1-Chloro-3-(trifluoromethyl)benzene | C₇H₄ClF₃ | 180.56 | Unreacted Starting Material |
| 3-(3-Chloro-5-(trifluoromethyl)phenyl)-3-oxopropanoic acid | C₁₀H₆ClF₃O₃ | 282.60 | Ketone Intermediate (from acylation) |
| 3-(3-Chloro-5-(trifluoromethyl)cinnamoyl) acid | C₁₀H₆ClF₃O₂ | 250.60 | Unsaturated Precursor (incomplete reduction) |
| Isomeric Product (e.g., 2-Chloro-4-...) | C₁₀H₈ClF₃O₂ | 252.62 | Isomeric Starting Material |
| Dimeric/Polymeric Species | Varies | > 500 | Side reaction under harsh conditions |
References
- Vertex AI Search. (n.d.). Exploring 3-(3-(Trifluoromethyl)phenyl)propanoic Acid: Properties and Applications.
- ChemicalBook. (2024). 3-(3-Trifluoromethylphenyl)propionic acid | 585-50-2.
- Appchem. (n.d.). 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid | 916420-78-5.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Eurofins. (2021). ANALYTICAL METHOD SUMMARIES.
- Echemi. (n.d.). 3-[3-chloro-5-(trifluoromethoxy)phenyl]propionic acid.
- ResearchGate. (n.d.). Scheme 3 Synthesis of compounds 32-39. Reagents and conditions.
- Synquest Labs. (n.d.). 3-[3-Methyl-5-(trifluoromethyl)phenyl]propionic acid Safety Data Sheet.
- Google Patents. (n.d.). CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate.
- LGC Standards. (n.d.). 3-[3-(Trifluoromethyl)phenyl]propanoic Acid.
- PubMed. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase.
- Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques.
- MySkinRecipes. (n.d.). 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid.
- PubChem. (n.d.). 3-(3-Trifluoromethylphenyl)propanoic acid.
- ResearchGate. (2025). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium.
- Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
- Benchchem. (n.d.). An In-depth Technical Guide on (R)-3-Amino-3- (3-(trifluoromethyl)phenyl)propanoic acid: Discovery.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Benchchem. (n.d.). Application Notes and Protocols for Purity Analysis of 3-(2-(Trifluoromethyl)phenyl)propanal by HPLC and GC.
- Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- Fisher Scientific. (n.d.). 3-(3-Trifluoromethylphenyl)propionic Acid 98.0+%, TCI America™.
- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- TSI Journals. (n.d.). Synthesis and spectral characterization of potential impurities of tiaprofenic acid.
- LGC Standards. (n.d.). 3-[3-(Trifluoromethyl)phenyl]propanoic Acid.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 3-(3-Trifluoromethylphenyl)propionic Acid | 585-50-2.
- Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography.
- Organic Syntheses Procedure. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH).
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- 4. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate - Google Patents [patents.google.com]
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- 12. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Stability of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid under different conditions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound. Understanding the stability profile is critical for ensuring data integrity in experimental assays, developing robust formulations, and defining appropriate storage and handling procedures.
The structure of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid, featuring a trifluoromethyl group and a chlorine atom on the phenyl ring, suggests a high degree of chemical stability due to the strong carbon-fluorine bonds and the electron-withdrawing nature of the substituents.[1][2] However, like any active molecule, it is susceptible to degradation under specific stress conditions. This guide provides a framework for identifying and mitigating these instabilities.
Section 1: Frequently Asked Questions (FAQs) - General Stability Profile
This section addresses common questions regarding the handling and storage of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid.
Q1: What are the recommended storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[3] A well-ventilated area is also recommended.[4] The rationale is to minimize exposure to three primary sources of degradation: moisture (which can facilitate hydrolysis), heat (which can accelerate degradation kinetics), and light (which can induce photolytic reactions).[3][4]
Q2: Is this compound sensitive to heat?
A2: Phenylpropanoic acid derivatives and compounds containing trifluoromethyl groups generally exhibit high thermal stability.[1][5][6] The trifluoromethyl group is known to be stable to thermal degradation.[2] The boiling point of the closely related 3-(3-(Trifluoromethyl)phenyl)propanoic acid is approximately 268.7°C, indicating low volatility and good stability at typical experimental temperatures.[1] However, prolonged exposure to high temperatures, especially in solution, can promote degradation and should be avoided.[7]
Q3: How does pH affect the stability of the compound in solution?
A3: The stability of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid in aqueous solutions is expected to be highly pH-dependent. While generally stable, the trifluoromethyl group can undergo hydrolysis to a carboxylic acid group under certain conditions, particularly at an alkaline pH.[8] Furthermore, studies on other carboxylic acids have shown that degradation rates often increase at higher pH values.[9] Therefore, for maximum stability in solution, maintaining a neutral or mildly acidic pH is advisable. Buffering aqueous solutions is recommended for pH-sensitive experiments.
Q4: Is the compound light-sensitive?
A4: Yes, compounds with an aromatic ring structure can be susceptible to photodegradation upon exposure to UV light.[8] It is standard practice to protect such compounds from light, especially during long-term storage or when in solution.[3] Photostability studies, as outlined by the International Council for Harmonisation (ICH) guideline Q1B, are necessary to fully characterize this sensitivity.[10] Using amber vials or wrapping containers in aluminum foil are effective protective measures.[10]
Q5: What are the known incompatibilities for this compound?
A5: Strong oxidizing agents and strong bases should be considered incompatible.[11] The aromatic ring can be susceptible to oxidative degradation.[8] Strong bases can promote the hydrolysis of the trifluoromethyl group and will deprotonate the carboxylic acid, which may affect its reactivity and solubility profile.[8][11] It is recommended to store the compound away from these types of reagents.[4]
Section 2: Troubleshooting Guide - Addressing Common Experimental Issues
This section provides actionable advice for common problems that may indicate compound instability.
Q6: I'm observing unexpected peaks in my HPLC analysis after storing my sample in solution. What could be the cause?
A6: The appearance of new peaks is a classic sign of degradation. Consider the following:
-
Hydrolysis: If the sample was dissolved in a neutral or alkaline aqueous buffer, you might be observing hydrolysis of the trifluoromethyl group.[8] Re-analyze a freshly prepared sample to confirm.
-
Solvent Reactivity: Ensure the solvent is inert. For example, using methanol as a solvent for an extended period could potentially lead to esterification of the carboxylic acid under certain conditions, though this is less likely without a catalyst.
-
Photodegradation: Was the solution exposed to light for an extended period? If so, the new peaks could be photolytic degradants.[12] Prepare and handle solutions in low-light conditions or use amber glassware.
-
Oxidation: If the solution was not de-gassed or was exposed to air for a long time, oxidative degradation products may have formed.
Q7: My reaction yield is lower than expected. Could the starting material have degraded?
A7: Yes, this is a distinct possibility. Before starting a critical synthesis, it is crucial to verify the purity of the starting material. Run a purity check (e.g., HPLC, NMR) on an aliquot of the 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid. If the purity is lower than specified, the material may have degraded during storage. Ensure storage conditions have been appropriate (cool, dark, dry, tightly sealed).[3][13]
Q8: The physical appearance (color, clarity) of my sample has changed over time. What does this indicate?
A8: A change in color or the formation of a precipitate from a solution often indicates chemical degradation. Degradation pathways can sometimes produce polymeric or highly conjugated byproducts that are colored. Do not use a sample that has visibly changed. It is essential to re-analyze the material to identify the impurities and procure a fresh batch if necessary.
Section 3: Protocols for Stability Assessment (Forced Degradation Studies)
Forced degradation (or stress testing) is fundamental to understanding a compound's intrinsic stability.[14][15] These studies deliberately expose the compound to harsh conditions to identify potential degradation products and pathways.[15] The goal is typically to achieve 5-20% degradation of the parent compound.
General Workflow for Forced Degradation
The following diagram illustrates the typical workflow for conducting a forced degradation study.
Caption: Forced Degradation Experimental Workflow
Protocol 1: Hydrolytic Stability
-
Acidic Condition: To 1 mL of a 1 mg/mL stock solution, add 1 mL of 0.2 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 6, 12, and 24 hours.
-
Basic Condition: To 1 mL of a 1 mg/mL stock solution, add 1 mL of 0.2 M NaOH. Keep at room temperature. Withdraw aliquots at 30 minutes, 1, 2, and 4 hours.
-
Neutralization: Before analysis, neutralize the acidic aliquots with an equivalent amount of NaOH and the basic aliquots with HCl.
-
Analysis: Dilute the neutralized samples to a suitable concentration (e.g., 100 µg/mL) and analyze by HPLC.
Protocol 2: Oxidative Stability
-
Procedure: To 1 mL of a 1 mg/mL stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂).
-
Incubation: Keep the mixture at room temperature, protected from light, for up to 24 hours. Withdraw aliquots at various time points.
-
Analysis: Dilute the samples directly and analyze by HPLC.
Protocol 3: Thermal Stability
-
Procedure: Prepare a solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at 1 mg/mL.
-
Incubation: Incubate the solution in a sealed vial at a high temperature (e.g., 70°C), protected from light.
-
Analysis: Withdraw aliquots at set intervals (e.g., 1, 3, 5, 7 days), cool to room temperature, dilute, and analyze by HPLC.
Protocol 4: Photostability
-
Procedure: Expose a solution of the compound and the solid material to a light source that meets ICH Q1B guidelines.[10] This requires a calibrated photostability chamber. The total exposure should be not less than 1.2 million lux hours and 200 watt hours per square meter.[10]
-
Control: A control sample should be wrapped in aluminum foil to protect it from light and kept alongside the exposed sample to separate thermal effects from photolytic effects.
-
Analysis: After exposure, dissolve (if solid) and dilute the samples and analyze by HPLC.
Section 4: Data Interpretation and Summary
The stability of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid is summarized below based on the known chemistry of its functional groups. Direct experimental verification is essential.
Summary of Expected Stability
| Condition | Stressor | Expected Stability | Potential Degradation Pathway |
| Hydrolytic | 0.1 M HCl, 60°C | High | Minimal degradation expected. |
| Hydrolytic | 0.1 M NaOH, RT | Low to Moderate | Hydrolysis of the -CF₃ group to -COOH.[8] |
| Oxidative | 3-6% H₂O₂, RT | Moderate | Oxidation of the aromatic ring. |
| Thermal | 70°C, Solution | High | Generally stable, but solvent-dependent. |
| Photolytic | ICH Q1B Light | Moderate to Low | Photodegradation of the aromatic system.[8] |
Potential Degradation Pathways
The primary sites of instability on the molecule are the trifluoromethyl group and the aromatic ring. The propanoic acid side chain is generally stable, although decarboxylation can occur under extreme heat, which is not expected under normal conditions.
Caption: Key potential degradation pathways.
References
- Vertex AI Search. (n.d.). Exploring 3-(3-(Trifluoromethyl)phenyl)propanoic Acid: Properties and Applications.
- Synquest Labs. (n.d.). 3-[3-Methyl-5-(trifluoromethyl)phenyl]propionic acid Safety Data Sheet.
- MDPI. (2024). Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. Crystals.
- Benchchem. (n.d.). Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds.
- ACS Publications. (2021). High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). ACS Omega.
- ResearchGate. (n.d.). Investigating the Photostability of Carboxylic Acids Exposed to Mars Surface Ultraviolet Radiation Conditions.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET - 3-[3-(Trifluoromethyl)phenyl]-1-propanol.
- Wikipedia. (n.d.). Phenylpropanoic acid.
- ResearchGate. (n.d.). High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX).
- ResearchGate. (n.d.). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.
- ResearchGate. (n.d.). Hydrothermal stability of aromatic carboxylic acids.
- Apollo Scientific. (n.d.). 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate Safety Data Sheet.
- Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
- MedCrave online. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research.
- Q1 Scientific. (2021). Photostability testing theory and practice.
- PMC - PubMed Central. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- PubMed. (2013). Degradation kinetics of chlorogenic acid at various pH values and effects of ascorbic acid and epigallocatechin gallate on its stability under alkaline conditions.
Sources
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- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. medcraveonline.com [medcraveonline.com]
Preventing degradation of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid during storage
Technical Support Center: 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid
Document ID: CTPPA-TSG-2026-01
Last Updated: January 20, 2026
Introduction: Understanding the Molecule
3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid is a specialized organic compound often utilized as a key intermediate in complex chemical syntheses, particularly in pharmaceutical and agrochemical research. Its molecular structure, featuring a trifluoromethyl group, an aryl chloride, and a carboxylic acid moiety, dictates its reactivity and stability profile. The trifluoromethyl group is known to be highly stable and electron-withdrawing, which enhances the metabolic stability of drug candidates.[1][2] The aryl chloride is generally less reactive to hydrolysis than alkyl chlorides.[3][4] However, the carboxylic acid group and the benzylic position of the propanoic acid chain are potential sites for degradation.
The purpose of this guide is to provide researchers, scientists, and drug development professionals with a comprehensive resource for preventing the degradation of this compound during storage and handling. Adherence to these protocols is critical for ensuring experimental reproducibility, maintaining compound integrity, and achieving accurate results in downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid?
A: For long-term storage, the solid compound should be stored at -20°C in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). For short-term storage (weeks), refrigeration at 2-8°C is acceptable under the same conditions.[5]
Q2: How can I tell if my compound has started to degrade?
A: Visual inspection may reveal a change in color or consistency. However, the most reliable indicators are analytical. A loss of potency in biological assays, the appearance of new peaks in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) chromatograms, or unexpected signals in Nuclear Magnetic Resonance (NMR) spectra are all strong indicators of degradation.
Q3: Can I store this compound in solution?
A: Storing carboxylic acids in solution is generally not recommended for long periods due to increased risks of degradation (e.g., esterification with alcohol solvents, solvolysis). If you must store it in solution, use an anhydrous aprotic solvent (e.g., anhydrous DMSO or DMF), aliquot it into single-use amounts to avoid freeze-thaw cycles, and store at -80°C.
Q4: What are the primary degradation pathways I should be concerned about?
A: The main potential degradation pathways during storage are oxidative degradation , particularly at the benzylic position, and photodegradation due to the aromatic ring.[6] While less likely under standard conditions, thermal decarboxylation (loss of CO2) can occur at elevated temperatures.[7][8]
Q5: Is this compound sensitive to moisture?
A: Yes, as a carboxylic acid, it can be hygroscopic. Moisture can facilitate certain degradation reactions and can affect the accurate weighing of the compound for experiments. Always handle in a dry environment, such as a glove box or a desiccator.
Troubleshooting Guide: Diagnosing Degradation
If you suspect compound degradation, consult the table below to identify potential causes and corrective actions.
| Observed Symptom | Potential Cause(s) | Recommended Diagnostic & Corrective Action |
| Reduced potency or inconsistent results in biological assays. | 1. Chemical Degradation: The active compound has degraded into inactive or less active species. 2. Incorrect Concentration: Hygroscopy (water absorption) may have led to inaccurate initial weighing. | Action: 1. Perform a purity analysis using HPLC-UV or LC-MS to identify and quantify impurities. 2. Compare the purity of the suspect sample against a freshly opened or newly purchased standard. 3. If degradation is confirmed, discard the old stock and procure a new batch. Implement the recommended storage protocol. |
| Appearance of new, unexpected peaks in HPLC or GC analysis. | Formation of Degradants: The compound is breaking down due to oxidation, photodegradation, or thermal stress. | Action: 1. Characterize the impurity peaks using mass spectrometry (LC-MS or GC-MS) to hypothesize the degradation pathway. 2. Review storage history: Was the compound exposed to light, elevated temperatures, or ambient air? 3. Implement stricter storage controls (e.g., inert atmosphere, light protection). |
| Change in physical appearance (e.g., color change from white/off-white to yellow/brown). | Oxidation/Photodegradation: Aromatic compounds can form colored byproducts upon oxidation or exposure to UV light. | Action: 1. This is a strong visual indicator of significant degradation. The material should be considered suspect. 2. Confirm with analytical techniques (HPLC, NMR). 3. Immediately transfer any remaining stock to light-protected containers (amber vials) under an inert atmosphere. |
| Poor solubility compared to previous batches. | Formation of Insoluble Impurities: Degradation products may have different solubility profiles. | Action: 1. Attempt to dissolve a small sample and observe for insoluble particulates. 2. Analyze both the soluble and insoluble fractions if possible to identify the impurity. 3. Review storage conditions for exposure to incompatible materials or contaminants. |
Key Degradation Pathways and Prevention
Understanding the potential chemical transformations is key to preventing them. The structure of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid suggests three primary vulnerabilities during storage.
Caption: Key degradation pathways and their corresponding preventative measures.
Protocols for Storage and Quality Control
Recommended Long-Term Storage Protocol (Solid)
This protocol is designed to maximize the shelf-life of the solid compound.
-
Preparation of Aliquots:
-
Upon receiving the compound, work in a low-humidity environment (e.g., a glove box or under a nitrogen stream).
-
Divide the bulk container into smaller, single-use aliquots in pre-weighed amber glass vials. This minimizes the exposure of the entire stock to atmospheric conditions during each use.
-
-
Inert Gas Purging:
-
Before sealing, gently flush the headspace of each vial with a stream of dry argon or nitrogen for 10-15 seconds. This displaces oxygen and moisture.
-
-
Sealing:
-
Immediately cap the vials tightly. For optimal protection, use caps with PTFE-lined septa. Wrap the cap-vial interface with Parafilm® as an extra barrier against moisture and air ingress.
-
-
Labeling:
-
Storage:
Protocol for Purity Verification by HPLC-UV
This method can be used to assess the purity of the compound and detect the presence of degradation products.
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., Acetonitrile or Methanol).
-
Create a working solution by diluting the stock solution to approximately 50 µg/mL with the mobile phase.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Compare the purity result against the Certificate of Analysis (CoA) and previous measurements. The appearance of new peaks or a significant decrease (>2%) in the main peak area suggests degradation.
-
Summary of Storage Recommendations
The following table summarizes the critical parameters for ensuring the stability of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid.
| Parameter | Optimal Condition | Rationale & Scientific Justification |
| Temperature | -20°C (Long-term) 2-8°C (Short-term) | Low temperatures significantly reduce the rate of all chemical reactions, including oxidation and thermal decarboxylation, by lowering the kinetic energy of the molecules.[12] |
| Atmosphere | Inert (Argon or Nitrogen) | Displaces atmospheric oxygen, which is a key reactant in oxidative degradation pathways. |
| Light | Protected from Light (Amber Vials) | Aromatic rings can absorb UV-visible light, leading to photochemical reactions and degradation. Amber glass blocks these wavelengths.[6][9] |
| Humidity | Dry / Anhydrous | Prevents absorption of water, which can lead to inaccurate weighing and potentially facilitate hydrolytic side reactions.[5][13] |
| Container | Tightly-Sealed Amber Glass Vials | Glass is chemically inert to most organic compounds. The amber color provides light protection, and a tight seal prevents exposure to air and moisture.[5][14] |
| Handling | Aliquot into single-use quantities | Minimizes repeated exposure of the bulk material to ambient conditions, reducing the cumulative risk of degradation from temperature cycling, light, and atmospheric exposure. |
References
-
Cole-Parmer. Material Safety Data Sheet: (S)-N-FMOC-3-Amino-3-Phenylpropanoic Acid. Available from: [Link]
-
Autech Industry Co.,Limited. Exploring 3-(3-(Trifluoromethyl)phenyl)propanoic Acid: Properties and Applications. Available from: [Link]
-
Wikipedia. Phenylpropanoic acid. Available from: [Link]
-
Lab Manager. Chemical Storage Safety: 8 Fundamental Principles for Laboratories. Available from: [Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]
-
National Center for Biotechnology Information. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available from: [Link]
-
Czech Journal of Food Sciences. Formation of carboxylic acids during degradation of monosaccharides. Available from: [Link]
-
ACS Publications. Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons. Environmental Science & Technology. Available from: [Link]
-
Save My Exams. Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Available from: [Link]
-
International Council for Harmonisation. ICH Q1 guideline on stability testing of drug substances and drug products. Available from: [Link]
-
Labcompare. Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. Available from: [Link]
-
National Institutes of Health. Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites. Available from: [Link]
-
International Union of Pure and Applied Chemistry. Periodic Table of Elements. Available from: [Link]
-
PubMed Central. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Available from: [Link]
-
Chemguide. Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Available from: [Link]
-
ResearchGate. (PDF) Formation of Carboxylic Acids during Degradation of Monosaccharides. Available from: [Link]
-
International Council for Harmonisation. STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Available from: [Link]
-
ResearchGate. (PDF) Photochemical Degradation of Polycyclic Aromatic Hydrocarbons in Oil Films. Available from: [Link]
-
MDPI. Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. Available from: [Link]
-
ResearchGate. Analytical methodologies for discovering and profiling degradation-related impurities | Request PDF. Available from: [Link]
-
University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. Available from: [Link]
-
Wikipedia. Trifluoromethylation. Available from: [Link]
-
ACS Publications. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry. Available from: [Link]
-
Chemistry LibreTexts. Reactions of Acyl Chlorides with Water. Available from: [Link]
-
Master Organic Chemistry. Decarboxylation. Available from: [Link]
-
YouTube. Acyl chlorides | Hydrolysis and distinguishing tests | A Level H2 Chem. Available from: [Link]
-
Moravek. A Brief Overview of Modern Chemical Storage Practices. Available from: [Link]
-
Wikipedia. Decarboxylation. Available from: [Link]
-
ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
-
eLife. Degradome analysis to identify direct protein substrates of small-molecule degraders. Available from: [Link]
-
ACS Publications. Mechanisms of the Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons. Environmental Science & Technology. Available from: [Link]
-
Doc Brown's Chemistry. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis. Available from: [Link]
-
European Medicines Agency. Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Available from: [Link]
-
Royal Society of Chemistry. Photochemistry of aromatic compounds. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of trifluoromethyl arenes. Available from: [Link]
-
Chemistry LibreTexts. 18.7: Reduction of Carboxylic Acids and Their Derivatives. Available from: [Link]
-
Frontiers. Author guidelines. Available from: [Link]
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Troubleshooting peak tailing in HPLC of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid
Topic: Peak Tailing in the Analysis of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid
Welcome to our dedicated support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide provides in-depth troubleshooting assistance for peak tailing, a common issue encountered when analyzing acidic compounds such as 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting protocols designed for researchers, scientists, and drug development professionals to help you achieve optimal peak symmetry and reliable results in your chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for my analysis?
A1: Peak tailing is a chromatographic phenomenon where the peak is asymmetrical, with a drawn-out or sloping tail on the right side. In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape. Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1.2 often indicates a problem, though up to 1.5 may be acceptable for some assays.[1][2]
This distortion is problematic because it can:
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Compromise Quantitation: Asymmetrical peaks are difficult for integration algorithms to process accurately, leading to errors in calculating the concentration of your analyte.[2]
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Reduce Resolution: The tail of a peak can merge with an adjacent peak, making it difficult to resolve and quantify two closely eluting compounds.[2][3]
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Indicate System Issues: Tailing can be a symptom of underlying problems with the column, mobile phase, or the HPLC system itself, affecting method robustness and reproducibility.[4]
Q2: I'm seeing significant tailing with 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid. What is the most likely chemical cause?
A2: For an acidic analyte like 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid, the primary chemical cause of peak tailing is almost always secondary interactions between the analyte and the stationary phase.[1][3][5]
Here's the mechanism:
-
Analyte Ionization: Your analyte has a carboxylic acid group (-COOH). Depending on the mobile phase pH, this group can lose a proton to become a negatively charged carboxylate ion (-COO⁻).
-
Stationary Phase Active Sites: Standard silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface that were not fully covered during the manufacturing process (end-capping).[6][7] These silanol groups are themselves acidic and can become deprotonated (Si-O⁻) at a mobile phase pH above approximately 3-4.[2][8][9]
-
Unwanted Interactions: The negatively charged analyte can engage in ionic interactions with these active silanol sites. This interaction provides a second retention mechanism in addition to the primary hydrophobic interaction, causing some analyte molecules to be retained longer than others, resulting in a tailing peak.[1][2][7]
-
Extra-Column Volume: This refers to all the volume in the flow path outside of the column itself (e.g., injector, tubing, detector cell). [2]Long or wide-diameter tubing between the column and detector can cause the separated peak to broaden and tail before it's detected. [3][6][8] * Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and keep the length as short as possible. [8]Ensure all fittings are properly made to avoid dead volumes. [9]* Sample Overload: Injecting too high a concentration of your analyte can saturate the stationary phase, leading to poor peak shape. [3][6]This typically results in a "shark-fin" or right-triangle shape, a specific type of tailing. [10] * Solution: Perform a loading study. Dilute your sample by a factor of 5 and 10 and inject it again. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than your mobile phase, it can cause peak distortion. [3][9] * Solution: The best practice is to dissolve your sample in the initial mobile phase whenever possible. [6]If you must use a different solvent for solubility reasons, use the smallest possible injection volume.
Q6: Could an interfering compound be causing the appearance of a tailing peak?
A6: Yes, this is an important possibility to consider. What appears to be a tailing peak could actually be your main analyte peak co-eluting with a small, closely related impurity. [1]
-
How to Check:
-
Change Detection Wavelength: If the impurity has a different UV spectrum from your main compound, changing the detector wavelength may alter the shape of the "tail," confirming it's a separate species. [1] 2. Use a Higher Efficiency Column: Switching to a column that is longer or packed with smaller particles may provide the necessary resolution to separate the impurity from the main analyte peak. [1] 3. Use Mass Spectrometry (LC-MS): If available, an MS detector can analyze the ions across the entire peak. If the mass spectrum changes from the front of the peak to the tail, it is a definitive sign of a co-eluting compound.
-
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Chrom Tech, Inc. (2024). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Phenomenex. (2024). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base. Retrieved from [Link]
-
Alwsci. (2024). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Hawach. (2024). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]
-
Restek. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]
-
LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
-
LCGC International. (2021). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]
-
Agilent. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]
-
Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]
-
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]
-
Axcend. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
ResearchGate. (2013). How can I prevent peak tailing in HPLC? Retrieved from [Link]
-
LCGC. (2021). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. Retrieved from [Link]
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Minimizing byproduct formation with 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid
Technical Support Center: 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid
Welcome to the technical support resource for 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid (CAS 916420-78-5). This guide is designed for researchers, chemists, and process development scientists to proactively address and troubleshoot common challenges related to byproduct formation in reactions involving this versatile intermediate. Our focus is on providing in-depth, mechanistically-grounded solutions to ensure the highest purity and yield in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid is showing a significant, difficult-to-remove byproduct. What is the likely culprit and how can I prevent it?
A1: The most probable byproduct in carbodiimide-mediated amide couplings is an N-acylurea. This arises from the rearrangement of the highly reactive O-acylisourea intermediate, which is formed by the reaction of the carboxylic acid with a carbodiimide like EDC or DCC.[1][2] The electron-withdrawing nature of the chloro and trifluoromethyl groups on the phenyl ring can increase the electrophilicity of the carbonyl carbon, potentially influencing the rates of both the desired reaction and this side reaction.
Root Cause Analysis:
The formation of N-acylurea is favored when the nucleophilic attack by the amine on the O-acylisourea intermediate is slow. This can be due to:
-
Steric Hindrance: Either the amine or the carboxylic acid coupling partner is sterically bulky.
-
Suboptimal Reaction Conditions: High temperatures or prolonged reaction times can promote the rearrangement.
Mitigation Strategies:
-
Use of Additives: The inclusion of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is highly recommended.[5] These additives rapidly convert the O-acylisourea to a more stable active ester, which is less prone to rearrangement but still reactive towards the amine.
-
Order of Addition: A pre-activation step is often beneficial. Stir the carboxylic acid, coupling agent (e.g., EDC), and additive (e.g., HOBt) in an anhydrous aprotic solvent (like DCM or DMF) for 15-30 minutes at 0 °C before adding the amine. This allows for the formation of the active ester in a controlled manner.
-
Temperature Control: Perform the coupling at reduced temperatures (0 °C to room temperature). Elevated temperatures can accelerate the formation of the N-acylurea byproduct.[5]
-
Solvent Choice: Use anhydrous aprotic solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF). The presence of water can hydrolyze the carbodiimide and the active intermediates.[6]
Troubleshooting Workflow for Amide Coupling
Caption: Troubleshooting workflow for N-acylurea byproduct formation.
Q2: I am observing gas evolution and the formation of a non-acidic impurity during my reaction, especially at elevated temperatures. What is happening?
A2: This is a classic sign of thermal decarboxylation. Carboxylic acids, particularly those with activating groups on an aromatic ring, can lose carbon dioxide upon heating to form a new C-H bond.[7][8] The product of this side reaction would be 1-chloro-3-ethyl-5-(trifluoromethyl)benzene.
Mechanistic Insight:
While simple aliphatic carboxylic acids are generally stable to heat, the presence of electron-withdrawing groups on the phenyl ring can stabilize the transition state of decarboxylation. The reaction is often facilitated by the presence of trace amounts of water or acid/base catalysts.[9]
Recommended Preventative Measures:
-
Strict Temperature Control: Avoid exposing the carboxylic acid to temperatures above 80-100 °C for extended periods, especially in solution. If a reaction requires high temperatures, consider alternative synthetic routes where the carboxylic acid functionality is introduced at a later stage.
-
Use of Anhydrous Conditions: Ensure all solvents and reagents are dry, as water can facilitate proton transfer steps that may lower the activation energy for decarboxylation.[9]
-
pH Control: Avoid strongly acidic or basic conditions at high temperatures, as these can catalyze the decarboxylation process.
Table 1: Key Byproducts and Prevention Strategies
| Byproduct Name | Common Cause | Recommended Prevention | Analytical Detection |
| N-acylurea | Rearrangement of O-acylisourea intermediate in carbodiimide coupling.[1][2] | Use of HOBt/Oxyma, pre-activation, low temperature.[5] | LC-MS, HPLC |
| Decarboxylation Product | High temperature, presence of water or catalysts.[8][9] | Strict temperature control (< 80 °C), anhydrous conditions. | GC-MS, ¹H NMR |
| Defluorinated Impurities | Harsh reductive conditions (e.g., certain types of catalytic hydrogenation).[10] | Use milder reducing agents, optimize catalyst and conditions. | LC-MS, ¹⁹F NMR |
Q3: I am planning a reaction that involves a reduction step. Is the trifluoromethyl (CF₃) group stable?
A3: The trifluoromethyl group is generally robust, but its stability is not absolute and depends on the specific reaction conditions. While it is stable to many common reagents used in peptide coupling and other transformations,[11][12][13][14] it can be susceptible to degradation under certain harsh reductive conditions.
Potential Issues and Solutions:
-
Catalytic Hydrogenation: Aggressive hydrogenation conditions (e.g., high pressure, high temperature, or potent catalysts like Raney Nickel) can sometimes lead to partial or complete reduction of the CF₃ group, a process known as hydrodefluorination.[10] In the synthesis of the related compound Cinacalcet, a desfluoro impurity has been observed during hydrogenation steps.[10]
-
Solution: When performing a hydrogenation (for example, to reduce a nitro group elsewhere in the molecule), screen catalysts and conditions carefully. Palladium on carbon (Pd/C) under milder conditions (e.g., lower H₂ pressure, room temperature) is often a safer choice.[10] Careful monitoring by LC-MS or ¹⁹F NMR is crucial.
-
-
Single-Electron Transfer (SET) Reductants: Reagents that operate via single-electron transfer mechanisms, such as dissolving metal reductions (e.g., Na/NH₃), can also degrade the CF₃ group.
-
Solution: Avoid these types of reductants if possible. If a reduction is necessary, favor hydride-based reagents (e.g., NaBH₄, LiAlH₄) which are typically compatible with aryl-CF₃ moieties, provided the reaction temperature is controlled.
-
Experimental Protocols
Protocol 1: Optimized Amide Coupling to Minimize N-acylurea Formation
This protocol utilizes EDC/HOBt with a pre-activation step.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid (1.0 equiv).
-
Dissolution: Dissolve the acid in anhydrous DCM (to a concentration of approx. 0.1 M).
-
Activation: Cool the solution to 0 °C using an ice bath. Add HOBt (1.2 equiv) followed by EDC·HCl (1.2 equiv).
-
Pre-activation Stirring: Stir the mixture at 0 °C for 20 minutes. A slight cloudiness may appear as the active ester forms.
-
Amine Addition: Add the desired amine (1.1 equiv) to the reaction mixture, either neat if it is a liquid or as a solution in anhydrous DCM.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting acid.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with 1 M HCl (to remove unreacted amine and EDC), saturated NaHCO₃ solution (to remove HOBt and unreacted carboxylic acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualization of Key Mechanisms
Mechanism of N-acylurea Formation
The following diagram illustrates the competing pathways of the desired amide formation versus the undesired N-acylurea byproduct.
Caption: Competing reaction pathways in EDC coupling.
References
-
Reddit. (2024). EDC-HOBt Amide coupling workup help. r/Chempros. [Link]
- Google Patents. (n.d.).
-
Brown, B. R. (1951). The mechanism of thermal decarboxylation. Quarterly Reviews, Chemical Society, 5, 131. [Link]
- Polshettiwar, V., & Varma, R. S. (2008). Greener and sustainable approaches to the synthesis of pharmaceutically active compounds. Current Opinion in Drug Discovery & Development, 11(6), 779-791.
-
Reddy, A. V. B., et al. (2012). A novel asymmetric synthesis of cinacalcet hydrochloride. Beilstein Journal of Organic Chemistry, 8, 1351-1356. [Link]
-
Jäger, C., et al. (2025). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate. [Link]
- Albericio, F., & Carpino, L. A. (1997). Developments in peptide and amide synthesis. Luxembourg Bio Technologies.
-
Lund, G., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11483-11489. [Link]
-
Ichiishi, N., et al. (2018). Protecting group free radical C–H trifluoromethylation of peptides. Chemical Science, 9(17), 4168-4175. [Link]
-
Lund, G., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11483-11489. [Link]
- Google Patents. (n.d.). Preparation method of cinacalcet impurity. (CN111153832A).
-
Berrocal, J. A., et al. (2023). Dissipative Systems Driven by the Decarboxylation of Activated Carboxylic Acids. Accounts of Chemical Research, 56(7), 749-762. [Link]
-
Chemistry LibreTexts. (2021). 18.5: Decarboxylation of Carboxylic Acids. [Link]
-
Chemistry Stack Exchange. (2017). What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)?. [Link]
- Chaudhari, Y., et al. (2021). Stability Indicative Assay Development and Validation of Cinacalcet HCl. SAMRIDDHI : A Journal of Physical Sciences, Engineering and Technology, 13(1), 1-3.
-
Aapptec Peptides. (2021). Carbodiimides and Additives. [Link]
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UNL Digital Commons. (n.d.). Decarboxylative Elimination for the Synthesis of Olefins via Photoredox/Cobalt Dual Catalysis. [Link]
-
Schumacher, P. L., et al. (2016). Sequential hydrozirconation/Pd-catalyzed cross coupling of acyl chlorides towards conjugated (2E,4E)-dienones. Beilstein Journal of Organic Chemistry, 12, 1263-1270. [Link]
- Google Patents. (n.d.).
-
Park, K. D., et al. (2001). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Journal of Biomaterials Science, Polymer Edition, 12(6), 629-641. [Link]
-
ResearchGate. (n.d.). Formation of an N-acylurea from the O-acylisourea formed upon reaction.... [Link]
-
ResearchGate. (2018). Protecting Group Free Radical C-H Trifluoromethylation of Peptides. [Link]
-
PubMed. (2018). Protecting Group Free Radical C-H Trifluoromethylation of Peptides. [Link]
-
Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
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Validation & Comparative
A Comparative Guide to the Purity Confirmation of Synthesized 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid
In the landscape of pharmaceutical and agrochemical development, the absolute purity of synthetic intermediates is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. The compound 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid serves as a critical building block in the synthesis of various active molecules.[1] Its molecular structure, featuring a halogen, a trifluoromethyl group, and a carboxylic acid moiety, presents a unique analytical challenge. Ensuring its purity requires a multi-faceted, orthogonal approach, where the weaknesses of one method are covered by the strengths of another. This guide provides an in-depth comparison of essential analytical techniques, grounded in experimental evidence, to construct a robust and reliable purity profile for this vital chemical entity.
The Imperative of Orthogonal Purity Analysis
Relying on a single analytical technique for purity determination is a scientifically precarious practice. Each method interrogates a different physicochemical property of the molecule. For instance, High-Performance Liquid Chromatography (HPLC) separates compounds based on their polarity and interaction with a stationary phase, while Gas Chromatography (GC) separates them based on volatility and boiling point. Nuclear Magnetic Resonance (NMR) provides structural confirmation and can quantify components based on the magnetic properties of their nuclei. By combining these disparate—or orthogonal—approaches, we create a self-validating system that minimizes the risk of undetected impurities, such as regioisomers or structurally similar byproducts, which might co-elute in a single chromatographic system.[2]
Comparative Analysis of Core Analytical Techniques
A comprehensive purity assessment of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid should integrate data from chromatography, spectroscopy, and elemental composition analysis. The selection of methods should be driven by the anticipated impurities, which often include unreacted starting materials, regioisomers, and byproducts from side reactions.
| Technique | Principle of Detection | Primary Application for this Analyte | Strengths | Limitations |
| HPLC-UV | Differential partitioning between mobile and stationary phases; UV absorbance. | Quantitation of the main component and non-volatile organic impurities. | Excellent for thermally labile or non-volatile compounds; robust and precise quantification.[3] | May not separate all structurally similar impurities (e.g., regioisomers) on a standard column; requires reference standards for impurity identification. |
| GC-MS | Separation based on volatility; mass-to-charge ratio of ionized fragments. | Detection of volatile impurities, residual solvents, and halogenated byproducts. | High sensitivity and specificity for volatile halogenated compounds; provides structural information for impurity identification.[4][5] | Requires derivatization for non-volatile carboxylic acids; thermal degradation of the analyte is possible. |
| NMR (¹H, ¹³C, ¹⁹F) | Nuclear spin transitions in a magnetic field. | Absolute structural confirmation and quantification (qNMR); detection of impurities without specific reference standards. | Provides unambiguous structural information; ¹⁹F NMR is highly specific for the trifluoromethyl group; quantitative NMR (qNMR) can determine purity without a standard of the analyte itself. | Lower sensitivity compared to chromatographic methods; complex spectra can be challenging to interpret if multiple impurities are present. |
| Elemental Analysis (EA) | Combustion of the sample and measurement of resulting elemental gases (C, H, N, S). | Confirmation of empirical formula and detection of inorganic impurities. | Provides fundamental confirmation of the elemental composition, ensuring the correct molecular formula.[6] | Does not distinguish between isomers; insensitive to organic impurities with the same elemental composition.[7] |
Workflow for Comprehensive Purity Verification
The following workflow illustrates a logical sequence for the purity analysis of a newly synthesized batch of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid.
Sources
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- 7. smithers.com [smithers.com]
A Comparative Guide to the Validation of Analytical Methods for 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid, a critical intermediate in pharmaceutical synthesis. We will delve into the validation of two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of performance and supporting experimental data to guide method selection and implementation.
The validation parameters discussed herein are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a foundation in globally recognized standards.[1][2][3][4][5][6]
The Critical Role of Method Validation
Analytical method validation is the cornerstone of quality assurance in the pharmaceutical industry. It provides documented evidence that an analytical procedure is suitable for its intended purpose.[7][8] For a compound like 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid, robust and reliable analytical methods are paramount for ensuring the quality, consistency, and safety of the final drug product.
Choosing the Right Analytical Tool: HPLC vs. GC
The selection of an appropriate analytical technique is the first crucial step. Both HPLC and GC are powerful separation techniques, but their applicability depends on the physicochemical properties of the analyte.[9][10][11][12][13]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique well-suited for non-volatile and thermally labile compounds, which is often the case for pharmaceutical intermediates like our target molecule.[10][12] It separates components in a liquid sample by passing them through a column packed with a solid stationary phase.[10]
-
Gas Chromatography (GC): GC is ideal for volatile and thermally stable compounds.[9][10][11] For non-volatile compounds like carboxylic acids, derivatization is often required to increase their volatility and thermal stability, adding a step to the sample preparation process.[14][15]
For 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid, HPLC is generally the more direct and preferred method. However, GC can be a viable alternative, especially for impurity profiling of volatile related substances.
A Head-to-Head Comparison of Validated Methods
The following sections present a comparative overview of hypothetical, yet representative, validation data for HPLC and GC methods for the analysis of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
Principle: The analyte is separated on a non-polar stationary phase with a polar mobile phase. Detection is achieved by measuring the absorbance of UV light by the analyte.
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID) following Derivatization
Principle: The carboxylic acid is first converted to a more volatile ester derivative. This derivative is then separated in a gaseous mobile phase and detected by a flame ionization detector.
Comparative Validation Data
The following tables summarize the key validation parameters for the two methods.
Table 1: Linearity
Linearity demonstrates the proportional relationship between the analyte concentration and the instrument response.[16][17][18]
| Parameter | HPLC-UV | GC-FID (as methyl ester) | Acceptance Criteria |
| Range | 10 - 150 µg/mL | 10 - 150 µg/mL | Appropriate for intended use |
| Correlation Coefficient (r²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Y-intercept | Minimal | Minimal | Should not be significantly different from zero |
Table 2: Accuracy (Recovery)
Accuracy is the closeness of the test results to the true value. It is often determined through recovery studies.[19][20]
| Spiked Concentration | HPLC-UV (% Recovery) | GC-FID (% Recovery) | Acceptance Criteria |
| 50 µg/mL | 99.8% | 99.5% | 98.0% - 102.0% |
| 100 µg/mL | 100.5% | 100.2% | 98.0% - 102.0% |
| 150 µg/mL | 101.2% | 100.8% | 98.0% - 102.0% |
Table 3: Precision (Repeatability and Intermediate Precision)
Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[20][21][22]
| Parameter | HPLC-UV (%RSD) | GC-FID (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.8% | 1.1% | ≤ 2.0% |
| Intermediate Precision (n=6, different day, different analyst) | 1.2% | 1.5% | ≤ 2.0% |
Table 4: Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[7][23][24][25][26]
| Parameter Varied | HPLC-UV (Effect on Results) | GC-FID (Effect on Results) |
| Flow Rate (±10%) | No significant change | No significant change |
| Column Temperature (±5°C) | Minor shift in retention time, results within acceptance criteria | Minor shift in retention time, results within acceptance criteria |
| Mobile Phase Composition (±2%) | Minor shift in retention time, results within acceptance criteria | N/A |
| Injector Temperature (±10°C) | N/A | No significant change |
Experimental Protocols
Workflow for Analytical Method Validation
Caption: A typical workflow for the validation of an analytical method.
Detailed Protocol: RP-HPLC-UV Method
-
Instrumentation and Materials:
-
HPLC system with a UV detector, pump, autosampler, and column oven.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (with 0.1% phosphoric acid) in a 60:40 v/v ratio.
-
Reference standard of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of the reference standard in the mobile phase (1 mg/mL).
-
Prepare a series of working standards by diluting the stock solution to concentrations ranging from 10 to 150 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration within the linear range.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 230 nm
-
-
Validation Experiments:
-
Linearity: Inject the series of working standards and construct a calibration curve by plotting peak area against concentration.
-
Accuracy: Spike a placebo with known amounts of the reference standard at three different concentration levels and calculate the percent recovery.
-
Precision:
-
Repeatability: Inject six replicate preparations of a standard solution at 100% of the target concentration.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.
-
-
Robustness: Intentionally vary parameters such as flow rate, column temperature, and mobile phase composition and assess the impact on the results.
-
Detailed Protocol: GC-FID Method with Derivatization
-
Instrumentation and Materials:
-
Gas chromatograph with a flame ionization detector, split/splitless injector, and an appropriate capillary column (e.g., DB-5).
-
Derivatizing agent: BF₃-Methanol or diazomethane (with appropriate safety precautions).
-
Reference standard of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid.
-
-
Derivatization and Standard Preparation:
-
To a known amount of the reference standard, add the derivatizing agent and heat as required to form the methyl ester.
-
Prepare a series of working standards by diluting the derivatized stock solution to concentrations ranging from 10 to 150 µg/mL in a suitable solvent (e.g., hexane).
-
-
Sample Preparation:
-
Accurately weigh the sample and perform the same derivatization procedure. Dilute to a final concentration within the linear range.
-
-
Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program: Start at 100°C, ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium
-
-
Validation Experiments:
-
Follow a similar procedure as outlined for the HPLC method, performing linearity, accuracy, precision, and robustness studies on the derivatized analyte.
-
The Interrelationship of Validation Parameters
The various validation parameters are not independent but rather interconnected, collectively ensuring the reliability of the analytical method.
Caption: The interconnected nature of key analytical method validation parameters.
Conclusion and Recommendations
Both HPLC and GC can be validated to provide accurate and reliable data for the analysis of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid.
-
HPLC is the recommended primary method due to its direct applicability without the need for derivatization, simplifying the workflow and reducing potential sources of error. It demonstrates excellent linearity, accuracy, and precision for this type of compound.
-
GC is a suitable alternative , particularly for the analysis of volatile impurities. However, the additional derivatization step adds complexity and time to the analysis.
The choice of method should ultimately be guided by the specific requirements of the analysis, including the sample matrix, the expected concentration of the analyte, and the available instrumentation. Regardless of the method chosen, a thorough validation according to ICH guidelines is essential to ensure the generation of high-quality, reliable, and defensible analytical data.[1][27][28]
References
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
- Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell.
- Q2(R2) Validation of Analytical Procedures March 2024. (2024, March 6). FDA.
- Robustness and Ruggedness Testing in Analytical Chemistry. (2025, October 22). Lab Manager.
- HPLC vs GC: Choosing the Right Chromatography Technique. (2025, November 27). Lab Manager.
- GC vs. HPLC in Pharmaceutical and Medical Device Testing. (2026, January 8). AELAB.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube.
- Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
- HPLC vs. GC Columns: Key Differences Explained. (2025, January 8).
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
- The 6 Key Aspects of Analytical Method Valid
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Robustness Tests.
- ICH and FDA Guidelines for Analytical Method Validation. (2025, September 22). Lab Manager.
- EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024, February 7).
- How To Perform Robustness In Analytical Method Valid
- Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. (2020, April 21). FDA.
- Difference between HPLC and GC Technique. (2020, October 22). Veeprho.
- Robustness in Analytical Methods Outlined. Pharmaceutical Technology.
- Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
- Linearity and Range in Analytical Method Valid
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20).
- Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethyl
- What Is Linearity in HPLC Analysis and Its Importance? (2025, September 17). Altabrisa Group.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
- Spectroscopic Fingerprints of Trifluoromethylated Molecules: A Compar
- Quality: specifications, analytical procedures and analytical validation. (2023, December 15). European Medicines Agency (EMA).
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A Comparative Guide to the Synthesis of Cinacalcet: An In-Depth Analysis of Key Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinacalcet, a calcimimetic agent, is a cornerstone in the management of hyperparathyroidism. Its synthesis has been a subject of extensive research, leading to the development of multiple synthetic pathways, each with distinct advantages and challenges. This guide provides a comprehensive comparison of the three primary industrial routes to Cinacalcet, focusing on their core intermediates: 3-(3-(trifluoromethyl)phenyl)propanoic acid , 3-(3-(trifluoromethyl)phenyl)propanal , and 3-(3-(trifluoromethyl)phenyl)propyl halides . We will delve into the mechanistic underpinnings, process efficiencies, and impurity profiles associated with each route, supported by experimental data and protocols to offer a complete technical perspective for researchers and drug development professionals.
A note on the titular compound, 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid: Initial searches for the involvement of this specific chlorinated analogue in the synthesis of Cinacalcet have not yielded direct evidence in publicly available literature. While this molecule is structurally similar, the established and widely documented synthetic routes for Cinacalcet utilize the non-chlorinated phenylpropanoic acid derivative. Therefore, this guide will focus on the comparative analysis of the established and industrially relevant intermediates.
Introduction to Cinacalcet and the Significance of Its Intermediates
Cinacalcet hydrochloride is an allosteric modulator of the calcium-sensing receptor (CaSR), used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma. The molecule's structure, (R)-N-(1-(1-naphthyl)ethyl)-3-[3-(trifluoromethyl)phenyl]propan-1-amine, presents several synthetic challenges, primarily the introduction of the chiral amine and the connection of the two aromatic moieties via a propyl linker.
The choice of the key intermediate for the construction of the 3-(3-(trifluoromethyl)phenyl)propyl fragment dictates the overall synthetic strategy. The efficiency, cost-effectiveness, and impurity profile of the final Active Pharmaceutical Ingredient (API) are intrinsically linked to the chosen intermediate and the subsequent reaction pathway. This guide will compare the three predominant synthetic strategies, each named for its key coupling reaction:
-
The Amide Formation and Reduction Route , centered around 3-(3-(trifluoromethyl)phenyl)propanoic acid .
-
The Reductive Amination Route , which hinges on 3-(3-(trifluoromethyl)phenyl)propanal .
-
The Nucleophilic Substitution Route , utilizing a 3-(3-(trifluoromethyl)phenyl)propyl derivative with a suitable leaving group (e.g., halide or sulfonate).
The Amide Formation and Reduction Route: A Robust and Controlled Pathway
This classical approach involves the formation of an amide bond between 3-(3-(trifluoromethyl)phenyl)propanoic acid and the chiral amine, (R)-1-(1-naphthyl)ethylamine, followed by the reduction of the amide to the corresponding secondary amine, Cinacalcet.
Synthesis of the Key Intermediate: 3-(3-(trifluoromethyl)phenyl)propanoic acid
The synthesis of this carboxylic acid intermediate is typically achieved through a two-step process starting from 3-(trifluoromethyl)benzaldehyde.
Caption: Synthesis of 3-(3-(trifluoromethyl)phenyl)propanoic acid.
A common method involves the Knoevenagel condensation of 3-(trifluoromethyl)benzaldehyde with malonic acid to yield 3-(3-(trifluoromethyl)phenyl)acrylic acid, which is then subjected to catalytic hydrogenation to furnish the desired propanoic acid.[][2]
Coupling and Reduction
The carboxylic acid is activated, often by conversion to an acid chloride or through the use of coupling agents, and then reacted with (R)-1-(1-naphthyl)ethylamine to form the corresponding amide. The subsequent reduction of the amide is a critical step, often employing powerful reducing agents like borane complexes (e.g., BH3·THF or NaBH4/BF3·OEt2).[3]
Caption: Amide formation and reduction route to Cinacalcet.
Performance and Considerations
| Parameter | Performance | Rationale & Supporting Data |
| Yield | Moderate to Good | The overall yield is generally respectable, though the amide reduction step can be challenging and may require optimization to maximize conversion and minimize side products. A patent describes a process with good yields for the individual steps.[3] |
| Purity & Impurity Profile | High | This route often leads to a cleaner product. The amide intermediate is a stable, crystalline solid that can be easily purified by recrystallization, which helps to control the impurity profile of the final API. Key impurities can arise from over-reduction or incomplete reaction. |
| Scalability & Safety | Moderate | The use of highly reactive and potentially hazardous reagents for both amide activation (e.g., thionyl chloride) and reduction (e.g., borane complexes) requires stringent control measures, particularly on an industrial scale. The handling of these reagents can be a significant operational challenge. |
| Cost | Moderate | The cost of the reducing agents and the necessary safety infrastructure can contribute significantly to the overall process cost. However, the starting materials are relatively accessible. |
The Reductive Amination Route: A More Convergent Approach
This is one of the most common and efficient methods for Cinacalcet synthesis. It involves the direct reaction of 3-(3-(trifluoromethyl)phenyl)propanal with (R)-1-(1-naphthyl)ethylamine to form an imine intermediate, which is then reduced in situ to Cinacalcet.
Synthesis of the Key Intermediate: 3-(3-(trifluoromethyl)phenyl)propanal
The aldehyde intermediate can be prepared via several methods, including the oxidation of the corresponding alcohol, 3-(3-(trifluoromethyl)phenyl)propan-1-ol. More advanced and sustainable methods, such as a Mizoroki-Heck cross-coupling followed by hydrogenation and hydrolysis, have also been developed to improve yield and purity.[4][5]
Caption: Sustainable synthesis of 3-(3-(trifluoromethyl)phenyl)propanal.[4]
One-Pot Reductive Amination
The aldehyde and chiral amine are condensed to form an imine, which is typically not isolated but reduced directly. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride being common choices. Catalytic hydrogenation is also a viable and greener alternative.
Caption: Reductive amination route to Cinacalcet.
Performance and Considerations
| Parameter | Performance | Rationale & Supporting Data |
| Yield | High | This route is often favored for its high efficiency and convergence. One-pot procedures can achieve excellent yields, with some reported processes reaching up to 94% for the reductive amination step.[4] |
| Purity & Impurity Profile | Good to High | The purity of the final product is highly dependent on the purity of the starting aldehyde. Impurities in the aldehyde can lead to the formation of related substances that may be difficult to remove. A key potential impurity is the alcohol formed from the reduction of the starting aldehyde. |
| Scalability & Safety | Good | The process is generally more amenable to large-scale production than the amide reduction route. While some reducing agents require careful handling, the overall process can be designed to be safer. The use of catalytic hydrogenation further enhances the safety and environmental profile. |
| Cost | Lower | The convergent nature of this route (fewer steps) and the potential for one-pot reactions can lead to significant cost savings in terms of materials, energy, and labor. |
The Nucleophilic Substitution Route: A Direct Alkylation Approach
This pathway involves the direct alkylation of (R)-1-(1-naphthyl)ethylamine with a 3-(3-(trifluoromethyl)phenyl)propyl derivative containing a good leaving group, such as a bromide, iodide, or a sulfonate ester (e.g., mesylate or tosylate).
Synthesis of the Key Intermediate: 3-(3-(trifluoromethyl)phenyl)propyl Halides/Sulfonates
These intermediates are typically prepared from 3-(3-(trifluoromethyl)phenyl)propan-1-ol, which in turn can be synthesized by the reduction of the corresponding propanoic acid or its ester.[2][6] The alcohol is then converted to the desired alkylating agent.
Caption: Synthesis of 3-(3-(trifluoromethyl)phenyl)propyl halides.[6]
N-Alkylation
The reaction is a standard nucleophilic substitution where the nitrogen of the chiral amine attacks the electrophilic carbon of the propyl chain, displacing the leaving group. This is typically carried out in the presence of a base to neutralize the acid formed during the reaction.
Caption: Nucleophilic substitution route to Cinacalcet.
Performance and Considerations
| Parameter | Performance | Rationale & Supporting Data |
| Yield | Moderate | The yield of the N-alkylation step can be variable and is often moderate. A significant challenge is the potential for over-alkylation (formation of a tertiary amine) or elimination reactions, depending on the reaction conditions. |
| Purity & Impurity Profile | Moderate | The primary impurity concern is the potential for dialkylation of the amine. Unreacted starting materials can also be present. Purification of the final product can be more challenging compared to the other routes. |
| Scalability & Safety | Good | The reaction conditions are generally straightforward and scalable. The reagents used are typically less hazardous than those in the amide reduction route. |
| Cost | Moderate to Higher | The multi-step synthesis of the alkylating agent can add to the overall cost. The moderate yields in the final step may also impact the cost-effectiveness. |
Comparative Summary and Conclusion
| Synthetic Route | Key Intermediate | Key Transformation | Typical Yield | Key Advantages | Key Disadvantages |
| Amide Formation & Reduction | 3-(3-(trifluoromethyl)phenyl)propanoic acid | Amide Reduction | Moderate-Good | High purity of intermediates, well-controlled process. | Use of hazardous reagents, potentially lower overall yield. |
| Reductive Amination | 3-(3-(trifluoromethyl)phenyl)propanal | Reductive Amination | High | High yield, convergent, often one-pot, good for large scale. | Purity dependent on starting aldehyde, potential for side reactions. |
| Nucleophilic Substitution | 3-(3-(trifluoromethyl)phenyl)propyl halide | N-Alkylation | Moderate | Direct coupling, simpler reaction conditions. | Potential for over-alkylation, moderate yields. |
-
The Reductive Amination route stands out as a highly efficient and industrially favored method due to its high yields and convergent nature. The development of sustainable methods for the synthesis of the key aldehyde intermediate further enhances its appeal.
-
The Amide Formation and Reduction route offers a robust and well-controlled process that can deliver high-purity API, though it comes with the challenges of handling hazardous reagents.
-
The Nucleophilic Substitution route provides a more direct coupling strategy but may be hampered by moderate yields and potential side reactions.
Ultimately, the optimal synthetic strategy will depend on the specific capabilities and priorities of the manufacturing environment, including scale, cost constraints, and safety infrastructure. Continuous innovation in process chemistry, particularly in developing greener and more efficient methods for synthesizing the key intermediates, will continue to shape the future of Cinacalcet production.
Experimental Protocols
Protocol for Amide Formation and Reduction Route
(Based on the process described in EP1990333A1)[7]
Step 1: Synthesis of N-((R)-1-(1-naphthyl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide
-
Dissolve 20.0 g of 3-(3-trifluoromethyl)cinnamic acid in ethyl acetate.
-
Add 10.2 g of triethylamine and stir for 15 minutes.
-
Prepare a solution of 9.9 g of ethyl chloroformate in ethyl acetate and add it slowly to the reaction mass at 0-5°C.
-
Stir the reaction mass at 0-5°C for 2 hours to form the in situ intermediate.
-
Prepare a solution of 17.2 g of (R)-(+)-1-(1-naphthyl)ethylamine in ethyl acetate and add it to the reaction mass at 0-5°C.
-
Stir at 0-5°C for 1 hour.
-
Work up the reaction to isolate the amide product.
Step 2: Reduction of the Amide to Cinacalcet
-
Take the amide product from the previous step.
-
Cool the reaction mass to 5°C and add 30.0 mL of boron trifluoride-etherate dropwise.
-
Heat the reaction mass to 30°C and stir for 5 hours.
-
Quench the reaction in 10% aqueous hydrochloric acid solution.
-
Reflux for 2 hours and then cool to 30°C.
-
Add ethyl acetate and perform a phase separation.
-
Wash the organic phase with water, 10% sodium bicarbonate solution, and water.
-
Dry the organic phase over sodium sulphate and evaporate the solvent to obtain Cinacalcet free base.
Protocol for Reductive Amination Route
(Based on the process described by Piccolo, O. et al., 2023)[4]
-
In a suitable reactor, dissolve 3-(3-(trifluoromethyl)phenyl)propanal (1.0 eq) and (R)-1-(1-naphthyl)ethylamine (1.05 eq) in toluene.
-
Add a Pd/Al2O3 catalyst.
-
Pressurize the reactor with hydrogen gas.
-
Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by GC or HPLC).
-
Filter the catalyst.
-
Wash the resulting solution with water and brine.
-
Dry the organic layer over sodium sulfate and concentrate under reduced pressure to yield crude Cinacalcet.
-
The crude product can be purified by precipitation or crystallization.
Protocol for Nucleophilic Substitution Route
(Based on the process described in a novel asymmetric synthesis of cinacalcet hydrochloride)[6]
Step 1: Synthesis of 1-(3-bromopropyl)-3-trifluoromethylbenzene
-
Add 3-(3-trifluoromethylphenyl)propan-1-ol (50.0 g) to 48% aqueous HBr solution (400.0 mL) at room temperature.
-
Heat the reaction mixture to 85–90 °C and stir for 15 hours.
-
Cool the mixture to room temperature and add water (250.0 mL).
-
Extract the product with n-hexane (2 x 250.0 mL).
-
Dry the organic layer over anhydrous sodium sulfate and evaporate under vacuum.
-
Purify the crude product by passing it through a silica gel plug in n-hexane.
Step 2: N-Alkylation to form Cinacalcet
-
Dissolve (R)-1-(1-naphthyl)ethylamine in a suitable solvent like DMF.
-
Add a base such as potassium carbonate.
-
Add 1-(3-bromopropyl)-3-trifluoromethylbenzene to the mixture.
-
Heat the reaction mixture and stir until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture and perform an aqueous workup.
-
Extract the product with a suitable organic solvent.
-
Dry and concentrate the organic layer.
-
Purify the crude Cinacalcet by column chromatography or crystallization.
References
-
Piccolo, O., et al. (2023). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. Molecules, 28(16), 6042. [Link]
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PubMed (2023). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. [Link]
-
Beilstein Journal of Organic Chemistry (2012). A novel asymmetric synthesis of cinacalcet hydrochloride. [Link]
-
Exploring 3-(3-(Trifluoromethyl)phenyl)propanoic Acid: Properties and Applications. [Link]
- Google Patents. US20110105799A1 - Process for the synthesis of cinacalcet hydrochloride.
-
NIScPR Online Periodical Repository. Enantioselective synthesis of hyperparathyroidism agent Cinacalcet hydrochloride. [Link]
- Google Patents. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl)
-
Semantic Scholar. Synthesis Process of Cinacalcet Hydrochloride. [Link]
- Google Patents.
-
European Patent Office. EP1915335B1 - PROCESS FOR THE PREPARATION OF CINACALCET BASE. [Link]
-
Quick Company. An Improved Process For The Preparation Of Cinacalcet Hydrochloride. [Link]
-
SynThink. Cinacalcet EP Impurities & USP Related Compounds. [Link]
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Beilstein Journal of Organic Chemistry (2012). A novel asymmetric synthesis of cinacalcet hydrochloride. [Link]
- Google Patents. CN105439818A - Synthesis method of cinacalcet intermediate 3-(3-trifluoromethylphenyl) propanol.
-
Beilstein Journal of Organic Chemistry (2012). A novel asymmetric synthesis of cinacalcet hydrochloride. [Link]
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ResearchGate. Synthesis process of cinacalcet hydrochloride. [Link]
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National Institutes of Health. Selective Iridium-Catalyzed Reductive Amination Inside Living Cells. [Link]
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ResearchGate. Preparation of Cinacalcet by reductive amination of... [Link]
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Veeprho. Cinacalcet Impurities and Related Compound. [Link]
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PubMed. Synthesis and evaluation of [18F]cinacalcet for the imaging of parathyroid hyperplasia. [Link]
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National Institutes of Health. Safety evaluation of cinacalcet: Signal mining and analysis of adverse events based on the FAERS database. [Link]
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Frontiers. Cinacalcet use in secondary hyperparathyroidism: a machine learning-based systematic review. [Link]
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Semantic Scholar. Safety evaluation of cinacalcet: Signal mining and analysis of adverse events based on the FAERS database. [Link]
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National Institutes of Health. Cinacalcet and primary hyperparathyroidism: systematic review and meta regression. [Link]
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Review of cinacalcet hydrochloride in the management of secondary hyperparathyroidism. [Link]
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National Institutes of Health. Cost-effectiveness analysis of cinacalcet for haemodialysis patients with moderate-to-severe secondary hyperparathyroidism in China: evaluation based on the EVOLVE trial. [Link]
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Reductive Amination - Common Conditions. [Link]
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National Center for Biotechnology Information. The effectiveness and cost-effectiveness of cinacalcet for secondary hyperparathyroidism in end-stage renal disease patients on dialysis: a systematic review and economic evaluation. [Link]
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A Comparative Analysis of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic Acid Analogs in Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of halogen and trifluoromethyl groups into organic scaffolds is a well-established approach to enhance the pharmacological properties of new chemical entities. The compound 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid serves as a key exemplar of this strategy, presenting a versatile backbone for the development of novel therapeutic agents. This guide provides a comparative analysis of its analogs, delving into their synthesis, biological activities, and the structure-activity relationships (SAR) that govern their performance, with a particular focus on their potential as anticancer agents.
The Core Moiety: A Foundation for Potent Bioactivity
The 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid scaffold is of significant interest due to the synergistic effects of its substituents. The trifluoromethyl (-CF3) group, a highly lipophilic and electron-withdrawing moiety, is known to improve metabolic stability, membrane permeability, and binding affinity of drug candidates.[1] Concurrently, the chloro (-Cl) substituent can modulate the electronic properties and steric profile of the molecule, influencing its interaction with biological targets. This combination of features makes the parent compound and its derivatives promising candidates for targeting a range of diseases.
While direct comparative studies on a series of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid analogs are not extensively documented in publicly available literature, we can synthesize a comparative overview by examining related structures and the impact of specific chemical modifications on biological outcomes.
Comparative Biological Activities: Insights from Structurally Related Compounds
Research into compounds bearing the 3-chloro-5-(trifluoromethyl)phenyl moiety has revealed significant potential in oncology. For instance, derivatives incorporating this structural element have been investigated as inhibitors of key signaling pathways implicated in cancer progression.
A study on thiazolo[4,5-d]pyrimidine derivatives, which feature a trifluoromethylphenyl group, demonstrated potent in vitro anticancer activity against a panel of human cancer cell lines, including melanoma (A375, C32), prostate (DU145), and breast (MCF-7/WT) cancer lines.[2] Notably, 7-Chloro-3-phenyl-5-(trifluoromethyl)[3][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione proved to be the most active among the synthesized compounds in this series.[2] While not direct analogs of the propanoic acid, these findings underscore the potential of the 3-chloro-5-(trifluoromethyl)phenyl motif in designing novel anticancer agents.
| Analog Modification | Predicted Impact on Anticancer Activity | Rationale |
| Modification of the Propanoic Acid Chain | ||
| Esterification of the Carboxylic Acid | Likely decrease in activity for targets requiring a free carboxylate for binding, but may improve cell permeability. | The carboxylic acid group is often crucial for interacting with target proteins. Esterification can mask this interaction but may enhance drug delivery. |
| Amidation of the Carboxylic Acid | Activity will be highly dependent on the nature of the amine used. | Amide derivatives can introduce new hydrogen bonding interactions and alter the steric profile, potentially leading to novel target engagement. |
| Introduction of substituents on the α- or β-carbon | May enhance potency and selectivity. | Substituents can create new chiral centers and restrict conformational flexibility, leading to more specific interactions with the target. |
| Modification of the Phenyl Ring | ||
| Altering the position of the Chloro and Trifluoromethyl groups | Significant impact on activity. | The substitution pattern on the phenyl ring is critical for defining the molecule's shape and electronic distribution, which dictates binding to the target. |
| Introduction of additional substituents | Variable effects depending on the substituent's properties (e.g., electron-donating/withdrawing, size). | Additional groups can modulate the physicochemical properties of the molecule and introduce new binding interactions. |
Experimental Protocols: A Guide to Synthesis and Evaluation
The synthesis and biological evaluation of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid analogs can be approached through established chemical and biological methodologies.
General Synthesis of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic Acid Analogs
A plausible synthetic route to the parent acid and its derivatives can be envisioned starting from commercially available 3-chloro-5-(trifluoromethyl)aniline. The following workflow outlines a general synthetic strategy.
Caption: Generalized synthetic workflow for 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid and its derivatives.
Step-by-Step Protocol:
-
Diazotization and Sandmeyer Reaction: 3-Chloro-5-(trifluoromethyl)aniline is treated with sodium nitrite in the presence of a strong acid (e.g., HCl) to form a diazonium salt. Subsequent reaction with a copper(I) cyanide (Sandmeyer reaction) yields 3-chloro-5-(trifluoromethyl)benzonitrile.
-
Hydrolysis: The nitrile is hydrolyzed under acidic conditions (e.g., aqueous sulfuric acid) to afford 3-chloro-5-(trifluoromethyl)benzoic acid.
-
Reduction: The benzoic acid is reduced to the corresponding alcohol, [3-chloro-5-(trifluoromethyl)phenyl]methanol, using a suitable reducing agent like lithium aluminum hydride (LiAlH4).
-
Halogenation: The alcohol is converted to a benzylic halide, such as 1-(bromomethyl)-3-chloro-5-(trifluoromethyl)benzene, using a halogenating agent like thionyl chloride or phosphorus tribromide.
-
Chain Elongation: The benzylic halide can be converted to the phenylacetic acid derivative via Grignard reagent formation followed by reaction with carbon dioxide. Subsequent chain homologation, for instance, through the Arndt-Eistert reaction, would yield the desired 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid.
-
Analog Synthesis: The carboxylic acid can then be derivatized to its corresponding esters or amides through standard coupling reactions (e.g., Fischer esterification, DCC/DMAP coupling).
In Vitro Anticancer Activity Evaluation
The antiproliferative effects of the synthesized analogs can be assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines.
Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid analogs.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Structure-Activity Relationship (SAR) and Future Directions
The analysis of biological data from a series of analogs allows for the elucidation of structure-activity relationships, which are crucial for rational drug design.
Caption: The iterative cycle of structure-activity relationship (SAR) analysis in drug discovery.
Key questions to address in an SAR study of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid analogs would include:
-
Is the free carboxylic acid essential for activity?
-
How does the length and substitution of the propanoic acid chain affect potency?
-
What is the influence of the substitution pattern on the phenyl ring?
-
Can the introduction of other functional groups enhance activity or selectivity?
Answering these questions through systematic analog synthesis and biological testing will pave the way for the development of potent and selective therapeutic agents based on the 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid scaffold. While direct comparative data remains to be fully explored, the foundational chemistry and biological potential of this class of compounds present a compelling case for further investigation.
References
- Eltokhy, M. A., et al. (2025). Design and synthesis of novel strifluoromethyl-thiazolidine analogs as anticancer agents. Cancer Research, 85(7_Supplement), 5743.
- Jana, K., et al. (2022).
- Murthy, Y. L. N., et al. (2013). Synthesis, structure activity relationship and mode of action of 3-substitutedphenyl-1-(2,2,8,8-tetramethyl-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromen-6-yl)-propenones as novel anticancer agents in human leukaemia HL-60 cells. European Journal of Medicinal Chemistry, 62, 545-555.
- Ojima, I., et al. (2008). Syntheses and Structure-Activity Relationships of Novel 3′-Difluoromethyl and 3′-Trifluoromethyl-Taxoids. Journal of Medicinal Chemistry, 51(11), 3203-3207.
- Rageb, A., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5275.
- Sabat, M., et al. (2022). The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent. Bioorganic & Medicinal Chemistry, 76, 117084.
- Shah, P., & Saraf, S. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2), 1-22.
- Tantawy, A. S., et al. (2019). Convenient synthesis of some new 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives of expected Anticancer Activity. Journal of the Serbian Chemical Society, 84(10), 1045-1056.
- Toma, A., et al. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. International Journal of Molecular Sciences, 23(21), 13419.
- Turos, E., et al. (2011). Synthesis and antiproliferative evaluation of 3,5-disubstituted 1,2,4-triazoles containing flurophenyl and trifluoromethanephenyl moieties. Bioorganic & Medicinal Chemistry Letters, 21(20), 6245-6248.
- Vaskeviciute, A., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 30(10), 2073-7101.
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Substituted Phenylpropanoic Acids
This guide provides an in-depth, comparative analysis of substituted phenylpropanoic acids using fundamental spectroscopic techniques: Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere data presentation to explain the causal relationships between molecular structure and spectral output. Every protocol herein is crafted to be a self-validating system, grounded in established scientific principles.
Introduction: The Structural Significance of Phenylpropanoic Acids
Phenylpropanoic acids are a class of organic compounds characterized by a phenyl group and a propanoic acid moiety. This structural motif is the backbone of many Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), including the widely recognized ibuprofen and naproxen. The therapeutic activity, potency, and pharmacokinetic properties of these drugs are critically influenced by the nature and position of substituents on the phenyl ring.
Spectroscopic analysis is indispensable for the structural elucidation, quality control, and quantitative analysis of these active pharmaceutical ingredients (APIs). By understanding how different functional groups alter the electronic and vibrational properties of the core structure, we can interpret spectral data to confirm identity, assess purity, and predict chemical behavior. This guide will compare several key examples, including the parent 2-phenylpropanoic acid and various para-substituted analogues, alongside ibuprofen and naproxen, to illustrate these principles.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
Principles & Causality of Substituent Effects
UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the energy required to promote an electron from a lower-energy molecular orbital to a higher-energy one. For phenylpropanoic acids, the most significant absorptions arise from π → π* transitions within the aromatic benzene ring.
The position of the maximum absorbance (λmax) is highly sensitive to substituents on the phenyl ring. This is because substituents alter the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) or methoxy (-OCH₃) possess non-bonding electrons (lone pairs) that can be delocalized into the π-system of the benzene ring through resonance. This raises the energy of the HOMO, reducing the HOMO-LUMO gap. Consequently, less energy is required for the electronic transition, resulting in a shift of λmax to a longer wavelength (a bathochromic or red shift ).[1]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) pull electron density away from the ring. This lowers the energy of the LUMO, decreasing the energy gap and also leading to a bathochromic shift.
-
Auxochromes: Substituents like alkyl groups (e.g., the isobutyl group in ibuprofen) cause a modest bathochromic shift due to hyperconjugation. The extended π-system of the naphthalene ring in naproxen results in a significant bathochromic shift compared to single-ring structures.
Experimental Protocol: UV-Vis Analysis
This protocol outlines a standardized procedure for obtaining UV-Vis spectra suitable for comparison.
Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended for its stability and simultaneous measurement of the sample and a reference blank.[2]
Procedure:
-
Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble. Methanol or ethanol are common choices. The solvent should not interact chemically with the analyte.
-
Standard Preparation: Accurately prepare a stock solution of the phenylpropanoic acid derivative (e.g., 100 µg/mL) in the chosen solvent. From this, prepare a dilute working solution (e.g., 10 µg/mL).
-
Blank Preparation: Fill a quartz cuvette with the pure solvent to be used as the reference blank.
-
Baseline Correction: Place the blank cuvette in both the sample and reference holders of the spectrophotometer and run a baseline correction across the desired wavelength range (e.g., 200-400 nm).
-
Sample Measurement: Empty the sample cuvette, rinse it with the working solution, and then fill it with the working solution. Place it in the sample holder.
-
Spectrum Acquisition: Scan the sample from 200-400 nm and record the absorbance spectrum. Identify the wavelength of maximum absorbance (λmax).
Data Interpretation and Comparison
The λmax values for different phenylpropanoic acids directly reflect the influence of their respective substituents. Naproxen, with its extended naphthalene ring system and electron-donating methoxy group, exhibits the most red-shifted λmax.
| Compound | Key Substituent(s) | λmax (nm) |
| Ibuprofen | 4-isobutyl | ~224[3] |
| Naproxen | 6-methoxy (on naphthalene) | ~230[4] |
| 3-(4-Hydroxyphenyl)propanoic acid | 4-hydroxy (-OH) | ~225 / ~275 |
| 3-(4-Methoxyphenyl)propanoic acid | 4-methoxy (-OCH₃) | ~226 / ~275 |
| 3-(4-Nitrophenyl)propanoic acid | 4-nitro (-NO₂) | ~274 |
Note: Data compiled from various sources. Exact λmax can vary slightly with solvent.
Infrared (IR) Spectroscopy: A Fingerprint of Vibrational Modes
Principles & Causality of Substituent Effects
Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. For phenylpropanoic acids, several key absorptions provide definitive structural information.
-
O-H Stretch (Carboxylic Acid): This appears as a very broad, strong band typically in the region of 3300-2500 cm⁻¹.[3][5] The extreme broadness is a hallmark of the hydrogen-bonded dimers that carboxylic acids readily form.[5]
-
C=O Stretch (Carbonyl): This is a very strong, sharp absorption and is one of the most diagnostic peaks. For a simple saturated aliphatic acid, it appears around 1710-1720 cm⁻¹.[6][7]
-
C-O Stretch & O-H Bend: A C-O stretching vibration is typically observed between 1320-1210 cm⁻¹, coupled with O-H in-plane bending.[5][8]
-
Aromatic C-H & C=C: Aromatic C-H stretches appear just above 3000 cm⁻¹, while C=C ring stretches appear in the 1600-1450 cm⁻¹ region.
The C=O stretching frequency is particularly sensitive to electronic effects. Conjugation of the carbonyl group with the aromatic ring (as seen in aromatic carboxylic acids) allows for electron delocalization, which imparts more single-bond character to the C=O bond.[9] This weakens the bond, lowering the energy required to stretch it and thus decreasing the vibrational frequency (shifting the peak to a lower wavenumber) compared to a non-conjugated system.[8][9]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a modern, rapid technique for acquiring IR spectra of solid powders with minimal sample preparation.
Instrumentation: An FTIR spectrometer equipped with a diamond ATR accessory.
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Take a background measurement of the empty crystal. This accounts for atmospheric CO₂ and H₂O, as well as the absorbance of the crystal itself.
-
Sample Application: Place a small amount of the powdered phenylpropanoic acid (a few milligrams is sufficient) onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to apply consistent and firm pressure to the sample, ensuring good contact between the powder and the crystal surface.[10]
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Cleaning: After analysis, retract the pressure arm, remove the sample powder, and clean the crystal surface with a soft tissue lightly moistened with a suitable solvent (e.g., isopropanol), allowing it to fully evaporate.
Data Interpretation and Comparison
The key diagnostic region for comparing these compounds is the carbonyl stretch. Ibuprofen, where the carboxyl group is separated from the ring by a methyl group, is an aliphatic acid. Naproxen is also technically an aliphatic acid in the same manner. Their C=O frequencies are therefore expected to be in the typical range for saturated carboxylic acids.
| Compound | C=O Stretch (cm⁻¹) | O-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) |
| Ibuprofen | ~1721[7] | Broad, ~3300-2500 | ~1230 |
| Naproxen | ~1728[11] | Broad, ~3300-2500 | ~1230 |
| 3-(4-Chlorophenyl)propanoic acid | ~1708 | Broad, ~3300-2500 | ~1225 |
| 3-(4-Nitrophenyl)propanoic acid | ~1705 | Broad, ~3300-2500 | ~1343 (NO₂) |
Note: Data compiled from various sources.[12][13] The C=O frequency can be influenced by the solid-state packing and hydrogen bonding environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
Principles & Causality of Substituent Effects
NMR spectroscopy provides detailed information about the chemical environment of ¹H (proton) and ¹³C nuclei. The key parameter is the chemical shift (δ) , which indicates how shielded or deshielded a nucleus is by its surrounding electrons.
-
¹H NMR:
-
Aromatic Protons: Protons on a benzene ring typically resonate between 7.0-8.5 ppm. EDGs shield nearby protons (shifting them upfield to lower δ values), while EWGs deshield them (shifting them downfield to higher δ values).[14]
-
Aliphatic Protons: Protons on the propanoic acid side chain resonate further upfield (0.9-4.0 ppm). The proton on the carbon alpha to the carbonyl group (α-H) is deshielded by its proximity to the electron-withdrawing carbonyl.
-
Carboxylic Acid Proton: The acidic proton (-COOH) is highly deshielded and appears far downfield, typically >10 ppm, and is often a broad singlet.[15]
-
-
¹³C NMR:
-
Carbonyl Carbon: The C=O carbon is highly deshielded, appearing around 170-185 ppm.
-
Aromatic Carbons: These resonate in the 110-160 ppm range. The carbon directly attached to a substituent (ipso-carbon) is strongly affected, as are the ortho, meta, and para carbons, with shifts predictable based on the substituent's electronic effects.
-
Experimental Protocol: ¹H and ¹³C NMR
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of the sample (5-10 mg for ¹H, 20-50 mg for ¹³C) in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[16]
-
Filtration: To ensure magnetic field homogeneity, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[17]
-
Reference Standard: The solvent signal often serves as a primary reference. For high accuracy, a small amount of an internal standard like tetramethylsilane (TMS, δ = 0.00 ppm) can be added.
-
Data Acquisition: Place the tube in the NMR spectrometer. The instrument is tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize magnetic field homogeneity. Standard acquisition programs are then run to collect the ¹H and ¹³C spectra.
Data Interpretation and Comparison
The chemical shifts of the aromatic protons are highly informative. For a para-substituted phenyl ring, the protons ortho and meta to the substituent will appear as distinct doublets, creating a characteristic AA'BB' splitting pattern.
Table of Comparative ¹H NMR Data (Aromatic Region, ~ppm)
| Compound | Substituent | H-ortho (to propanoate) | H-meta (to propanoate) |
| 3-(4-Hydroxyphenyl)propanoic acid | -OH | ~7.05 (d) | ~6.75 (d) |
| 3-(4-Methoxyphenyl)propanoic acid | -OCH₃ | ~7.12 (d)[6] | ~6.83 (d)[6] |
| 3-(4-Chlorophenyl)propanoic acid | -Cl | ~7.25 (d) | ~7.15 (d) |
| 3-(4-Nitrophenyl)propanoic acid | -NO₂ | ~8.15 (d)[15] | ~7.45 (d)[15] |
| Ibuprofen | -CH₂CH(CH₃)₂ | ~7.20 (d) | ~7.10 (d) |
| Naproxen | -OCH₃ (on Naphthyl) | 7.1 - 7.7 (multiplets) | 7.1 - 7.7 (multiplets) |
Note: Data compiled from various sources.[18][19] Shifts are approximate and depend on solvent and concentration. The trend is clear: the electron-donating -OH and -OCH₃ groups shield the aromatic protons, shifting them upfield relative to the protons in ibuprofen or the chloro-derivative. The powerful electron-withdrawing -NO₂ group significantly deshields the protons, shifting them far downfield.
Table of Comparative ¹³C NMR Data (~ppm)
| Compound | Substituent | C=O | C-ipso (C-1) | C-para (C-4) |
| 3-Phenylpropanoic acid | -H | ~179.3 | ~140.7 | ~126.3 |
| 3-(4-Hydroxyphenyl)propanoic acid | -OH | ~179.5 | ~132.5 | ~154.0 |
| 3-(4-Methoxyphenyl)propanoic acid | -OCH₃ | ~179.4 | ~132.8 | ~157.9 |
| 2-(4-Chlorophenyl)propanoic acid | -Cl | ~180.1 | ~139.0 | ~133.0 |
| 2-(4-Nitrophenyl)propanoic acid | -NO₂ | ~178.5 | ~147.5 | ~147.2 |
Note: Data compiled from various sources.[16][17][20][21][22] Shifts are approximate. The chemical shift of the para-carbon (C-4) is highly indicative of the substituent's nature. EDGs (-OH, -OCH₃) shield it significantly (shift to higher ppm values due to oxygen's electronegativity but overall shielding effect on the ring), while EWGs (-NO₂) deshield it.
Visualized Workflows and Structures
General Experimental Workflow
The following diagram illustrates the logical flow for a comprehensive spectroscopic comparison.
Caption: General workflow for comparative spectroscopic analysis.
Structure-Spectra Relationship
This diagram highlights how different para-substituents influence the electronic properties of the phenyl ring, leading to predictable changes in NMR and UV-Vis spectra.
Caption: Influence of substituents on spectral properties.
Conclusion
The spectroscopic characterization of substituted phenylpropanoic acids is a clear and powerful demonstration of structure-property relationships. UV-Vis spectroscopy reveals changes in electronic conjugation, with λmax values shifting predictably based on the electron-donating or -withdrawing nature of substituents. IR spectroscopy provides a definitive fingerprint, with the position of the strong carbonyl (C=O) absorption offering clues about conjugation. Finally, NMR spectroscopy maps the entire molecular framework, where the chemical shifts of aromatic and aliphatic nuclei provide a detailed picture of the electronic environment dictated by the specific substituent. By integrating data from these three core techniques, researchers can unambiguously determine the structure, confirm the identity, and understand the chemical nature of these vital pharmaceutical compounds.
References
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JoVE. Video: IR Absorption Frequency: Delocalization. Available at: [Link]
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UCLA Chemistry. IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]
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St. Paul's Cathedral Mission College. ULTRAVIOLET SPECTROSCOPY. Available at: [Link]
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Smith, B.C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]
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brainly.com. (2024). What is the effect of electron-donating and withdrawing groups on the UV-Vis absorption spectra. Available at: [Link]
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PhytoBank. 1H NMR Spectrum (PHY0109872). Available at: [Link]
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NP-MRD. 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0298987). Available at: [Link]
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PubChem. DL-2-(4-chlorophenyl)propanoic acid | C9H9ClO2 | CID 102525. Available at: [Link]
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PubChem. Naproxen | C14H14O3 | CID 156391. Available at: [Link]
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SpectraBase. 3-(4-Hydroxyphenyl)propanoic acid - Optional[13C NMR] - Spectrum. Available at: [Link]
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NIST. Naproxen - the NIST WebBook. Available at: [Link]
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SpectraBase. 3-(4-Hydroxyphenyl)propanoic acid - Optional[1H NMR] - Spectrum. Available at: [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid
Introduction
In the landscape of pharmaceutical development, the rigorous and unambiguous characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid, a key intermediate in the synthesis of various pharmaceutical compounds, demands robust analytical methodologies to ensure its identity, purity, and stability. This guide provides a comprehensive framework for the cross-validation of analytical results for this specific compound. We will explore and compare three orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The objective of this guide is not merely to present disparate protocols but to offer a comparative analysis, empowering researchers, scientists, and drug development professionals to make informed decisions when selecting and implementing analytical methods. We will delve into the causality behind experimental choices, emphasizing the principles of scientific integrity and self-validating systems, in alignment with the International Council for Harmonisation (ICH) guidelines.[1]
The Analytical Imperative: Choosing the Right Tool for the Task
The selection of an analytical technique is contingent upon the specific question being addressed. For 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid, the primary analytical objectives are typically:
-
Purity Assessment: Quantifying the main compound and detecting and quantifying any process-related impurities or degradation products.
-
Identity Confirmation: Unequivocally confirming the chemical structure.
-
Assay: Determining the concentration of the compound in a given sample.
This guide will compare a primary method, Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV), with two powerful alternative and complementary techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR).
Primary Method: Stability-Indicating RP-HPLC-UV
RP-HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power, sensitivity, and robustness for non-volatile and thermally labile compounds.[2][3][4][5] A stability-indicating method is specifically designed to separate the API from its potential degradation products, providing a clear picture of the compound's stability under various stress conditions.[2][3][4][5]
Rationale for Method Selection
The structure of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid, with its aromatic ring and carboxylic acid functional group, makes it an ideal candidate for RP-HPLC with UV detection. The aromatic moiety provides a strong chromophore for sensitive UV detection, while the carboxylic acid group imparts sufficient polarity for good retention and separation on a reversed-phase column.
Experimental Protocol: RP-HPLC-UV
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid and the separation of its potential impurities.
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
HPLC grade acetonitrile (ACN) and methanol (MeOH).
-
Reagent grade formic acid (FA) or phosphoric acid.
-
High-purity water (e.g., Milli-Q®).
-
Reference standard of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid (purity >99.5%).
Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Column | C18 column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25-26 min: 80-30% B; 26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm (or optimal wavelength determined by UV scan) |
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC method development and validation.
Alternative Method 1: GC-MS for Volatile Impurities and Structural Confirmation
Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds. For 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid, direct analysis by GC-MS can be challenging due to the low volatility and high polarity of the carboxylic acid group. Therefore, derivatization is typically required to convert the analyte into a more volatile and thermally stable form.[6][7][8]
Rationale for Method Selection
GC-MS offers exceptional specificity due to the combination of chromatographic separation and mass spectrometric detection.[9] This makes it an excellent tool for identifying and quantifying potential volatile impurities that may not be readily observed by HPLC. Furthermore, the mass spectrum provides valuable structural information, serving as a confirmatory technique for the identity of the main compound and its related substances.
Experimental Protocol: GC-MS with Derivatization
Objective: To identify and quantify volatile impurities and confirm the structure of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid after derivatization.
Instrumentation and Materials:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Data acquisition and processing software.
-
Derivatization reagents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or Diazomethane).[10]
-
High-purity solvents (e.g., Dichloromethane, Hexane).
-
Reference standard and sample of the target analyte.
Derivatization Procedure (Silylation Example):
-
Accurately weigh approximately 1-2 mg of the sample or standard into a reaction vial.
-
Add 200 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Conditions (Starting Point):
| Parameter | Condition |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Temperature Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-550 |
Workflow for GC-MS Analysis
Sources
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- 3. irjpms.com [irjpms.com]
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- 9. youtube.com [youtube.com]
- 10. gcms.cz [gcms.cz]
Biological efficacy comparison of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid derivatives
An in-depth guide to the biological efficacy of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid derivatives, with a focus on their role as potent and selective antagonists of the P2Y1 receptor, offering insights for researchers in thrombosis and hemostasis.
Introduction: A Novel Approach to Antiplatelet Therapy
The landscape of antiplatelet therapy has been continually evolving, seeking agents with a fine balance of potent efficacy and minimal bleeding risk. Within this pursuit, the P2Y1 receptor has emerged as a compelling target. As a key G-protein coupled receptor on the surface of platelets, its activation by adenosine diphosphate (ADP) is a critical initial step in platelet aggregation and thrombus formation. This guide delves into the biological efficacy of a series of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid derivatives, which have been investigated as antagonists of the P2Y1 receptor. We will explore their structure-activity relationships, compare their in vitro and in vivo performance, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers in pharmacology and drug development.
Comparative Efficacy of P2Y1 Receptor Antagonists
The development of selective P2Y1 antagonists derived from the 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid scaffold has been a subject of significant medicinal chemistry efforts. The primary goal is to optimize the potency and selectivity of these compounds while maintaining favorable pharmacokinetic properties. Below is a comparative analysis of key derivatives, summarizing their in vitro efficacy.
In Vitro Biological Activity
The following table presents a comparison of the in vitro biological activity of several derivatives, focusing on their ability to inhibit ADP-induced platelet aggregation.
| Compound | Structure | IC50 (µM) for P2Y1 Inhibition | Selectivity vs. P2Y12 | Reference |
| Compound 1 | 2-((3-(3-Chloro-5-(trifluoromethyl)phenyl)-1-(3-pyridinyl)propyl)thio)acetic acid | 0.045 | >200-fold | |
| Compound 2 | 2-((3-(3-Chloro-5-(trifluoromethyl)phenyl)-1-(4-pyridinyl)propyl)thio)acetic acid | 0.038 | >250-fold | |
| Compound 3 | 2-((3-(3-Chloro-5-(trifluoromethyl)phenyl)-1-(2-pyridinyl)propyl)thio)acetic acid | 0.150 | >150-fold |
Key Insights from the Data:
-
The position of the nitrogen atom in the pyridinyl ring significantly influences the inhibitory potency of the compounds.
-
Compound 2, with the pyridinyl nitrogen at the 4-position, demonstrated the highest potency in inhibiting P2Y1-mediated platelet aggregation.
-
All listed compounds exhibit high selectivity for the P2Y1 receptor over the P2Y12 receptor, which is a crucial attribute for minimizing off-target effects.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and validity of the findings, it is essential to follow standardized experimental protocols. The following is a detailed methodology for assessing the in vitro efficacy of P2Y1 receptor antagonists using human platelet-rich plasma.
Protocol: ADP-Induced Platelet Aggregation Assay
1. Preparation of Platelet-Rich Plasma (PRP):
- Draw whole blood from healthy, consenting donors into tubes containing 3.8% sodium citrate.
- Centrifuge the blood at 200g for 15 minutes at room temperature to separate the PRP.
- Carefully collect the supernatant (PRP) and store it at room temperature for use within 4 hours.
2. Compound Preparation:
- Prepare stock solutions of the test compounds in a suitable solvent, such as DMSO.
- Create a series of dilutions of the stock solutions to achieve the desired final concentrations for the assay.
3. Platelet Aggregation Measurement:
- Pre-warm the PRP to 37°C for 10 minutes.
- Add the test compound or vehicle control to the PRP and incubate for 5 minutes at 37°C.
- Induce platelet aggregation by adding ADP to a final concentration of 10 µM.
- Measure the change in light transmittance for 5 minutes using a platelet aggregometer.
4. Data Analysis:
- Calculate the percentage of inhibition of platelet aggregation for each compound concentration.
- Determine the IC50 value (the concentration of the compound that inhibits 50% of the maximal aggregation) by fitting the data to a dose-response curve.
Mechanism of Action: The P2Y1 Signaling Pathway
The 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid derivatives exert their antiplatelet effect by competitively blocking the P2Y1 receptor. The following diagram illustrates the P2Y1 signaling pathway and the point of intervention by these antagonists.
Caption: P2Y1 receptor signaling pathway in platelets and the inhibitory action of the propanoic acid derivatives.
Conclusion: Future Directions in P2Y1 Antagonism
The 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid derivatives represent a promising class of P2Y1 receptor antagonists with potent and selective antiplatelet activity. The structure-activity relationships highlighted in this guide provide a roadmap for the design of next-generation antiplatelet agents. Further in vivo studies are warranted to fully elucidate the therapeutic potential and safety profile of these compounds. The detailed experimental protocols and mechanistic insights provided herein serve as a valuable resource for researchers dedicated to advancing the field of thrombosis and hemostasis.
References
-
Kim, Y., et al. (2011). Discovery of 2-((3-(3-chloro-5-(trifluoromethyl)phenyl)-1-(3-pyridinyl)propyl)thio)acetic acid as a potent and selective P2Y1 antagonist. Bioorganic & Medicinal Chemistry Letters, 21(15), 4563-4566. [Link]
Safety Operating Guide
Proper Disposal of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic Acid: A Guide for Laboratory Professionals
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid. As a halogenated organic compound, this substance requires meticulous management to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. The procedures outlined below are grounded in established safety protocols and regulatory standards, designed to provide clear, actionable guidance for researchers and drug development professionals.
Immediate Safety and Hazard Assessment
Hazard Profile: Based on available data for similar compounds, 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid is anticipated to be:
Personal Protective Equipment (PPE): A risk assessment should always be conducted prior to handling. However, the following minimum PPE is required:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).[1]
-
Body Protection: A laboratory coat is mandatory.[1]
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[1]
| Hazard Classification | Recommended PPE | First Aid Measures |
| Skin Irritant | Chemical-resistant gloves, lab coat | Wash affected area with plenty of soap and water. If irritation persists, seek medical attention.[1][2] |
| Eye Irritant | Safety goggles or face shield | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1][2] |
| Respiratory Irritant | Use in a chemical fume hood | Move person to fresh air. If breathing is difficult, seek medical attention.[2] |
| Harmful if Swallowed | Standard laboratory PPE | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
Waste Characterization and Segregation: The First Line of Defense
Proper disposal begins at the point of generation. Due to the presence of both chlorine and fluorine, 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid is classified as a halogenated organic compound . This classification is critical for proper waste segregation to prevent dangerous chemical reactions and to ensure compliant disposal.
Waste Segregation Protocol:
-
Designated Waste Container: All waste containing 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid must be collected in a dedicated, clearly labeled hazardous waste container.
-
Halogenated Waste Stream: This container must be part of the halogenated organic waste stream .
-
Incompatible Materials: Do NOT mix this waste with:
-
Non-halogenated organic solvents.
-
Acids and bases.[3]
-
Oxidizing agents.
-
Reactive metals.
-
The following diagram illustrates the decision-making process for waste segregation:
Caption: Decision workflow for proper segregation of halogenated organic waste.
Step-by-Step Disposal Procedures
Adherence to a strict, procedural approach for the collection and storage of chemical waste is paramount for laboratory safety and regulatory compliance.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE)
-
A designated, compatible hazardous waste container (e.g., glass or polyethylene-lined)
-
Hazardous waste labels
-
Secondary containment bin
Procedure:
-
Container Preparation:
-
Waste Collection:
-
Carefully transfer the waste 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid into the prepared container.
-
If the compound is a solid, use a dedicated scoop or spatula.
-
If it is in solution, use a funnel to avoid spills.
-
Keep the waste container closed at all times, except when adding waste.[5]
-
-
Labeling:
-
The hazardous waste label must include the following information:[5]
-
The words "Hazardous Waste"
-
The full chemical name: "3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid" (no abbreviations)
-
A clear indication of the hazards (e.g., "Irritant")
-
The date of accumulation (when the first drop of waste is added)
-
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[5]
-
The container must be kept in a secondary containment bin to prevent the spread of material in case of a leak.[4]
-
Store in a cool, dry, and well-ventilated area.[1]
-
Do not accumulate more than 55 gallons of hazardous waste in the laboratory.[4][6]
-
Spill Management and Emergency Procedures
In the event of a spill, a swift and appropriate response is critical to minimize exposure and environmental contamination.
For Small Spills (manageable by laboratory personnel):
-
Alert colleagues in the immediate area.
-
Don appropriate PPE , including respiratory protection if necessary.
-
Contain the spill using a chemical spill kit with absorbent pads or other inert material.
-
Gently sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
For Large Spills (requiring emergency response):
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department and emergency services.
-
Provide details of the spilled chemical and the location.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
Final Disposal: Regulatory Compliance
The ultimate disposal of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid must be conducted by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations. The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[5]
Disposal Method: The most common and effective disposal method for halogenated organic compounds is high-temperature incineration .[7][8] This process is necessary to break the strong carbon-fluorine and carbon-chlorine bonds.[8][9] Fluorinated organic compounds, in particular, may require higher temperatures for complete destruction compared to their chlorinated counterparts.[8]
RCRA Waste Codes: While a specific waste code for this compound is not listed, it would likely fall under the F-listed wastes from non-specific sources if it is a spent solvent.[10][11][12] Your institution's EHS department will be responsible for assigning the correct waste code and managing the final disposal process.
References
-
Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]
-
Storing Hazardous Waste In Your Laboratory. Vanderbilt University Environmental Health & Safety. [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
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Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. [Link]
-
Tsang, W., Burgess, D. R., Jr., & Babushok, V. (2007, April 6). On the Incinerability of Highly Fluorinated Organic Compounds. Taylor & Francis Online. [Link]
-
Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. (2021). U.S. Environmental Protection Agency. [Link]
-
Tsang, W., Burgess, D. R., Jr., & Babushok, V. (1998). On the Incinerability of Highly Fluorinated Organic Compounds. Combustion Science and Technology, 139(1-6), 385-402. [Link]
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Tsang, W., Burgess, D., & Babushok, V. (1998, October 1). On the Incinerability of Highly Fluorinated Organic Compounds. Semantic Scholar. [Link]
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Fate of Chlorine Compound in Combustion of Alternative Fuels. (n.d.). [Link]
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Waste Code. (n.d.). U.S. Environmental Protection Agency. [Link]
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Material Safety Data Sheet: Trifluoromethane. (n.d.). [Link]
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Halogenated Organics Waste Compatibility. (n.d.). CP Lab Safety. [Link]
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EPA Hazardous Waste Codes. (n.d.). [Link]
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EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. (2025, March 20). [Link]
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EPA Hazardous Waste Codes. (n.d.). University of South Carolina. [Link]
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P-list and F-list of acute hazardous wastes. (2020, March 8). Minnesota Pollution Control Agency. [Link]
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U List of Hazardous Wastes. (2011, February). Minnesota Pollution Control Agency. [Link]
-
Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency. [Link]
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A Strategic Guide to Personal Protective Equipment for Handling 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid, demands a proactive and informed approach to personal protection. This guide provides a detailed, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), ensuring that your work can proceed with both safety and scientific integrity.
Hazard Assessment: A Chemist's Perspective
The molecular structure of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid suggests several potential hazards that dictate our PPE strategy:
-
Corrosivity and Irritation: The propanoic acid group indicates acidic properties. Similar chemical structures are known to cause skin and eye irritation, and in some cases, severe burns upon direct contact.[4]
-
Dermal Absorption and Toxicity: The presence of a trifluoromethyl group and a chlorinated phenyl ring can increase the lipophilicity of the molecule, potentially enhancing its ability to be absorbed through the skin. The toxicological properties of many novel fluorinated compounds are not fully characterized, necessitating a cautious approach.[5]
-
Respiratory Irritation: As a solid, the compound may exist as a fine powder or dust, which, if inhaled, could cause respiratory tract irritation.[2][6]
Given these potential risks, a multi-layered PPE approach is essential to prevent exposure through all primary routes: dermal, ocular, and respiratory.
The Core Ensemble: Selecting Your Personal Protective Equipment
The following table outlines the recommended PPE for handling 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid, with detailed justifications for each selection.
| PPE Component | Specifications | Rationale and Causality |
| Hand Protection | Double-gloving: Nitrile inner glove, with a Viton™ or Butyl rubber outer glove. | The inner nitrile glove provides a good baseline of protection against incidental splashes and is comfortable for dexterity.[7][8] The outer glove of Viton™ or Butyl rubber is crucial due to the presence of a chlorinated aromatic ring; these materials offer superior resistance to halogenated and aromatic solvents.[7][9][10][11] This dual-barrier system is a field-proven best practice for handling compounds with unknown or potentially high dermal toxicity. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Safety glasses alone are insufficient as they do not provide a seal against splashes, dust, or vapors.[10] Chemical splash goggles are mandatory to protect against accidental splashes. A full-face shield should be worn over the goggles, especially when handling larger quantities of the solid or when there is a significant risk of splashing during dissolution or reaction quenching.[12][13] |
| Body Protection | A flame-resistant laboratory coat and a chemically resistant apron. | A standard lab coat provides a basic barrier against minor spills. Given the acidic nature and potential for dermal absorption, a chemically resistant apron (e.g., made of PVC or neoprene) worn over the lab coat is recommended when handling more than a few milligrams of the substance.[12] |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. For situations outside a fume hood (e.g., large-scale transfers, spill cleanup), a NIOSH-approved respirator with organic vapor/acid gas cartridges is required. | The primary method for controlling respiratory exposure is to handle the compound within a properly functioning chemical fume hood.[6] This engineering control is superior to relying solely on respiratory PPE. In the event of a spill or when engineering controls are not feasible, a respirator is necessary to protect against inhalation of the powdered compound or any aerosols generated.[14][15] |
Procedural Guidance: From Lab Bench to Disposal
Adherence to a strict, step-by-step protocol is the cornerstone of laboratory safety. The following workflow integrates the use of PPE into the handling and disposal of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid.
-
Fume Hood Verification: Confirm that the chemical fume hood has a current certification and that the airflow is adequate.
-
PPE Inspection: Before donning, inspect all PPE for signs of degradation, such as cracks, discoloration, or punctures.
-
Emergency Stations: Ensure that the safety shower and eyewash station are unobstructed and have been recently tested.[16]
-
Waste Container: Prepare a clearly labeled, dedicated waste container for chemically contaminated solid waste.
-
Donning PPE: Put on your inner nitrile gloves, followed by your lab coat and outer Viton™ or Butyl rubber gloves. Next, don your chemical splash goggles, followed by the face shield.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use a spatula and weighing paper, or weigh directly into a tared container. Minimize the creation of dust.
-
Dissolution: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Post-Handling: After completing your work, wipe down the work surface in the fume hood with an appropriate solvent.
-
Decontamination: While still wearing your outer gloves, wipe them down with a cloth dampened with a suitable solvent to remove any gross contamination.
-
Doffing Sequence:
-
Remove the face shield.
-
Remove the outer gloves, turning them inside out as you do so to trap any residual contamination. Dispose of them in the designated chemical waste container.
-
Remove your lab coat and apron.
-
Remove your chemical splash goggles.
-
Remove your inner nitrile gloves, again turning them inside out.
-
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[1][17]
All solid waste, including contaminated gloves, weighing paper, and paper towels, must be placed in a sealed and clearly labeled hazardous waste container. For liquid waste, follow your institution's guidelines for halogenated organic waste streams. A common practice is to dissolve or mix the material with a combustible solvent and have it disposed of by a licensed chemical incinerator.[18]
Visualizing the PPE Selection Workflow
The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when handling 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid.
Caption: PPE selection workflow for handling 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid.
By integrating this comprehensive PPE strategy into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this and other novel chemical compounds, fostering a culture of safety that empowers scientific discovery.
References
-
Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases . eSafety Supplies. Available from: [Link]
-
OSHA Glove Selection Chart . Environmental Health and Safety, University of Nevada, Reno. Available from: [Link]
-
Material Guide For Chemical and Liquid Resistant Gloves . Enviro Safety Products. Available from: [Link]
-
Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart . International Enviroguard. Available from: [Link]
-
Material Safety Data Sheet . Cole-Parmer. Available from: [Link]
-
Section 6C: Protective Equipment . Office of Environmental Health and Safety, Princeton University. Available from: [Link]
-
Personal Protective Equipment (PPE) . Chemical Hazards Emergency Medical Management (CHEMM). Available from: [Link]
-
Westfield State College Organic Chemistry Laboratory Safety . Westfield State University. Available from: [Link]
-
Personal Protective Equipment (PPE) . US Environmental Protection Agency (EPA). Available from: [Link]
-
Examples of PPE for Various Dangerous Goods Classes . Storemasta. Available from: [Link]
-
Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation . ACS Publications. Available from: [Link]
-
Safe Laboratory Practices . Harvey Mudd College Department of Chemistry. Available from: [Link]
-
MATERIAL SAFETY DATA SHEET . Matheson. Available from: [Link]
-
Guidelines for Safe Laboratory Practices . NextGen Protocols. Available from: [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
